molecular formula C6H3ClFNO B581267 6-Chloro-2-fluoronicotinaldehyde CAS No. 1093880-37-5

6-Chloro-2-fluoronicotinaldehyde

Cat. No.: B581267
CAS No.: 1093880-37-5
M. Wt: 159.544
InChI Key: JOIFMKYYVLAEGT-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoronicotinaldehyde is a useful research compound. Its molecular formula is C6H3ClFNO and its molecular weight is 159.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIFMKYYVLAEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679603
Record name 6-Chloro-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093880-37-5
Record name 6-Chloro-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Properties and Strategic Applications of 6-Chloro-2-fluoronicotinaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

6-Chloro-2-fluoronicotinaldehyde is a pivotal substituted pyridine derivative that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the strategic placement of chloro, fluoro, and aldehyde functionalities on the pyridine scaffold, make it a highly valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of its fundamental physicochemical properties, a detailed spectroscopic profile for unambiguous identification, an overview of its synthesis and core reactivity, and a discussion of its application in the development of pharmaceutically relevant compounds. The protocols and safety information herein are consolidated to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Core Physicochemical and Structural Data

This compound is a solid at room temperature, distinguished by the presence of three key functional groups on a pyridine ring: an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and a reactive aldehyde group.[1][2] This combination dictates its reactivity and utility in synthetic applications.

Identifier Value Source
IUPAC Name 6-Chloro-2-fluoropyridine-3-carbaldehyde[3]
Synonyms This compound[1][4]
CAS Number 1093880-37-5[1]
Molecular Formula C₆H₃ClFNO[1][3]
Molecular Weight 159.55 g/mol [1]
Appearance Typically a solid (e.g., white powder)[2][5]
Storage Inert atmosphere, 2-8°C[1]

Structural Representation:

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount. The following data outlines the expected spectroscopic signatures for this compound, which are essential for quality control and reaction monitoring.

Technique Expected Signature / Feature Interpretation
¹H NMR ~10.0-10.5 ppm (s, 1H) ~7.5-8.5 ppm (m, 2H) The downfield singlet is characteristic of the aldehyde proton (-CHO). The two multiplets in the aromatic region correspond to the protons on the pyridine ring.
¹³C NMR ~185-195 ppm ~110-165 ppm The signal in the ~185-195 ppm range is indicative of the aldehyde carbonyl carbon. Multiple signals between 110-165 ppm represent the carbons of the pyridine ring, with their exact shifts influenced by the halogen substituents.
IR Spectroscopy ~1700-1720 cm⁻¹ (strong) ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium) ~1550-1600 cm⁻¹ A strong absorption band in the 1700-1720 cm⁻¹ region corresponds to the C=O stretching of the aldehyde. The pair of medium peaks are characteristic C-H stretches for an aldehyde (Fermi doublets). C=N and C=C stretching vibrations of the pyridine ring appear in the 1550-1600 cm⁻¹ range.
Mass Spec. (MS) m/z ≈ 159.0 (M⁺) Isotopic pattern for Chlorine The molecular ion peak should correspond to the molecular weight (159.55). A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

Synthetic Pathway

While multiple synthetic routes exist for substituted nicotinaldehydes, a common strategy involves the oxidation of the corresponding hydroxymethylpyridine. The precursor, (6-chloro-2-fluoropyridin-3-yl)methanol, can be oxidized under mild conditions to yield the target aldehyde, minimizing over-oxidation to the carboxylic acid.

Synthesis_of_6_Chloro_2_fluoronicotinaldehyde precursor (6-Chloro-2-fluoropyridin-3-yl)methanol product This compound precursor->product Oxidation reagent Mild Oxidizing Agent (e.g., PCC, MnO₂) reagent->product

Caption: General synthetic scheme for this compound.

Core Reactivity

The reactivity of this compound is governed by its functional groups. The aldehyde is a versatile handle for transformations, while the di-halogenated pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), although the fluorine at the C2 position is generally more labile than the chlorine at the C6 position.

Key Reaction Classes:

  • Aldehyde Transformations: The aldehyde group readily undergoes nucleophilic addition and condensation reactions. This includes reductive amination to form amines, Wittig reactions to form alkenes, and oxidation to the corresponding 6-chloro-2-fluoronicotinic acid.[6]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, facilitates SₙAr reactions. Nucleophiles such as amines, alkoxides, or thiolates can displace the halogens, typically the fluorine at the C2-position, to introduce further diversity.

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to build more complex molecular scaffolds.

Reactivity_Map main This compound acid Oxidation (e.g., KMnO₄) main->acid [O] alcohol Reduction (e.g., NaBH₄) main->alcohol [H] amine Reductive Amination (R-NH₂, NaBH(OAc)₃) main->amine C=N formation, then reduction snar SₙAr (Nu⁻, e.g., R-O⁻) main->snar Displaces F or Cl suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) main->suzuki C-C bond formation

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

Halogenated heterocyclic compounds are a cornerstone of modern medicinal chemistry.[7][8] The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to protein targets.[9][10][11]

This compound is a valuable intermediate precisely because it provides a scaffold with these desirable features. The aldehyde serves as a reactive handle to append other pharmacophores, while the halogenated pyridine core often forms key interactions within the binding pockets of enzymes or receptors. Its derivatives are explored in various therapeutic areas due to the proven success of chloro-containing molecules in FDA-approved drugs.[7][9]

Experimental Protocols

Safety and Handling

Directive: Handle this compound only in a well-ventilated area or a chemical fume hood.[12] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

    • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[4][12]

    • Respiratory Protection: If dust formation is likely or exposure limits are exceeded, use a full-face respirator.[4]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[14][15]

    • Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Storage and Disposal:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage is under an inert atmosphere at 2-8°C.[1]

    • Dispose of waste material in accordance with local, state, and federal regulations.[4][15]

Analytical Workflow for Quality Control

This protocol outlines a self-validating system to confirm the identity and purity of a sample of this compound.

Analytical_Workflow start Receive/Synthesize Sample ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr ¹H and ¹³C NMR Spectroscopy start->nmr check1 Confirm MW (159.55) Confirm Cl Isotope Pattern ms->check1 check2 Confirm C=O (~1710 cm⁻¹) Confirm Aldehyde C-H ir->check2 check3 Confirm Aldehyde Proton (~10 ppm) Confirm Aromatic Protons Confirm Carbon Skeleton nmr->check3 final Structure & Purity Confirmed check1->final check2->final check3->final

Caption: Logical workflow for the structural verification of the title compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, use the solid sample directly with an ATR attachment. For MS, prepare a dilute solution for infusion or GC-MS analysis.

  • Mass Spectrometry: Acquire a mass spectrum.

    • Causality: This is the primary check for molecular weight. The presence of the correct molecular ion peak and the distinct chlorine isotopic pattern provides strong evidence for the elemental composition.

  • Infrared Spectroscopy: Acquire an IR spectrum.

    • Causality: This analysis confirms the presence of key functional groups. A strong C=O stretch is definitive for the aldehyde, differentiating it from the corresponding alcohol or carboxylic acid.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra.

    • Causality: NMR provides the most detailed structural information, confirming the connectivity of the atoms. The chemical shift and multiplicity of the aldehyde proton are unambiguous, and the signals in the aromatic region confirm the substitution pattern on the pyridine ring.

  • Data Synthesis: Correlate the data from all three techniques. The compound's identity is confirmed only when the molecular weight (MS), functional groups (IR), and atomic connectivity (NMR) are all consistent with the proposed structure of this compound.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its trifunctional nature provides a robust platform for generating diverse molecular libraries. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the rational design and synthesis of novel chemical entities for drug discovery and development.

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6-Chloro-2-fluoronicotinaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-fluoronicotinaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline a detailed synthetic protocol with mechanistic considerations, explore its strategic applications in drug discovery, and provide essential safety and handling guidelines. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates to construct novel therapeutic agents.

Core Properties and Identification

This compound, also known as 6-chloro-2-fluoropyridine-3-carbaldehyde, is a substituted pyridine derivative valued for its specific arrangement of functional groups.[1] The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the chloro and fluoro substituents provide critical points for further diversification and modulation of molecular properties.

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 1093880-37-5[2]
Molecular Formula C₆H₃ClFNO[2][3]
Molecular Weight 159.55 g/mol
Appearance Solid
SMILES O=CC1=C(F)N=C(Cl)C=C1[2]
InChI Key JOIFMKYYVLAEGT-UHFFFAOYSA-N[3]

Synthesis of this compound: A Strategic Approach

The synthesis of halogenated pyridines is a cornerstone of pharmaceutical process chemistry. While multiple synthetic routes may exist, a common and effective strategy involves the selective formylation of a pre-functionalized pyridine ring.

Rationale for Synthetic Strategy

The primary challenge in synthesizing polysubstituted pyridines is controlling the regioselectivity of the reactions. A logical approach starts with a commercially available, appropriately substituted pyridine, such as 2-chloro-6-fluoropyridine. The key transformation is the introduction of the aldehyde group at the C3 position. This is often achieved through a directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Directed ortho-Metalation (DoM): The fluorine atom at the C2 position is a moderately effective directing group for lithiation at the adjacent C3 position. However, the chlorine at C6 also influences the ring's electronics. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a tert-butyllithium is crucial to deprotonate the C3 position selectively and rapidly at low temperatures, preventing side reactions.

  • Electrophilic Quench: Once the lithiated intermediate is formed, it is quenched with DMF. The lithium anion attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative method adapted from common organic synthesis practices for similar heterocyclic aldehydes.[4]

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using an acetone/dry ice bath.

  • Dissolve the starting material, 2-chloro-6-fluoropyridine, in the cold THF.

Step 2: Lithiation

  • Slowly add a solution of tert-butyllithium (tBuLi) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.[4]

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[4]

Step 3: Formylation

  • Slowly add N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C.[4]

  • Continue stirring at this temperature for an additional 2 hours.[4]

Step 4: Quench and Workup

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or acetic acid.[4]

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[4]

Step 5: Purification

  • Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to afford this compound as a solid.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product SM 2-Chloro-6-fluoropyridine Lithiation Lithiation (-78 °C, 1h) SM->Lithiation Base tBuLi in THF Base->Lithiation DMF DMF Formylation Formylation (-78 °C, 2h) DMF->Formylation Lithiation->Formylation Intermediate Workup Aqueous Workup & Extraction Formylation->Workup Purification Silica Gel Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Directed ortho-metalation and formylation workflow.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate. The chlorine and fluorine atoms are not merely passive substituents; they are key players in modulating the pharmacological profile of the final drug candidate. This phenomenon, where halogen substitution leads to dramatic improvements in potency or pharmacokinetics, is sometimes referred to as the "magic chloro" effect.[5][6]

Strategic Importance of Halogenation
  • Metabolic Blocking: Fluorine atoms are often introduced to block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Modulation of pKa: The electron-withdrawing nature of both halogens lowers the pKa of the pyridine nitrogen, which can influence receptor binding and cell permeability.

  • Enhanced Binding Affinity: A chlorine atom can increase lipophilicity, promoting binding to hydrophobic pockets in target proteins through van der Waals interactions.[5] This can lead to significant gains in potency.[6]

  • Synthetic Handle: The chlorine atom at the C6 position is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine groups to explore the structure-activity relationship (SAR).

Role as a Key Intermediate

The aldehyde functional group is a gateway to numerous transformations essential for building molecular complexity:

  • Reductive Amination: To introduce substituted amine side chains.

  • Wittig Reaction: To form alkenes.

  • Oxidation: To generate the corresponding 6-chloro-2-fluoronicotinic acid, another valuable building block.[7]

  • Condensation Reactions: To form heterocycles like imines or hydrazones.

Applications cluster_transformations Key Chemical Transformations cluster_products Resulting Scaffolds Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Oxidation Oxidation Start->Oxidation Coupling Suzuki / Buchwald Cross-Coupling (at C6-Cl) Start->Coupling Condensation Condensation Start->Condensation Amines Substituted Aminopyridines ReductiveAmination->Amines Acids Nicotinic Acid Derivatives Oxidation->Acids Biaryls Biaryl Heterocycles Coupling->Biaryls Imines Imines / Hydrazones Condensation->Imines

Sources

An In-Depth Technical Guide to 6-Chloro-2-fluoronicotinaldehyde: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this privileged structure can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2][3] Chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability, while fluorine can alter pKa, improve membrane permeability, and block metabolic degradation pathways.[2][3] 6-Chloro-2-fluoronicotinaldehyde, a trifunctional heterocyclic compound, emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.[4][5][6][7][8]

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and its potential applications in drug discovery and development.

Chemical Structure and Properties

This compound is a substituted pyridine carrying a chloro group at the 6-position, a fluoro group at the 2-position, and an aldehyde at the 3-position. This unique arrangement of functional groups offers multiple avenues for chemical modification.

PropertyValueSource
IUPAC Name 6-Chloro-2-fluoropyridine-3-carbaldehyde[9]
CAS Number 1093880-37-5
Molecular Formula C₆H₃ClFNO[9]
Molecular Weight 159.55 g/mol [9]
Physical Form Solid[10]
SMILES O=Cc1c(F)nc(Cl)cc1[9]
InChI InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H[9]

The presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom significantly influences the reactivity of the pyridine ring and the aldehyde group. The aldehyde offers a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, while the halogenated pyridine core provides a stable scaffold for building more complex structures.

Synthesis of this compound: A Proposed Methodological Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a highly plausible and efficient route can be designed based on established organometallic chemistry, specifically the directed ortho-metalation (DoM) of a suitable pyridine precursor followed by formylation. The logical starting material for this synthesis is 2-chloro-6-fluoropyridine.

The proposed synthetic workflow involves the regioselective lithiation of 2-chloro-6-fluoropyridine at the C3 position, followed by quenching the resulting organolithium intermediate with a suitable formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Directed Ortho-Metalation and Formylation

This protocol is a representative method based on analogous transformations of substituted pyridines.[11][12]

Step 1: Regioselective Lithiation of 2-Chloro-6-fluoropyridine

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) to the cooled THF.

  • To this solution, add a solution of 2-chloro-6-fluoropyridine in anhydrous THF dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate. The fluorine atom at the 2-position is expected to direct the lithiation to the adjacent C3 position.

Step 2: Formylation

  • To the cold solution of the lithiated pyridine, slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents), ensuring the temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

Step 3: Work-up and Purification

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reaction2 Step 2: Formylation cluster_product Final Product SM 2-Chloro-6-fluoropyridine R1 n-BuLi, THF, -78 °C SM->R1 Directed ortho-metalation INT 3-Lithio-2-chloro-6-fluoropyridine R1->INT R2 DMF, -78 °C INT->R2 Electrophilic quench PROD This compound R2->PROD

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.2 - 10.5s--CHO
~8.2 - 8.4d~8-9H-4
~7.4 - 7.6d~8-9H-5

Note: Predicted values in CDCl₃. Actual values may vary based on solvent and instrument.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all six carbon atoms in the molecule. The aldehyde carbonyl carbon will be the most downfield signal. The carbons attached to fluorine and chlorine will show characteristic chemical shifts and may exhibit C-F coupling.

Predicted Chemical Shift (δ, ppm)Assignment
~185 - 190C=O (aldehyde)
~160 - 165 (d)C-F
~150 - 155C-Cl
~140 - 145C-4
~125 - 130C-3
~120 - 125C-5

Note: Predicted values. Experimental verification is necessary.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

IonPredicted m/z
[M]⁺158.9881
[M+H]⁺159.9960
[M+Na]⁺181.9779

Source: PubChem[13]

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a versatile synthon for the construction of a wide array of more complex molecules.

Diagram of Key Reaction Pathways:

Reactivity_Diagram cluster_start This compound cluster_products Potential Derivatives Start This compound P1 Substituted Amines Start->P1 Reductive Amination (R-NH₂, NaBH(OAc)₃) P2 Alkenes Start->P2 Wittig Reaction (Ph₃P=CHR) P3 Alcohols Start->P3 Reduction (NaBH₄) P4 Carboxylic Acids Start->P4 Oxidation (KMnO₄ or CrO₃)

Caption: Key reactions of this compound.

Reactions of the Aldehyde Group
  • Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine by reaction with ammonia or a primary/secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a powerful method for introducing diverse side chains.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated systems which are themselves valuable synthetic intermediates.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (6-chloro-2-fluoronicotinic acid) or reduced to the primary alcohol ( (6-chloro-2-fluoropyridin-3-yl)methanol).

Reactivity of the Pyridine Ring

The chloro and fluoro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), although the fluorine at the 2-position is generally more labile than the chlorine at the 6-position.[14] This allows for the sequential and regioselective introduction of nucleophiles, such as amines, thiols, and alkoxides, further expanding the molecular diversity that can be generated from this starting material.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The 6-chloro-2-fluoronicotinyl scaffold is an attractive starting point for the design of kinase inhibitors. The pyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP. The aldehyde functionality provides a convenient attachment point for side chains that can extend into the solvent-exposed region or target specific pockets within the kinase active site, thereby conferring potency and selectivity.

The strategic placement of the chloro and fluoro groups can be leveraged to:

  • Enhance Binding Affinity: The chlorine atom can participate in favorable halogen bonding interactions with backbone carbonyls in the kinase hinge region.

  • Improve Pharmacokinetic Properties: The fluorine atom can block sites of metabolism, increasing the metabolic stability and in vivo half-life of the drug candidate.

  • Modulate Physicochemical Properties: The halogens influence the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize cell permeability and oral bioavailability.

While specific examples of marketed drugs derived directly from this compound are not yet available, the broader class of halogenated pyridines and related heterocycles are well-represented in the landscape of approved and investigational kinase inhibitors.[4][5][6][7][8]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is classified as an acute oral toxicant (Category 4).

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block with significant potential in modern drug discovery. Its trifunctional nature, combining a reactive aldehyde with a strategically halogenated pyridine core, provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The insights into its plausible synthesis, spectroscopic properties, and chemical reactivity provided in this guide are intended to facilitate its application in the development of the next generation of targeted therapeutics, particularly in the area of kinase inhibition. Further research into the specific applications of this compound is warranted and is likely to uncover novel and potent bioactive molecules.

References

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  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331.
  • Kossakowski, K., Cherniienko, A., Zaprutko, L., & Pawełczyk, A. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery.
  • Kossakowski, K., Cherniienko, A., Zaprutko, L., & Pawełczyk, A. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery.
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  • MDPI. (2022).
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  • U.S. Patent No. US9944683B2. (2018). Chlorotoxin variants, conjugates, and methods for their use.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters.
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  • Various Authors. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses.
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The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-fluoronicotinaldehyde: A Core Intermediate for Modern Drug Discovery

Executive Summary: this compound is a halogenated pyridine derivative that serves as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique trifunctional architecture—comprising an electrophilic aldehyde, a metabolically robust fluoro group, and a chloro substituent amenable to cross-coupling reactions—positions it as a strategic starting material in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, outlines a robust synthetic and purification workflow, details methods for its structural and qualitative analysis, and explores its strategic applications in contemporary drug discovery programs.

Halogenated heterocyclic compounds are foundational to modern pharmacology. The strategic incorporation of halogen atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its binding affinity, metabolic stability, lipophilicity, and bioavailability.

The "Magic Chloro" and Fluoro Effects

The substitution of a hydrogen atom with chlorine can lead to significant, sometimes non-obvious, improvements in biological potency and pharmacokinetic profiles, an effect that has been termed the "magic chloro" effect.[1][2] Chlorine can enhance van der Waals interactions within a protein's binding pocket, serve as a bioisostere for other functional groups, and block sites of metabolic attack.[3] Similarly, fluorine substitution is a widely employed strategy in drug design to improve metabolic stability and modulate pKa, often enhancing membrane permeability and target binding affinity. The presence of both substituents on the pyridine ring makes this compound a privileged scaffold for library synthesis and lead optimization.

A Trifunctional Synthetic Building Block

This compound offers three distinct points for chemical modification:

  • Aldehyde Group : Acts as a versatile electrophilic handle for forming C-C and C-N bonds through reactions like reductive amination, Wittig reactions, and aldol condensations.

  • Chloro Group : Primarily serves as a leaving group in nucleophilic aromatic substitution (SNA_r_) reactions or as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Fluoro Group : Generally more stable and less reactive than the chloro group, it primarily serves to modulate the electronic properties and metabolic stability of the final compound.

Physicochemical Properties and Compound Specifications

Accurate characterization of the physical and chemical properties of a starting material is critical for reaction design and process control.

Core Compound Identifiers
PropertyValueSource
IUPAC Name 6-chloro-2-fluoropyridine-3-carbaldehyde[4]
CAS Number 1093880-37-5[5]
Molecular Formula C₆H₃ClFNO[4][5]
SMILES C1=CC(=NC(=C1C=O)F)Cl[4]
InChI Key JOIFMKYYVLAEGT-UHFFFAOYSA-N[4]
Quantitative and Handling Data
PropertyValueSource
Molecular Weight 159.55 g/mol [5]
Monoisotopic Mass 158.98872 Da[4]
Predicted XlogP 1.7[4]
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common and logical approach involves the selective oxidation of a precursor alcohol or methyl group at the C3 position of the pyridine ring.

Proposed Synthetic Pathway

A plausible synthesis begins with a suitable 6-chloro-2-fluoro-3-methylpyridine precursor, which is then oxidized to the target aldehyde. This method is advantageous as it builds the desired functionality late in the sequence.

Synthetic Pathway Precursor 6-Chloro-2-fluoro- 3-methylpyridine Aldehyde 6-Chloro-2-fluoro- nicotinaldehyde Precursor->Aldehyde Selective Oxidation (e.g., SeO₂, MnO₂)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidation of 6-Chloro-2-fluoro-3-methylpyridine

Disclaimer: This is a representative protocol based on established chemical transformations and should be adapted and optimized under controlled laboratory conditions.

  • Reaction Setup: To a solution of 6-chloro-2-fluoro-3-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or tert-butanol, add selenium dioxide (SeO₂, 1.2 eq).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) under an inert nitrogen atmosphere. The causality for this step is to provide sufficient activation energy for the oxidation reaction, which is often slow at lower temperatures.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove solid selenium byproducts. The celite acts as a self-validating filtration medium, ensuring complete removal of insoluble particulates.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Quality Control Workflow

The crude aldehyde typically requires purification via column chromatography to achieve high purity suitable for subsequent synthetic steps.

Purification Workflow cluster_purification Purification cluster_qc Quality Control Analysis Crude Product Crude Product Silica Gel Chromatography Silica Gel Chromatography Crude Product->Silica Gel Chromatography Eluent: Hexanes/EtOAc Pure Fractions Pure Fractions Silica Gel Chromatography->Pure Fractions Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Purified Aldehyde Purified Aldehyde Solvent Evaporation->Purified Aldehyde NMR_Spec NMR Spectroscopy Purified Aldehyde->NMR_Spec Structure Verification MS_Spec Mass Spectrometry Purified Aldehyde->MS_Spec Mass Verification IR_Spec IR Spectroscopy Purified Aldehyde->IR_Spec Functional Group Confirmation

Caption: Workflow for purification and analytical validation.

Structural Elucidation and Analytical Characterization

A multi-technique analytical approach is essential to unambiguously confirm the structure and purity of the synthesized material.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the key diagnostic feature is the isotopic pattern of chlorine.

  • Expected M+ peak: 159.0 (for ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

  • Expected M+2 peak: A peak at approximately m/z 161 with an intensity of about one-third of the M+ peak, which is characteristic of a molecule containing a single chlorine atom.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)BondFunctional GroupExpected Appearance
~1700-1720C=OAldehyde CarbonylStrong, Sharp
~2720, ~2820C-HAldehyde C-H StretchMedium, Sharp (Fermi doublets)
~1550-1600C=C, C=NAromatic Ring StretchMedium to Strong
~1200-1300C-FAryl-Fluorine StretchStrong
~700-800C-ClAryl-Chlorine StretchStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of ~9.8-10.2 ppm.

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR:

    • Six distinct signals are expected.

    • Carbonyl Carbon: A signal around 185-195 ppm.

    • Aromatic Carbons: Five signals in the 110-165 ppm range. Carbons directly attached to fluorine and chlorine will show characteristic large and smaller C-F and C-Cl coupling, respectively.

  • ¹⁹F NMR:

    • A single resonance is expected, providing a clear and sensitive probe for purity.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for constructing diverse molecular libraries aimed at various biological targets.

The Aldehyde as a Gateway Functional Group

The aldehyde is a linchpin for molecular elaboration. A primary application is in reductive amination , a robust and high-yielding reaction to form C-N bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the systematic introduction of a wide array of primary and secondary amines, enabling fine-tuning of a compound's properties to achieve desired potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Leveraging the Halogen Substituents

The differential reactivity of the chloro and fluoro groups is key to its strategic use. The C-Cl bond is readily functionalized via Suzuki or Buchwald-Hartwig cross-coupling reactions . This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position, profoundly altering the steric and electronic nature of the scaffold. The C-F bond, being much stronger, typically remains intact, serving as a permanent metabolic blocker and electronic modulator.

Hypothetical Drug Discovery Cascade

The logical flow from this building block to a potential drug candidate demonstrates its strategic role in the discovery pipeline.

Discovery Cascade A 6-Chloro-2-fluoro- nicotinaldehyde (Building Block) B Library Synthesis (e.g., Reductive Amination, Suzuki Coupling) A->B C Hit Identification (High-Throughput Screening) B->C D Lead Optimization (SAR Studies) C->D E Preclinical Candidate D->E

Caption: Role of the title compound in a drug discovery workflow.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed synthetic intermediate that provides medicinal chemists with a powerful tool for the efficient construction of novel and complex drug candidates. Its defined physicochemical properties, coupled with a trifunctional handle system, allow for controlled, stepwise modifications. The ability to leverage established synthetic protocols for its incorporation and subsequent elaboration ensures its continued relevance in the pursuit of new therapeutics. Understanding the core principles of its reactivity and analytical signatures is paramount for any research, development, or manufacturing professional operating in the pharmaceutical sciences.

References

  • BLD Pharm. 1093880-37-5|this compound.
  • PubChem. This compound (C6H3ClFNO).
  • Sigma-Aldrich. 6-Chloro-5-fluoronicotinaldehyde.
  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ChemRxiv.
  • GDCh.app.
  • ResearchGate.

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An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-2-fluoronicotinaldehyde

This compound, with the IUPAC name 6-chloro-2-fluoropyridine-3-carbaldehyde and CAS Number 1093880-37-5, is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. The presence of chlorine, fluorine, and an aldehyde functional group on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The precise arrangement of these substituents allows for targeted derivatization, enabling the fine-tuning of physicochemical properties and biological efficacy of the resulting compounds.

This guide will explore the most viable and documented synthetic strategies for obtaining this valuable intermediate, focusing on the reduction of 6-chloro-2-fluoronicotinic acid and the oxidation of a corresponding methylpyridine precursor.

Pathway 1: Reduction of 6-Chloro-2-fluoronicotinic Acid

A prominent and reliable method for the synthesis of this compound involves the selective reduction of its corresponding carboxylic acid, 6-chloro-2-fluoronicotinic acid (CAS Number: 1211578-46-9). This pathway is advantageous due to the commercial availability of the starting material and the relatively straightforward two-step process: reduction of the carboxylic acid to the alcohol, followed by oxidation to the aldehyde.

A well-documented analogous procedure for the reduction of a similar substrate, 2-chloronicotinic acid, provides a strong basis for this synthesis[1]. This process typically involves a two-step sequence: the initial reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to the desired aldehyde.

Step 1: Reduction of 6-Chloro-2-fluoronicotinic Acid to (6-Chloro-2-fluoropyridin-3-yl)methanol

The first step is the reduction of the carboxylic acid to the primary alcohol. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.

Experimental Protocol: Reduction of 6-Chloro-2-fluoronicotinic Acid

  • Reaction Setup: In a flame-dried, four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium borohydride and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to a temperature between -10°C and 0°C using an ice-salt bath.

  • Addition of Lewis Acid: Slowly add boron trifluoride etherate solution dropwise to the cooled suspension, ensuring the internal temperature is maintained below 10°C.

  • Substrate Addition: After the addition of the Lewis acid, slowly add a solution of 6-chloro-2-fluoronicotinic acid dissolved in anhydrous THF.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of methanol, followed by water.

  • Workup: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (6-Chloro-2-fluoropyridin-3-yl)methanol.

Step 2: Oxidation of (6-Chloro-2-fluoropyridin-3-yl)methanol to this compound

The second step involves the selective oxidation of the primary alcohol to the aldehyde. A variety of oxidizing agents can be employed for this purpose, with manganese dioxide (MnO₂) being a common and effective choice for the oxidation of allylic and benzylic-type alcohols.

Experimental Protocol: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the crude (6-Chloro-2-fluoropyridin-3-yl)methanol from the previous step in a suitable solvent, such as dichloromethane or chloroform.

  • Addition of Oxidant: Add activated manganese dioxide to the solution. The amount of MnO₂ used is typically in large excess.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

  • The use of sodium borohydride with boron trifluoride etherate forms a complex that is a more effective reducing agent for carboxylic acids than sodium borohydride alone.

  • The choice of manganese dioxide as the oxidizing agent is crucial for selectively oxidizing the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. The heterogeneity of the reaction requires efficient stirring.

Data Summary Table:

StepStarting MaterialProductReagentsTypical Yield (%)
16-Chloro-2-fluoronicotinic acid(6-Chloro-2-fluoropyridin-3-yl)methanolNaBH₄, BF₃·OEt₂85-95
2(6-Chloro-2-fluoropyridin-3-yl)methanolThis compoundMnO₂80-90

Yields are estimated based on analogous reactions and may vary.

Visualizing the Pathway:

Synthesis_Pathway_1 cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation 6-Chloro-2-fluoronicotinic_acid 6-Chloro-2-fluoronicotinic acid Alcohol (6-Chloro-2-fluoropyridin-3-yl)methanol 6-Chloro-2-fluoronicotinic_acid->Alcohol NaBH4, BF3·OEt2 Aldehyde This compound Alcohol->Aldehyde MnO2

Caption: Synthesis of this compound via reduction and oxidation.

Pathway 2: Oxidation of 2-Chloro-6-fluoro-3-methylpyridine

An alternative synthetic route to this compound starts from 2-chloro-6-fluoro-3-methylpyridine. This pathway involves the selective oxidation of the methyl group to an aldehyde. While conceptually straightforward, this transformation can be challenging due to the potential for over-oxidation or side reactions.

A plausible approach for this conversion involves a two-step process: radical bromination of the methyl group followed by hydrolysis.

Step 1: Radical Bromination of 2-Chloro-6-fluoro-3-methylpyridine

The first step is the selective bromination of the methyl group to form a benzylic-type bromide. This is typically achieved using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Radical Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoro-3-methylpyridine in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction is often initiated by light.

  • Reaction Monitoring: Monitor the progress of the reaction by GC-MS or TLC to observe the formation of the monobrominated product and minimize the formation of the dibrominated byproduct.

  • Workup: After cooling, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Step 2: Hydrolysis of the Bromomethyl Intermediate

The resulting bromomethylpyridine can be converted to the aldehyde through various methods, such as the Sommelet reaction or by hydrolysis using reagents like silver nitrate in aqueous ethanol.

Experimental Protocol: Hydrolysis to Aldehyde

  • Reaction Setup: Dissolve the crude bromomethyl intermediate in a mixture of ethanol and water.

  • Addition of Reagent: Add silver nitrate to the solution.

  • Reaction Conditions: Heat the mixture to reflux for a specified period.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the silver bromide precipitate.

  • Purification: Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with a suitable organic solvent. The combined organic extracts are then dried and concentrated. The crude aldehyde can be purified by column chromatography.

Causality in Experimental Choices:

  • NBS is a convenient and selective source of bromine radicals for benzylic bromination. The use of a radical initiator is essential to start the chain reaction.

  • Silver nitrate facilitates the hydrolysis of the bromide by coordinating with the bromine, making it a better leaving group, and promoting the formation of the corresponding alcohol, which is then oxidized in situ or in a subsequent step to the aldehyde.

Visualizing the Pathway:

Synthesis_Pathway_2 cluster_step1_alt Step 1: Bromination cluster_step2_alt Step 2: Hydrolysis Methylpyridine 2-Chloro-6-fluoro-3-methylpyridine Bromomethyl 3-(Bromomethyl)-2-chloro-6-fluoropyridine Methylpyridine->Bromomethyl NBS, Initiator Final_Aldehyde This compound Bromomethyl->Final_Aldehyde AgNO3, H2O/EtOH

Caption: Synthesis of this compound via bromination and hydrolysis.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through multiple synthetic routes. The reduction of the corresponding nicotinic acid represents a more established and likely higher-yielding pathway, benefiting from the availability of the starting material. The oxidation of the methylpyridine precursor offers an alternative, though it may present challenges in controlling selectivity and avoiding over-oxidation.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired purity of the final product. Further optimization of reaction conditions for either pathway could lead to improved yields and more efficient processes. The continued exploration of novel catalytic methods for selective oxidation and reduction reactions will undoubtedly contribute to more sustainable and cost-effective syntheses of this important chemical intermediate.

References

  • CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
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6-Chloro-2-fluoronicotinaldehyde starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for 6-Chloro-2-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its unique substitution pattern on the pyridine ring, featuring a chlorine atom, a fluorine atom, and an aldehyde group, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a detailed focus on the requisite starting materials and the chemical principles underpinning the transformations. Two principal and industrially relevant synthetic pathways are discussed: the formylation of 2-chloro-6-fluoropyridine and the selective halogen exchange fluorination of 2,6-dichloronicotinaldehyde. This document serves as a technical resource for chemists in process development and medicinal chemistry, providing actionable insights into the procurement of starting materials and the execution of key synthetic steps.

Introduction to this compound

This compound, with the CAS Number 1093880-37-5, is a trifunctional pyridine derivative. The electrophilic nature of the aldehyde group, combined with the distinct reactivity of the chloro and fluoro substituents in nucleophilic aromatic substitution (SNAr) reactions, makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the efficient assembly of complex molecular architectures.

Synthetic Strategy I: Formylation of 2-Chloro-6-fluoropyridine

This approach centers on the introduction of a formyl group at the 3-position of a pre-synthesized 2-chloro-6-fluoropyridine ring. This is a convergent strategy where the dihalogenated pyridine core is first assembled and then functionalized.

Overview of the Formylation Pathway

The overall transformation can be visualized as a two-stage process: the synthesis of the 2-chloro-6-fluoropyridine intermediate, followed by its formylation.

Pyridine Pyridine Dichloropyridine 2,6-Dichloropyridine Pyridine->Dichloropyridine Chlorination Chlorofluoropyridine 2-Chloro-6-fluoropyridine Dichloropyridine->Chlorofluoropyridine Halogen Exchange Target This compound Chlorofluoropyridine->Target Formylation

Caption: Synthetic workflow for this compound via formylation.

Starting Materials for 2-Chloro-6-fluoropyridine
Starting MaterialRoleKey Considerations
Pyridine Ultimate PrecursorReadily available and inexpensive.
Chlorine (Cl2) Chlorinating AgentGaseous and corrosive; requires specialized handling.
Potassium Fluoride (KF) Fluorinating AgentCommon reagent for halogen exchange; spray-dried or anhydrous forms are most effective.[1][2]
Phase-Transfer Catalyst Catalyst(e.g., tetraphenylphosphonium bromide) Facilitates the halogen exchange reaction.[1]
Synthesis of 2-Chloro-6-fluoropyridine

Step 1: Synthesis of 2,6-Dichloropyridine

2,6-Dichloropyridine is typically produced by the high-temperature chlorination of pyridine.[3] This reaction can proceed via a gas-phase process.

  • Reaction: Pyridine is reacted with chlorine gas at elevated temperatures.[3] The reaction is highly exothermic.[4]

  • Mechanism: The reaction proceeds through a series of electrophilic substitution reactions on the pyridine ring, with 2-chloropyridine formed as an intermediate.[3]

  • Industrial Context: This process can be carried out photochemically or thermally.[5] Water can be used as a diluent to control the reaction temperature.[4][6]

Step 2: Halogen Exchange to 2-Chloro-6-fluoropyridine

The conversion of 2,6-dichloropyridine to 2-chloro-6-fluoropyridine is achieved through a nucleophilic aromatic substitution reaction, often a form of the Finkelstein or a related halogen exchange (Halex) reaction. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring facilitates this selective exchange.

  • Reaction: 2,6-Dichloropyridine is heated with a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent.

  • Key Principle: The reaction is driven by the higher nucleophilicity of the fluoride ion in aprotic solvents and the formation of a more stable C-F bond. The use of phase-transfer catalysts can enhance the solubility and reactivity of the fluoride salt.[2]

Formylation of 2-Chloro-6-fluoropyridine

The introduction of the aldehyde group is commonly achieved by ortho-lithiation followed by quenching with an electrophilic formylating agent.[7]

  • Reaction: 2-Chloro-6-fluoropyridine is treated with a strong organolithium base at low temperature, followed by the addition of N,N-dimethylformamide (DMF).

  • Mechanism: The organolithium reagent (e.g., n-butyllithium) acts as a strong base, deprotonating the most acidic proton on the pyridine ring, which is at the 3-position. The resulting aryllithium intermediate then acts as a nucleophile, attacking the carbonyl carbon of DMF. Subsequent hydrolysis of the tetrahedral intermediate yields the desired aldehyde.[7][8]

Experimental Protocol: Formylation of 2-Chloro-6-fluoropyridine

  • A solution of 2-chloro-6-fluoropyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • A solution of n-butyllithium in hexanes (typically 1.1 equivalents) is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours at this temperature.

  • Anhydrous N,N-dimethylformamide (DMF) (typically 1.5 equivalents) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm slowly to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic Strategy II: Halogen Exchange on 2,6-Dichloronicotinaldehyde

This alternative route involves the initial synthesis of a dichlorinated aldehyde followed by a selective halogen exchange to introduce the fluorine atom.

Overview of the Halogen Exchange Pathway

This pathway begins with a suitable dichloropyridine derivative which is then converted to the aldehyde before the final fluorination step.

Dichloromethylpyridine 2,6-Dichloro-3-methylpyridine Dichloroalcohol (2,6-Dichloropyridin-3-yl)methanol Dichloromethylpyridine->Dichloroalcohol Side-chain Oxidation Dichloroaldehyde 2,6-Dichloronicotinaldehyde Dichloroalcohol->Dichloroaldehyde Oxidation Target This compound Dichloroaldehyde->Target Halogen Exchange

Caption: Synthetic workflow for this compound via halogen exchange.

Starting Materials for 2,6-Dichloronicotinaldehyde
Starting MaterialRoleKey Considerations
2,6-Dichloro-3-methylpyridine PrecursorCan be synthesized from commercially available lutidines.
Oxidizing Agent (for side-chain) Reagente.g., Potassium permanganate, Selenium dioxide.
Manganese Dioxide (MnO2) OxidantUsed for the selective oxidation of the alcohol to the aldehyde.[9]
Synthesis of 2,6-Dichloronicotinaldehyde

The synthesis of 2,6-dichloronicotinaldehyde can be envisioned from 2,6-dichloro-3-methylpyridine.

Step 1: Oxidation to (2,6-Dichloropyridin-3-yl)methanol

The methyl group of 2,6-dichloro-3-methylpyridine can be oxidized to the corresponding alcohol. This can be a challenging step, often requiring strong oxidizing agents and careful control of reaction conditions to avoid over-oxidation.

Step 2: Oxidation to 2,6-Dichloronicotinaldehyde

The intermediate alcohol is then oxidized to the aldehyde. A mild oxidizing agent like manganese dioxide is often employed for this transformation to prevent oxidation to the carboxylic acid.[9] A similar synthesis of 4,6-dichloronicotinaldehyde from the corresponding methanol derivative using manganese dioxide has been reported with high yield.[9]

Experimental Protocol: Oxidation of (2,6-Dichloropyridin-3-yl)methanol

  • (2,6-Dichloropyridin-3-yl)methanol is dissolved in a suitable solvent such as chloroform or dichloromethane.

  • Activated manganese dioxide (a significant excess, e.g., 10 equivalents) is added to the solution.

  • The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese salts.

  • The filtrate is concentrated under reduced pressure to yield 2,6-dichloronicotinaldehyde.

Selective Halogen Exchange Fluorination

The final step is the selective replacement of the chlorine atom at the 2-position with fluorine. The electron-withdrawing effect of the adjacent nitrogen and the aldehyde group activates the 2-position for nucleophilic attack.

  • Reaction: 2,6-Dichloronicotinaldehyde is treated with a fluorinating agent like spray-dried potassium fluoride in a polar aprotic solvent.

  • Key Principle: The reaction conditions are chosen to favor monosubstitution. The presence of a phase-transfer catalyst can be beneficial. A study on the halogen-exchange fluorination of 2,6-dichlorobenzaldehyde demonstrated the feasibility of this transformation using KF.[1] The kinetics of this type of reaction have been investigated, providing a basis for process optimization.[1]

Comparative Analysis of Synthetic Routes

FeatureFormylation of 2-Chloro-6-fluoropyridineHalogen Exchange on 2,6-Dichloronicotinaldehyde
Starting Materials Pyridine is a basic and inexpensive starting point.Requires a substituted dichloropyridine, which may be less readily available.
Key Steps High-temperature chlorination, halogen exchange, and cryogenic lithiation.Multiple oxidation steps and a final halogen exchange.
Advantages Convergent approach; well-established formylation chemistry.Avoids the use of highly reactive and pyrophoric organolithium reagents.
Challenges Handling of chlorine gas; use of cryogenic temperatures and organolithiums can be challenging on a large scale.Potentially low yields and selectivity in the side-chain oxidation; the final halogen exchange needs to be highly selective.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The choice between the formylation of 2-chloro-6-fluoropyridine and the halogen exchange on 2,6-dichloronicotinaldehyde will depend on the specific capabilities of the laboratory or manufacturing facility, including the availability of starting materials, the ability to handle hazardous reagents like chlorine and organolithiums, and the desired scale of production. Both routes offer viable pathways to this important synthetic intermediate, and a thorough understanding of the underlying chemical principles is essential for successful implementation.

References

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2023, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

  • Buchanan, C., & Fitch, R. W. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.
  • Liang, Z., Li, B., Lü, C., & Feng, C. (2008). Study of halogen-exchange fluorination of 4-chlorobenzaldehyde. Frontiers of Chemical Engineering in China, 2(1), 93-97.
  • Misra, S. N., et al. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.
  • Takahashi, T., Mizukami, Y., & Song, Z. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Letters, 17(23), 5942-5945.
  • Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Retrieved from [Link]

  • Alazet, S., et al. (2012). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions.
  • Wikipedia. (2023, October 26). 2,6-Dichloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (n.d.). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • Google Patents. (n.d.). DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine.
  • Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 6-chloro-2-fluoronicotinaldehyde (CAS 1093880-37-5), a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural elucidation for this class of compounds.

Introduction and Molecular Overview

This compound is a trifunctionalized pyridine derivative featuring an aldehyde, a chlorine atom, and a fluorine atom. This unique combination of functional groups makes it a valuable intermediate for synthesizing complex molecular architectures with potential applications in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the substituents significantly influences the reactivity and the spectroscopic properties of the pyridine ring. Accurate structural confirmation is paramount for its use in multi-step syntheses, and a thorough understanding of its spectroscopic signature is the primary method for achieving this.

This guide will deconstruct the predicted spectroscopic data for this compound, providing a robust framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.

Molecular Structure and NMR Assignment Strategy

The logical first step in analysis is to define the atomic numbering scheme to ensure clarity in spectral assignments.

M [M]⁺˙ m/z 159/161 M_H [M-H]⁺ m/z 158/160 M->M_H - •H M_CHO [M-CHO]⁺ m/z 130/132 M->M_CHO - •CHO M_CHO_Cl [C₅H₂FN]⁺ m/z 95 M_CHO->M_CHO_Cl - •Cl

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula confirmation, HRMS is essential.

  • Predicted Exact Mass [M+H]⁺: 159.99600 (for C₆H₄ClFNO⁺)

Trustworthiness: An experimentally determined exact mass within 5 ppm of the predicted value provides unequivocal confirmation of the elemental composition.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis and electrospray ionization (ESI) coupled to a high-resolution analyzer (e.g., TOF or Orbitrap) for exact mass determination.

  • Sample Introduction (EI): For a volatile solid, a direct insertion probe can be used. The sample is heated gently to introduce it into the ion source.

  • EI Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Sample Introduction (ESI):

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • ESI Conditions:

    • Operate in positive ion mode.

    • Optimize capillary voltage and source temperatures to achieve a stable signal for the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion, isotopic patterns, and characteristic fragment ions. Compare the measured exact mass to the theoretical value.

Conclusion and Integrated Workflow

The structural elucidation of this compound requires an integrated spectroscopic approach. While experimental data is not yet publicly documented, the predicted spectral characteristics outlined in this guide provide a robust template for its identification. The combination of multinuclear NMR, functional group analysis by IR, and molecular weight and fragmentation analysis by MS, when guided by the principles discussed herein, will enable researchers to confidently confirm the structure and purity of this versatile chemical intermediate.

cluster_workflow Spectroscopic Characterization Workflow Start Synthesized Compound (this compound) MS Mass Spectrometry (HRMS-ESI & EI) Start->MS IR IR Spectroscopy (ATR) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Confirm_MW Confirm Molecular Formula (Exact Mass & Isotope Pattern) MS->Confirm_MW Confirm_FG Confirm Functional Groups (C=O, Ar-H, C-F, C-Cl) IR->Confirm_FG Confirm_Struct Confirm Connectivity (Shifts, Couplings, JCF) NMR->Confirm_Struct Final Structure Elucidated & Purity Assessed Confirm_MW->Final Confirm_FG->Final Confirm_Struct->Final

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

References

  • PubChem. 6-chloro-2-fluoropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Tomer, K. B., & D'Agostino, P. A. (1987). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18.
  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

Solubility Profile of 6-Chloro-2-fluoronicotinaldehyde: A Framework for Experimental Determination and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Chloro-2-fluoronicotinaldehyde is a halogenated pyridine derivative of significant interest as a building block in the synthesis of novel pharmaceutical and agrochemical agents. Its utility in these applications is fundamentally governed by its physicochemical properties, chief among them being its solubility in organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction kinetics, designing efficient purification and crystallization protocols, and developing stable formulations. This guide presents a comprehensive framework for both predicting and experimentally determining the solubility of this compound. It provides a theoretical analysis of its molecular structure to anticipate its behavior in various solvent classes, details robust, step-by-step experimental protocols for quantitative solubility measurement, and discusses the application of this critical data in a research and development context.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a foundational guideline: solutes dissolve best in solvents that have similar polarity and hydrogen bonding capabilities.[1] An analysis of the molecular structure of this compound provides the basis for a predictive solubility profile.

1.1. Molecular Structure and Physicochemical Properties

  • Molecular Formula: C₆H₃ClFNO[2]

  • Molecular Weight: 159.55 g/mol

  • Appearance: Solid (at standard conditions)[3]

  • Structure:

1.2. Analysis of Intermolecular Forces and Predicted Solubility

The structure of this compound contains several key features that influence its solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.[4]

  • Aldehyde Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor. This group significantly increases the polarity of the molecule.

  • Halogen Substituents (Cl, F): The chloro and fluoro groups are highly electronegative, creating polar C-Cl and C-F bonds. This increases the molecule's dipole moment. While not classical hydrogen bond donors, halogens can participate in weaker halogen bonding interactions.[5][6] The presence of fluorine can also weaken the hydrogen-bonding capability of the nearby pyridine nitrogen.

Collectively, these features render this compound a polar molecule . Its solubility will be highest in polar organic solvents and lowest in nonpolar solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors (via the -OH group) and acceptors. The aldehyde oxygen and pyridine nitrogen of the solute can accept hydrogen bonds from the solvent, leading to strong intermolecular interactions. Therefore, high solubility is predicted in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors but lack a donor hydrogen. They will effectively solvate the molecule through dipole-dipole interactions. Given the compound's strong polar nature, good to high solubility is predicted .[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak London dispersion forces. The strong dipole-dipole and hydrogen bonding potential of this compound are incompatible with these solvents. Therefore, low to negligible solubility is predicted .

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventKey PropertiesPredicted SolubilityRationale
Polar Protic EthanolH-bond donor & acceptor, PolarVery SolubleStrong H-bonding and dipole-dipole interactions.
MethanolH-bond donor & acceptor, PolarVery SolubleStrong H-bonding and dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)H-bond acceptor, Highly PolarVery SolubleStrong dipole-dipole interactions.
Dimethylformamide (DMF)H-bond acceptor, Highly PolarVery SolubleStrong dipole-dipole interactions.
AcetoneH-bond acceptor, PolarSolubleFavorable dipole-dipole interactions.
AcetonitrileH-bond acceptor, PolarSolubleFavorable dipole-dipole interactions.
Ethyl AcetateH-bond acceptor, Moderately PolarModerately SolubleModerate dipole-dipole interactions.
Nonpolar TolueneAromatic, NonpolarSparingly SolublePotential for weak π-π stacking, but polarity mismatch.
Dichloromethane (DCM)Halogenated, Moderately PolarModerately Soluble"Like dissolves like" principle for halogenated compounds.
HexaneAliphatic, NonpolarInsolubleSignificant mismatch in polarity.
Diethyl EtherWeakly PolarSparingly SolubleLimited polarity for effective solvation.

Part 2: A Framework for Experimental Solubility Determination

While theoretical predictions are valuable, they must be validated by empirical data. For drug discovery and development, determining the thermodynamic solubility is crucial. This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions.[8][9] The "shake-flask" method is the gold-standard technique recommended by regulatory bodies for this purpose.[10][11]

2.1. Overall Experimental Workflow

The process involves preparing a saturated solution, ensuring equilibrium is reached, separating the solid and liquid phases, and analyzing the concentration of the solute in the clear supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid solute to known volume of solvent B Seal container to prevent evaporation A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Confirm presence of undissolved solid C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45µm filter to remove fines F->G H Accurately dilute the saturated solution G->H I Quantify concentration (e.g., UV-Vis, HPLC, Gravimetric) H->I

Caption: High-level workflow for solubility determination.

2.2. Detailed Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol describes the determination of thermodynamic solubility at a controlled temperature.

Causality Behind Choices:

  • Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and remains so, which is the definition of equilibrium solubility.[12]

  • Constant Agitation & Temperature: Solubility is temperature-dependent. Constant temperature control is critical for reproducibility.[10] Agitation ensures the entire volume of the solvent is exposed to the solute, accelerating the path to equilibrium.

  • Equilibration Time: Dissolution can be slow, especially for sparingly soluble compounds. A sufficient time (e.g., 24-72 hours) is necessary to ensure true thermodynamic equilibrium is reached, not just a kinetically trapped state.[11] Sampling at multiple time points until the concentration plateaus is the most rigorous approach.[11]

  • Filtration: Using a fine-pore filter (e.g., 0.45 µm PTFE or PVDF) is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[13]

Step-by-Step Methodology:

  • Preparation:

    • To a series of glass vials, add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial. A good starting point is an amount that is 2-3 times the expected solubility. Ensure solid is visible.

    • Seal the vials tightly with screw caps containing a chemically resistant septum or liner to prevent solvent loss.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a rotator within a constant temperature incubator (e.g., 25 °C and 37 °C, common temperatures for pharmaceutical testing).

    • Agitate the samples at a constant speed for 24 to 72 hours.[10] A preliminary time-course experiment is recommended to determine the point at which concentration no longer increases.[11]

  • Sample Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed collection vial. The first few drops should be discarded to saturate the filter membrane. This step must be performed quickly to minimize temperature changes or solvent evaporation.

  • Analysis:

    • The concentration of the solute in the clear, filtered saturated solution can now be determined using a validated analytical method, such as those described in Section 2.3.

2.3. Protocols for Quantitative Analysis

The choice of analytical method depends on the compound's properties, the expected solubility range, and available instrumentation.[13]

Method 1: Gravimetric Analysis

  • Principle: This classic method determines the mass of the dissolved solid by evaporating the solvent from a known volume or mass of the saturated solution.[14] It is best suited for solutes with moderate to high solubility and low volatility.

  • Procedure:

    • Accurately weigh a clean, dry sample vial or watch glass (W₁).

    • Pipette a precise volume of the filtered saturated solution (from Step 3 above) into the vial and weigh it again to get the total weight (W₂). The weight of the solution is (W₂ - W₁).

    • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the solute's decomposition point until a constant weight is achieved.

    • Weigh the vial containing the dry solid residue (W₃).

    • Calculation:

      • Mass of Solute = W₃ - W₁

      • Mass of Solvent = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

      • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] × 100

Method 2: UV-Vis Spectrophotometry

  • Principle: This method is ideal for compounds with a UV chromophore (like this compound) and is more sensitive than gravimetric analysis. It relies on the Beer-Lambert law, where absorbance is proportional to concentration.[15]

  • Procedure:

    • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

    • Prepare Calibration Standards: Create a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in the solvent.

    • Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration. The resulting graph should be a straight line, and its equation (y = mx + c) will be used to determine the concentration of the unknown sample.

    • Analyze Saturated Solution:

      • Take the filtered saturated solution (from Step 3 of the shake-flask protocol).

      • Perform an accurate serial dilution with the solvent to bring its concentration into the linear range of the calibration curve. The dilution factor must be recorded precisely.

      • Measure the absorbance of the diluted sample at λmax.

    • Calculation:

      • Use the absorbance of the diluted sample and the calibration curve equation to calculate its concentration.

      • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.

G cluster_calib Calibration Curve Generation cluster_sample Saturated Sample Analysis cluster_calc Solubility Calculation A Prepare stock solution of known concentration B Perform serial dilutions to create standards (5-7 points) A->B C Measure absorbance of each standard at λmax B->C D Plot Absorbance vs. Concentration. Perform linear regression. C->D H Calculate concentration of diluted sample from curve D->H E Obtain filtered saturated solution (from Shake-Flask) F Accurately dilute sample to fall within calibration range E->F G Measure absorbance of diluted sample at λmax F->G G->H I Solubility = (Diluted Conc.) x (Dilution Factor) H->I

Caption: Workflow for UV-Vis spectrophotometric analysis.

Part 3: Application in Research and Development

Quantitative solubility data is not an academic exercise; it is a cornerstone of process chemistry and pharmaceutical development.

  • Reaction Optimization: Knowing the solubility allows for the selection of appropriate solvents to ensure all reactants remain in the solution phase, maximizing reaction rates and yields. For poorly soluble starting materials, a solvent system where solubility is high is critical.

  • Crystallization and Purification: Purification by crystallization relies on differential solubility. An ideal solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals upon cooling.

  • Formulation Development: For a drug to be absorbed, it must first be in solution.[14] Solubility data, particularly in aqueous and bio-relevant media, is a key parameter in the Biopharmaceutics Classification System (BCS) and dictates the formulation strategy required to achieve adequate bioavailability.[11]

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be a polar compound with high solubility in polar protic and aprotic organic solvents. This guide provides the theoretical foundation and detailed, validated experimental protocols necessary for researchers to precisely determine its solubility profile. The rigorous application of these methods, particularly the shake-flask technique coupled with a reliable analytical finish like UV-Vis spectrophotometry or HPLC, will yield the high-quality data essential for advancing chemical synthesis, process development, and pharmaceutical research involving this important heterocyclic building block.

References

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  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). NIH.[5]

  • Benchchem. A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-fluorobenzaldehyde in Organic Solvents.[31]

  • Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019). UC Merced.[6]

  • BLD Pharm. 1211578-46-9|6-Chloro-2-fluoronicotinic acid.[32]

  • BLD Pharm. 1093880-37-5|this compound.[2]

  • HXCHEM. 6-Chloro-5-fluoronicotinaldehyde/CAS:950691-52-8.

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).[7]

  • Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1).... (2024). PubMed.[33]

  • Hydrogen Bonds In Water Explained - Intermolecular Forces. (2017). YouTube.[34]

  • Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes. (2021).

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Physical and chemical properties of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-fluoronicotinaldehyde: Properties, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental physicochemical properties, reactivity profile, synthetic considerations, and its strategic role in modern pharmaceutical design, grounded in established scientific principles and safety protocols.

Introduction: The Strategic Importance of Halogenated Pyridines

This compound (CAS No. 1093880-37-5) is a disubstituted pyridine derivative featuring an aldehyde functional group. Its structure is of significant interest in medicinal chemistry due to the presence of both chlorine and fluorine atoms on the pyridine ring. Halogenation is a cornerstone strategy in drug design, often employed to modulate a molecule's pharmacokinetic and pharmacodynamic profile.

The introduction of a chlorine atom, in particular, can lead to what has been termed the "magic chloro" effect, where this single substitution can dramatically enhance biological potency and metabolic stability.[1][2] This phenomenon arises from chlorine's ability to alter lipophilicity, form specific halogen bonds with protein targets, and block sites of metabolic degradation.[1] This guide serves as a technical resource for leveraging the unique properties of this compound in research and development.

Physicochemical and Structural Properties

A precise understanding of a molecule's physical properties is fundamental to its application in synthesis and formulation. The key identifiers and properties of this compound are summarized below.

Table 1: Core Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₃ClFNO[3][4]
Molecular Weight 158.99 g/mol (approx.)[3]
Monoisotopic Mass 158.98872 Da[3]
CAS Number 1093880-37-5[4]
Appearance Solid (Form may vary by supplier)
Predicted XlogP 1.7[3]
SMILES O=CC1=C(F)N=C(Cl)C=C1[3][4]
InChI Key JOIFMKYYVLAEGT-UHFFFAOYSA-N[3]
Molecular Structure

The structural arrangement of the aldehyde, chloro, and fluoro groups on the pyridine ring dictates the molecule's reactivity.

Caption: 2D structure of this compound.

Reactivity Profile and Synthetic Utility

The chemical behavior of this compound is governed by the interplay of its three key functional components: the aldehyde group, the pyridine ring, and the halogen substituents.

Causality of Reactivity:
  • Aldehyde Group: The aldehyde at the C3 position is a versatile handle for synthetic transformations. It can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or participate in condensation reactions to form imines, oximes, or larger heterocyclic systems.[5]

  • Pyridine Ring: The nitrogen atom and the electron-withdrawing effects of the chlorine and fluorine atoms make the pyridine ring electron-deficient. This deactivation influences its susceptibility to electrophilic aromatic substitution.

  • Halogen Substituents: The chlorine atom at the C6 position is a potential site for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing amines, alcohols, or thiols. The fluorine at C2 further activates the C6 position towards such substitutions.

ReactivityProfile sub This compound aldehyde Aldehyde Group (C3) sub->aldehyde chloro Chloro Group (C6) sub->chloro ring Pyridine Ring sub->ring reduct Reduction (to Alcohol) aldehyde->reduct oxid Oxidation (to Carboxylic Acid) aldehyde->oxid condense Condensation (e.g., to Imine/Oxime) aldehyde->condense snar Nucleophilic Aromatic Substitution (SNAr) chloro->snar

Caption: Key reactive sites and potential transformations.

Synthetic Pathways and Methodologies

While specific, detailed synthetic protocols for this compound are proprietary or found within patent literature, general methodologies for analogous compounds provide a reliable framework. A common approach involves the controlled oxidation of a corresponding methylpyridine precursor.[6][7]

Generalized Experimental Protocol: Oxidation of a Precursor

This protocol is illustrative, based on established chemical principles for similar transformations.[6][7] It must be adapted and optimized for the specific substrate.

  • Precursor Solubilization: Dissolve the precursor, 6-chloro-2-fluoro-3-methylpyridine, in a suitable inert solvent such as dichloromethane or chloroform in a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon).

  • Reaction Initiation: Introduce a selective oxidizing agent. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Agents like manganese dioxide (MnO₂) or carefully controlled conditions with stronger oxidants can be effective. The reaction is typically run at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate if a strong oxidant was used). Perform an aqueous workup by extracting the organic layer with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

SynthesisWorkflow start Precursor: 6-chloro-2-fluoro-3-methylpyridine oxidation Step 1: Controlled Oxidation (e.g., MnO2 in Dichloromethane) start->oxidation monitoring Step 2: Reaction Monitoring (TLC / LC-MS) oxidation->monitoring workup Step 3: Aqueous Workup & Extraction monitoring->workup purification Step 4: Purification (Flash Chromatography) workup->purification product Product: this compound purification->product

Caption: Generalized synthetic workflow for aldehyde preparation.

Safe Handling and Storage

Due to its reactive nature and potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Table 2: Summary of GHS Hazard Information

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled

Note: Hazard classifications may vary slightly between suppliers. Always consult the most recent Safety Data Sheet (SDS).[8][9][10]

Mandatory Laboratory Safety Protocol
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][11] Ensure an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[8][9]

    • Respiratory Protection: If exposure limits are likely to be exceeded, use a full-face respirator with an appropriate cartridge.[8]

  • Handling: Avoid formation of dust and aerosols.[8] Use non-sparking tools. Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This should be treated as special waste and handled by a licensed disposal company.[8][13]

SafetyWorkflow prep Assess Hazards Review SDS ppe Don PPE Goggles, Gloves, Lab Coat prep->ppe handling Handle in Fume Hood Avoid Dust/Aerosols ppe->handling storage Store Securely Cool, Dry, Ventilated handling->storage disposal Dispose as Hazardous Waste handling->disposal

Caption: Standard laboratory safety workflow.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its unique combination of a reactive aldehyde handle and a halogen-substituted pyridine core provides medicinal chemists with a powerful tool for creating novel molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential in the development of next-generation therapeutics.

References

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  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

  • Chemsrc. (2025). 6-Chloronicotinaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. Retrieved from [Link]

  • Ahmad, O. K., et al. (2009). 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
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Safety and handling of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 6-Chloro-2-fluoronicotinaldehyde

Introduction: A Versatile Halogenated Building Block

This compound is a highly functionalized pyridine derivative, a class of compounds of immense interest to the pharmaceutical and agrochemical industries. Its unique trifunctional nature—featuring a reactive aldehyde, a labile chlorine atom, and a fluorine atom—positions it as a critical starting material and intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the aldehyde and the nitrogen atom in the pyridine ring activates the halogen substituents, particularly the chlorine at the 6-position, towards nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the sequential and regioselective introduction of various functionalities, making it a valuable tool for drug discovery professionals engaged in lead optimization and the construction of compound libraries.

However, this inherent reactivity, combined with the general hazards associated with halogenated organic compounds, necessitates a thorough understanding of its properties and a rigorous approach to its handling. This guide provides a comprehensive framework for researchers and scientists to work with this compound safely and effectively, grounding procedural recommendations in the chemical principles that dictate its behavior.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a compound's physical properties and inherent hazards is the first step in a robust safety assessment.

1.1: Physical and Chemical Properties

The key identifiers and properties of this compound are summarized below. This data is critical for storage decisions, reaction setup, and regulatory compliance.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 6-Chloro-2-fluoropyridine-3-carboxaldehyde[1]
CAS Number 1093880-37-5[3]
Molecular Formula C₆H₃ClFNO[2]
Molecular Weight 159.55 g/mol [4]
Appearance Solid (form may vary)
1.2: Hazard Identification and Toxicological Summary

While comprehensive toxicological data for this compound is limited, the available Safety Data Sheets (SDS) and data for structurally related compounds allow for a clear hazard classification under the Globally Harmonized System (GHS).[1] The compound should be treated with care, assuming the hazards typical of its functional groups.

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

    • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[5]

    • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[5]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[5]

    • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[5]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[5]

  • Primary Routes of Exposure: The main routes of occupational exposure are inhalation of dust, direct contact with skin and eyes, and accidental ingestion.[6]

  • Toxicological Narrative: The aldehyde functional group is a known irritant to the skin, eyes, and respiratory tract. Halogenated aromatic compounds can possess various toxicities, and skin absorption is a significant concern.[7] The lack of extensive, compound-specific long-term toxicity data (e.g., carcinogenicity, reproductive toxicity) reinforces the need to handle this chemical with high containment to minimize exposure.[8]

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective chemical safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final layer of defense, not the first. Before any work begins, a risk assessment should prioritize the implementation of engineering and administrative controls.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Remove the hazard entirely Substitution Substitution Replace with a less hazardous chemical Elimination->Substitution Reduce Hazard Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Substitution->Engineering Isolate Hazard Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) Engineering->Administrative Control Work Practices PPE Personal Protective Equipment (Least Effective) Protect the worker with personal gear Administrative->PPE Last Line of Defense cluster_ppe PPE Doffing (Removal) Sequence OuterGloves 1. Remove Outer Gloves Coat 2. Remove Lab Coat OuterGloves->Coat Avoid touching 'clean' surfaces Goggles 3. Remove Eye Protection Coat->Goggles InnerGloves 4. Remove Inner Gloves Goggles->InnerGloves Wash 5. Wash Hands Thoroughly InnerGloves->Wash Final Step Start Waste Generation (Contaminated PPE, Solutions, etc.) Segregate Is Waste Halogenated? Yes No Start->Segregate Halogenated Place in Labeled HALOGENATED Waste Container Segregate:yes->Halogenated NonHalogenated Place in Labeled NON-HALOGENATED Waste Container Segregate:no->NonHalogenated Disposal Arrange Pickup by Licensed Waste Disposal Service Halogenated->Disposal NonHalogenated->Disposal

Caption: Decision workflow for proper chemical waste segregation.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

[9]| Exposure Route | First Aid Procedure | Source(s) | | :--- | :--- | :--- | | Inhalation | Immediately move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | |[6][9] | Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use a safety shower for large exposures. Seek medical attention if irritation develops or persists. | |[6][9] | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, using an eyewash station. Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |[6][9] | Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | |[6][8] | Small Spill | (In a fume hood) Ensure PPE is worn. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. | |[10][11]

Section 6: Application in Synthesis: A Representative Protocol

To illustrate the practical application of these safety principles, the following is a representative protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common use for this building block.

Reaction: Substitution of the 6-chloro group with a primary amine.

Methodology:

  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser. 2[12]. Reagent Addition (in Fume Hood):

    • Charge the flask with this compound (1.0 eq).

    • Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile. The choice of solvent is critical; it must be able to dissolve the reactants and facilitate the SNAr mechanism.

    • Add the primary amine nucleophile (1.1 eq) to the solution via syringe.

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq), to act as an acid scavenger for the HCl generated during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). The elevated temperature is often necessary to overcome the activation energy for the SNAr reaction.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification (in Fume Hood):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [12] * Purify the crude product by flash column chromatography on silica gel.

Causality: The success of this reaction hinges on the electron-deficient nature of the pyridine ring, which is further enhanced by the aldehyde group, making the C6 position susceptible to nucleophilic attack. The base is essential to neutralize the generated acid, which would otherwise protonate the amine nucleophile, rendering it inactive.

Conclusion

This compound is a powerful synthetic intermediate whose utility is matched by its potential hazards. A safety-first mindset, rooted in the principles of risk assessment, engineering controls, and meticulous adherence to handling protocols, is paramount. By understanding the "why" behind each safety measure—from the choice of glove material to the necessity of a fume hood—researchers can confidently and responsibly harness the synthetic potential of this valuable compound to advance the frontiers of science and drug development.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

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  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Chloro-4-fluoronicotinaldehyde. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). A GENERAL AND EFFICIENT METHOD FOR THE SYNTHESIS OF 4-SUBSTITUTED 2-PHENYLQUINAZOLINES: 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-Chloro-2-fluoropyridine-3-boronic acid. Retrieved from [Link]

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An In-depth Technical Guide to 6-Chloro-2-fluoronicotinaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of halogenated heterocyclic building blocks is paramount for developing novel chemical entities with tailored pharmacological profiles. Among these, 6-Chloro-2-fluoronicotinaldehyde (CAS No. 1093880-37-5) has emerged as a particularly valuable reagent. Its unique trifunctional architecture—a pyridine core substituted with a reactive aldehyde, a displaceable chlorine atom, and a metabolically robust fluorine atom—offers medicinal chemists a versatile scaffold for intricate molecular design.

The presence of both chlorine and fluorine atoms on the pyridine ring provides distinct opportunities for synthetic manipulation. The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the fluorine atom can modulate the electronic properties of the ring, influence binding interactions, and enhance metabolic stability—a critical consideration in drug development.[1][2][3][4] The aldehyde functional group is a cornerstone of organic synthesis, enabling a vast array of transformations including reductive aminations, condensations, and oxidations to access diverse downstream intermediates.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its commercial availability, essential quality control protocols, safe handling procedures, and its strategic applications in synthesis, empowering researchers to leverage this potent building block to its fullest potential.

Physicochemical and Structural Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueSource
CAS Number 1093880-37-5[5]
Molecular Formula C₆H₃ClFNO[5][6]
Molecular Weight 159.55 g/mol
IUPAC Name 6-chloro-2-fluoropyridine-3-carbaldehyde[6]
Synonyms This compound[7]
SMILES O=CC1=C(F)N=C(Cl)C=C1[5]
InChI Key JOIFMKYYVLAEGT-UHFFFAOYSA-N[6]
Appearance Typically a solid (e.g., Yellow to brown)[8]

Commercial Availability and Supplier Assessment

This compound is available from several reputable chemical suppliers that specialize in providing building blocks for research and development. When sourcing this reagent, it is crucial to consider not just price but also purity, batch-to-batch consistency, and the quality of accompanying documentation.

SupplierNotes
BLD Pharm Lists the product as an organic building block.[5]
Sigma-Aldrich (Merck) Offers related fluorinated and chlorinated nicotinaldehyde derivatives.[9][10]
Ambeed, Inc. Provides the compound with specified purity (e.g., 98%).
Pharmaffiliates Specializes in pharmaceutical reference standards and related compounds.[11]

Expert Insight: The choice of supplier should be guided by the sensitivity of your application. For early-stage discovery, a standard research-grade purity may suffice. However, for late-stage development or synthesis of materials for preclinical studies, sourcing from a supplier that can provide detailed batch-specific analytical data and ensure high purity (e.g., >98%) is critical.

Quality Assessment and Verification Protocol

Ensuring the identity and purity of this compound upon receipt is a cornerstone of experimental reproducibility. A self-validating workflow should be implemented for every new batch.

Step 1: Documentation Review

Upon receipt, immediately review the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) .

  • Certificate of Analysis (CoA): This is the most critical quality document. It should provide batch-specific data. Key parameters to verify include:

    • Identity Confirmation: Data from ¹H NMR and/or LCMS should be consistent with the expected structure.[8]

    • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), which should indicate a purity level appropriate for your needs (e.g., >98%).[8]

    • Water Content: Often measured by Karl Fischer (KF) titration, as excess water can interfere with moisture-sensitive reactions.[8]

  • Safety Data Sheet (SDS): This document contains vital information on hazards, handling, storage, and emergency procedures.[7][12]

Step 2: In-House Analytical Verification

It is best practice to perform in-house verification, especially for critical applications.

  • LCMS (Liquid Chromatography-Mass Spectrometry): A rapid and effective method to confirm the molecular weight of the main component and identify potential impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed structural confirmation. The spectrum should be consistent with the aldehyde proton and the aromatic protons on the substituted pyridine ring.

The following diagram outlines the recommended workflow for reagent qualification.

G Workflow: Reagent Quality Verification cluster_0 Phase 1: Initial Receipt & Documentation cluster_1 Phase 2: Internal Verification cluster_2 Phase 3: Decision & Release A Receive Shipment B Inspect Container Integrity A->B C Review Supplier CoA & SDS B->C D Sample for In-House Analysis C->D E Run LCMS Analysis (Confirm MW & Purity) D->E F Run 1H NMR Analysis (Confirm Structure) D->F G Compare Data to Specs E->G F->G H Release to Lab Inventory G->H Pass I Quarantine & Contact Supplier G->I Fail

Caption: A logical workflow for the receipt, documentation review, and in-house analytical verification of this compound.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is non-negotiable when working with halogenated aromatic aldehydes.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. If exposure limits are exceeded, a full-face respirator may be necessary.[7]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7][13]

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][13]

Storage and Stability

Proper storage is crucial to maintain the integrity of the reagent.

  • Temperature: Store in a refrigerator at 2-8°C.[9][11]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde and reaction with atmospheric moisture.[9][14]

  • Incompatibilities: Keep away from strong oxidizing agents.[14]

Disposal

This compound and its containers must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[12][13] All disposal must be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13]

G Key Safety Protocols center Safe Handling of This compound PPE PPE (Goggles, Gloves, Lab Coat) center->PPE Handling Handling (Use Fume Hood) center->Handling Storage Storage (2-8°C, Inert Gas) center->Storage Spill Spill Management (Absorb & Collect) center->Spill Disposal Disposal (Hazardous Waste) center->Disposal FirstAid First Aid (Flush & Seek Medical Help) center->FirstAid G cluster_0 Core Reagent cluster_1 Aldehyde Transformations cluster_2 Pyridine Ring Substitution (SNAr) cluster_3 Resulting Scaffolds A This compound B Reductive Amination A->B R₂NH, NaBH(OAc)₃ C Oxidation A->C e.g., KMnO₄ D Wittig Reaction A->D Ph₃P=CHR E Displacement of Chloro Group A->E Nu⁻, Heat F Aminomethylpyridines B->F G Nicotinic Acids C->G H Styrylpyridines D->H I Substituted 2-Fluoropyridines E->I

Caption: Synthetic pathways illustrating the versatile reactivity of this compound's key functional groups.

Conclusion

This compound is a high-value building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature provides a robust platform for the generation of complex molecular architectures. By understanding its commercial sources, implementing rigorous quality control, adhering to strict safety protocols, and strategically leveraging its orthogonal reactivity, researchers can effectively utilize this reagent to accelerate their discovery programs. This guide serves as a foundational resource to ensure that experiments are conducted safely, efficiently, and with the highest degree of scientific integrity.

References

  • MSDS of 6-Chloro-4-fluoronicotinaldehyde. (n.d.). Retrieved from [Link]

  • Certificate of analysis - 2-Bromo-6-chloro-4-fluorophenol. (n.d.). Alfa Aesar. Retrieved from [Link]

  • Movassaghi, M., & Ahmad, O. K. (2010). 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses, 87, 304.
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  • G. S. S. N. K. C., & al, et. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-234.
  • 6-Chloronicotinaldehyde | 23100-12-1. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • G. S. S. N. K. C., & al, et. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

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  • Ishihara, Y. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-2-fluoronicotinaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—comprising a reactive aldehyde, a displaceable chlorine atom, and a more resilient fluorine atom on an electron-deficient pyridine ring—offers a versatile platform for the synthesis of a diverse array of complex molecular architectures. The strategic positioning of these functional groups allows for selective and sequential modifications, enabling precise control over the final structure. This guide provides an in-depth exploration of key synthetic transformations, offering detailed, field-proven protocols for derivatization at both the aldehyde group and the pyridine core. We focus on two of the most powerful and widely utilized reactions in drug discovery: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr), providing researchers with the foundational knowledge to leverage this scaffold in their synthetic programs.

Core Compound Profile: this compound

This substituted pyridine-3-carbaldehyde serves as an excellent starting material for building molecular complexity. The electron-withdrawing effects of the pyridine nitrogen, the aldehyde, and the halogens render the ring susceptible to nucleophilic attack, particularly at the 6-position.

PropertyValue
Molecular Formula C₆H₃ClFNO[1]
Molecular Weight 159.55 g/mol [2]
CAS Number 942206-79-1
Appearance Off-white to light yellow solid
Key Reactive Sites Aldehyde (C3), Chloro (C6), Fluoro (C2)

Synthetic Pathways and Derivatization Strategies

The true synthetic utility of this compound lies in its capacity for selective functionalization. The aldehyde group offers a gateway to a variety of classical organic transformations, while the halogenated pyridine core is primed for modern cross-coupling and substitution chemistries.

G cluster_aldehyde Reactions at Aldehyde cluster_ring Reactions at Pyridine Ring start This compound reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH(OAc)3 schiff_base Schiff Base Formation start->schiff_base R-NH2, cat. Acid wittig Wittig Reaction start->wittig Ph3P=CHR' oxidation Oxidation start->oxidation KMnO4 or H2O2 snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu-H, Base suzuki Suzuki-Miyaura Cross-Coupling start->suzuki R-B(OH)2, Pd catalyst p1 p1 reductive_amination->p1 Amines p2 p2 schiff_base->p2 Imines p3 p3 wittig->p3 Alkenes p4 p4 oxidation->p4 Carboxylic Acids p5 p5 snar->p5 6-Substituted Pyridines p6 p6 suzuki->p6 6-Aryl/Heteroaryl Pyridines

Caption: Divergent synthetic pathways from this compound.

Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic rings.[3] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] For this compound, the pyridine nitrogen and the aldehyde group act as strong electron-withdrawing groups, activating the ring for nucleophilic attack.[4][5] The chlorine atom at the 6-position is significantly more labile than the fluorine at the 2-position. This is because the negative charge in the Meisenheimer complex formed by attack at C6 can be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing substantial stabilization. Attack at C2 does not benefit from this same degree of stabilization. This inherent regioselectivity makes SNAr a reliable and predictable method for introducing diversity at the 6-position.

Protocol 1: Synthesis of 6-Morpholino-2-fluoronicotinaldehyde

This protocol details the displacement of the C6-chloride with morpholine, a common transformation in drug discovery to enhance aqueous solubility and metabolic stability.[6][7]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aldehyde, Morpholine, K2CO3 in DMSO heat 2. Heat at 80-100 °C reagents->heat monitor 3. Monitor by TLC/LC-MS heat->monitor quench 4. Quench with H2O monitor->quench extract 5. Extract with EtOAc quench->extract purify 6. Purify via Column Chromatography extract->purify product Product purify->product

Caption: Workflow for SNAr of this compound.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material (approx. 0.2 M concentration).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-morpholino-2-fluoronicotinaldehyde.

Expected Results: This protocol typically yields the desired product in the 75-90% range, depending on the scale and purity of reagents. The product should appear as a yellow solid.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Experience: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[8] The reaction involves a palladium catalyst to couple an organohalide with an organoboron species.[8][9] The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10] For this compound, the C6-Cl bond is the reactive site for oxidative addition, leaving the C2-F bond and the aldehyde intact. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as dehalogenation or homocoupling of the boronic acid.[10][11]

Protocol 2: Synthesis of 6-(4-methoxyphenyl)-2-fluoronicotinaldehyde

This protocol describes the coupling of the starting material with 4-methoxyphenylboronic acid, a common transformation to install an electron-rich aromatic ring.

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aldehyde, Boronic Acid, Base, and Pd Catalyst in Solvent degas 2. Degas with N2 or Ar reagents->degas heat 3. Heat at 90-110 °C degas->heat monitor 4. Monitor by TLC/LC-MS heat->monitor filter 5. Filter through Celite monitor->filter extract 6. Aqueous Work-up & Extraction filter->extract purify 7. Purify via Column Chromatography extract->purify product Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Celite

  • Ethyl Acetate (EtOAc)

  • Silica Gel

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), sodium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, approx. 0.15 M).

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 6-12 hours.

  • Trustworthiness Check: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Expected Results: Yields for Suzuki couplings of this type are typically in the 60-85% range. The final product is expected to be a pale yellow or white solid.

Summary of Derivatization Strategies

The protocols provided represent two of the most robust methods for derivatizing this compound. The following table summarizes these and other potential transformations.

Reaction TypeReagents & ConditionsProduct ClassKey Features
Nucleophilic Aromatic Substitution Amines, Alcohols, Thiols; Base (e.g., K₂CO₃, NaH); DMSO, DMF; 80-120 °C6-Amino/Alkoxy/Thio-pyridinesSelective functionalization at C6; robust and high-yielding.
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids; Pd Catalyst (e.g., Pd(dppf)Cl₂); Base (e.g., Na₂CO₃, K₃PO₄); Dioxane/H₂O; 90-110 °C6-Aryl/Heteroaryl-pyridinesForms C-C bonds; vast scope of boronic acids available.[12]
Schiff Base Formation Primary Amines; cat. Acetic Acid; Ethanol; RT to RefluxIminesSimple condensation; versatile for introducing diverse side chains.[13][14]
Reductive Amination Primary/Secondary Amines; Reducing Agent (e.g., NaBH(OAc)₃); DCE, MeOH; RTAminesConverts aldehyde to amine; useful for linking fragments.[6]
Oxidation KMnO₄ or NaOCl; Acetone/H₂O6-Chloro-2-fluoronicotinic acidProvides an acid handle for amide couplings.

Conclusion

This compound stands out as a highly adaptable scaffold for synthetic chemistry. The orthogonal reactivity of its functional groups—the aldehyde for classical transformations and the C6-chloro for modern cross-coupling and substitution reactions—provides a clear and logical pathway for the construction of diverse and complex molecules. The detailed protocols herein offer reliable and reproducible methods for researchers in drug discovery and materials science to unlock the full potential of this valuable building block.

References

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • PubChem. This compound (C6H3ClFNO). Available from: [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]

  • YouTube. Nucleophilic aromatic substitutions. Available from: [Link]

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Application Notes & Protocols: Leveraging 6-Chloro-2-fluoronicotinaldehyde in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Chloro-2-fluoronicotinaldehyde

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone of functional molecule design. This compound emerges as a uniquely valuable starting material due to the orthogonal reactivity of its substituents. The aldehyde group serves as a classical handle for condensation and cyclization reactions, while the halogenated pyridine core provides two distinct sites for nucleophilic aromatic substitution (SNAr).

The presence of both chlorine and fluorine atoms is particularly strategic. The C-F bond is typically stronger and less prone to substitution than the C-Cl bond. However, the precise reactivity is heavily influenced by the position relative to the ring nitrogen and the activating aldehyde group. The electron-withdrawing nature of the pyridine nitrogen and the formyl group significantly acidifies the ring, making it highly susceptible to nucleophilic attack.[1][2] This dual activation allows for selective and sequential reactions, enabling the construction of complex fused heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[3][4]

This guide provides detailed protocols for the synthesis of two key heterocyclic cores—Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines—using this compound as the central building block. The methodologies are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern these transformations.

Core Mechanistic Principles: A Duality of Reactivity

The synthetic utility of this compound is rooted in two primary reaction types that can be exploited in a single pot or sequential manner.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is electron-deficient, a prerequisite for the SNAr mechanism.[1] This reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] Aromaticity is then restored by the expulsion of the halide leaving group. The rate of this reaction is enhanced by electron-withdrawing groups (like the aldehyde and the ring nitrogen) that can stabilize the negative charge of the intermediate.[2] In this specific molecule, the chlorine at the 6-position is generally the more labile leaving group compared to the fluorine at the 2-position, offering a handle for regioselective functionalization.

Condensation and Cyclization

The aldehyde at the 3-position is a classic electrophile for reactions with a wide array of binucleophiles. These reactions typically begin with a standard nucleophilic addition to the carbonyl, often followed by dehydration. When the nucleophile contains a second reactive site, this initial condensation can trigger a subsequent intramolecular cyclization, leading to the formation of a new fused ring. This strategy is central to powerful ring-forming reactions like the Gewald synthesis of thiophenes.[1]

Application Note I: Synthesis of 3-Amino-6-chlorothieno[2,3-b]pyridine-2-carboxylates

This protocol details the synthesis of the thieno[2,3-b]pyridine core, a scaffold found in compounds with applications as chemosensitizers in cancer therapy and as potential kinase inhibitors.[4][7] The strategy employs a modified Gewald reaction, a one-pot multicomponent reaction that brilliantly showcases the dual reactivity of the starting material.

Causality and Mechanistic Pathway

The reaction proceeds via a tandem sequence. First, a Knoevenagel condensation occurs between the aldehyde group of 1 and the active methylene of the cyanoacetate ester 2 , catalyzed by a weak base like piperidine. This forms a reactive pyridinylidene intermediate 3 . Concurrently, elemental sulfur 4 reacts with the base to form a polysulfide species that adds to the cyano group. The crucial step is the intramolecular cyclization where the sulfur nucleophile attacks the pyridine ring. Although both C2-F and C6-Cl are potential sites, the literature suggests that cyclization onto the C2 position is often favored in related systems, displacing the fluoride. This is followed by tautomerization to yield the stable, aromatic 3-aminothieno[2,3-b]pyridine product 5 .

Workflow Diagram: Gewald-Type Synthesis

G cluster_reactants Reactants cluster_process Process cluster_output Output A This compound (1) P1 Mix Reactants in Ethanol A->P1 B Ethyl Cyanoacetate (2) B->P1 C Elemental Sulfur (4) C->P1 D Piperidine (Base) D->P1 P2 Reflux Reaction Mixture (e.g., 4-6 hours) P1->P2 P3 Monitor by TLC P2->P3 P4 Cool and Precipitate P3->P4 P5 Filter and Wash P4->P5 P6 Purify (Recrystallization) P5->P6 Z Ethyl 3-Amino-6-chlorothieno[2,3-b]pyridine-2-carboxylate (5) P6->Z

Caption: Workflow for the one-pot synthesis of Thieno[2,3-b]pyridines.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Elemental Sulfur (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol (Reagent Grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq).

  • Add ethanol to create a slurry (approx. 0.5 M concentration with respect to the aldehyde).

  • Add piperidine (0.2 eq) to the mixture using a micropipette. The base is catalytic; its role is to deprotonate the active methylene compound and facilitate the Knoevenagel condensation.

  • Equip the flask with a reflux condenser and begin stirring. Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure thieno[2,3-b]pyridine derivative.

Data Summary Table
ParameterValue/DescriptionRationale
Stoichiometry Aldehyde:Cyanoacetate:Sulfur (1:1.1:1.1)A slight excess of the nucleophilic partners ensures complete consumption of the limiting aldehyde.
Catalyst Piperidine (0.2 eq)A catalytic amount of a weak organic base is sufficient to promote the reaction without causing unwanted side reactions.
Solvent EthanolA polar protic solvent that effectively dissolves the reactants and allows for a convenient reflux temperature.
Temperature Reflux (~78 °C)Provides the necessary activation energy for both the condensation and cyclization steps.
Reaction Time 4-8 hoursTypical duration for this transformation; should be confirmed by TLC analysis.
Expected Yield 65-85%Based on analogous Gewald syntheses reported in the literature.[1]

Application Note II: Synthesis of 1H-Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors used in oncology, such as TRK inhibitors.[8][9] This protocol describes a straightforward two-step, one-pot synthesis from this compound and hydrazine hydrate.

Causality and Mechanistic Pathway

This synthesis hinges on a sequential condensation and intramolecular SNAr reaction.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine 6 on the aldehyde carbonyl of 1 to form a hydrazone intermediate 7 .[6] This is a rapid and generally high-yielding reaction.

  • Intramolecular SNAr: The crucial ring-closing step involves the terminal -NH2 group of the hydrazone acting as an intramolecular nucleophile. It attacks the C6 position of the pyridine ring, displacing the chloride ion. This SNAr cyclization is thermodynamically driven by the formation of a stable, fused aromatic system, the 1H-pyrazolo[3,4-b]pyridine 8 . The choice of a polar aprotic solvent like DMF or DMSO can facilitate this SNAr step by solvating the cation and leaving the "naked" nucleophile more reactive.

Workflow Diagram: Pyrazolo[3,4-b]pyridine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_output Output A This compound (1) P1 Dissolve Aldehyde in Ethanol A->P1 B Hydrazine Hydrate (6) P2 Add Hydrazine Hydrate (Room Temp, 1-2 hours) B->P2 P1->P2 P3 Formation of Hydrazone (7) P2->P3 P4 Add Base (e.g., K2CO3) and Heat to Reflux P3->P4 P5 Intramolecular SNAr Cyclization P4->P5 P6 Cool, Precipitate, Filter P5->P6 Z 6-Fluoro-1H-pyrazolo[3,4-b]pyridine (8) P6->Z

Caption: Workflow for Hydrazone Formation and Intramolecular SNAr Cyclization.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.5 eq)

  • Ethanol or Isopropanol

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or another non-nucleophilic base

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (approx. 0.4 M) in a round-bottom flask at room temperature with stirring.

  • Slowly add hydrazine hydrate (1.5 eq) dropwise to the solution. An excess of hydrazine ensures complete conversion to the hydrazone and minimizes the formation of azine byproducts.[5]

  • Stir the reaction at room temperature for 1-2 hours to allow for complete formation of the hydrazone intermediate. This can be monitored via TLC.

  • Add potassium carbonate (2.0 eq) to the mixture. The base is required to neutralize the HCl formed during the SNAr cyclization and drive the reaction to completion.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The elevated temperature provides the energy for the intramolecular SNAr to occur.

  • Monitor the reaction by TLC for the disappearance of the hydrazone intermediate and the appearance of the product spot.

  • After completion, cool the reaction to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Pour the reaction mixture into cold water to precipitate the product fully and dissolve the inorganic salts.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 1H-pyrazolo[3,4-b]pyridine product.

Data Summary Table
ParameterValue/DescriptionRationale
Stoichiometry Aldehyde:Hydrazine (1:1.5)A moderate excess of hydrazine ensures the complete formation of the mono-hydrazone.[5]
Base K₂CO₃ (2.0 eq)A non-nucleophilic base is essential to promote the elimination of HCl without competing in the SNAr reaction.
Solvent Ethanol / IsopropanolGood solvent for both the hydrazone formation and the subsequent cyclization step.
Temperature Room Temp (Step 1), Reflux (Step 2)A two-stage temperature profile allows for controlled formation of the intermediate before driving the higher-energy cyclization.
Reaction Time 8-14 hours (total)The initial hydrazone formation is rapid; the subsequent cyclization requires a longer heating period.
Expected Yield 70-90%This type of cyclocondensation is typically efficient and high-yielding.[9]

References

  • Swinney, D. C., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Green Chemistry Letters and Reviews. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Fouad, M., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Nagy, V., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Zeitschrift für Physikalische Chemie. Available at: [Link]

  • Gamage, S. A., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nascimento, V., et al. (2023). Methods for the synthesis of thieno[2,3-b]pyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Buryi, D. S., et al. (2019). Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. Available at: [Link]

  • Buchwald, S. L., et al. (2010). PALLADIUM-CATALYZED FORMATION OF 2-ARYL-2H-INDAZOLES. Organic Syntheses. Available at: [Link]

  • LibreTexts Chemistry. (2021). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts Chemistry. (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (1990). The method for preparing thioglycollic acid-2-ethyl hexyl ester. Google Patents.
  • Kamal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society. Available at: [Link]

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Application Notes & Protocols: 6-Chloro-2-fluoronicotinaldehyde as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, pharmaceutical intermediates serve as the foundational building blocks for Active Pharmaceutical Ingredients (APIs).[1][2] Their structural integrity and chemical reactivity are paramount to the successful synthesis of safe and effective therapeutics.[2] Among the vast array of available intermediates, halogenated heterocyclic scaffolds are of exceptional importance. Chlorine, for instance, is a key element in over 250 FDA-approved drugs, where its presence can profoundly enhance potency and modulate pharmacokinetic properties—a phenomenon sometimes termed the "magic chloro" effect.[3][4][5][6] Similarly, fluorine is a bioisostere of hydrogen that can dramatically alter a molecule's metabolic stability, pKa, and binding affinity.

6-Chloro-2-fluoronicotinaldehyde emerges as a particularly valuable intermediate, embodying the principles of modern synthetic strategy. This molecule is a trifunctionalized pyridine, offering three distinct and orthogonally reactive sites:

  • A C2-Fluoro Substituent: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • A C6-Chloro Substituent: An ideal handle for Palladium-catalyzed cross-coupling reactions.

  • A C3-Aldehyde Group: A versatile functional group for condensation, oxidation, reduction, and olefination reactions.

This inherent multifunctionality allows for a modular and divergent approach to the synthesis of complex molecular architectures, enabling researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the properties, synthesis, and core applications of this compound, complete with field-proven protocols and mechanistic insights.

Physicochemical Properties and Safety Data

Compound Properties

A summary of the key physicochemical properties for this compound is provided below. Researchers should always consult the specific Certificate of Analysis (CoA) from their supplier for lot-specific data.

PropertyValueSource
Molecular Formula C₆H₃ClFNO
Molecular Weight 159.55 g/mol
Appearance White to off-white solid (typical)Supplier Dependent
CAS Number 1093880-37-5[7]
Melting Point Data not available; consult supplier CoA
Boiling Point Data not available; consult supplier CoA
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General Chemical Knowledge
Safety and Handling

This compound should be handled with care in a controlled laboratory environment.[7] The following precautions are mandatory:

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8] Ensure that safety showers and eyewash stations are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat. Avoid all skin contact.[7][8]

    • Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particulate filter.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8][10]

Plausible Synthetic Route

While multiple proprietary methods exist for the synthesis of this intermediate, a common and chemically sound approach involves directed ortho-metalation. The following protocol is based on analogous transformations reported in the literature for similar pyridine systems.[11]

Reaction Scheme: Starting Material: 2-Chloro-6-fluoropyridine Reaction: Directed lithiation followed by formylation with N,N-Dimethylformamide (DMF).

Synthesis_Workflow SM 2-Chloro-6-fluoropyridine in dry THF Cool Cool to -78 °C (Argon Atmosphere) SM->Cool 1. Setup LDA LDA or n-BuLi (Slow Addition) Cool->LDA 2. Add Base Lithiation Lithiation at C3 (Directed by F and N) LDA->Lithiation Stir ~1 hr DMF Quench with DMF (Electrophilic Trap) Lithiation->DMF 3. Formylation Workup Aqueous Workup (e.g., NH4Cl) DMF->Workup 4. Quench Product This compound Workup->Product 5. Isolate

Caption: Plausible synthesis workflow for this compound.

Protocol 3.1: Synthesis via Directed Ortho-Metalation
  • Setup: Dissolve 2-chloro-6-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere in a flame-dried, three-neck flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.05-1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The fluorine and ring nitrogen atoms direct the deprotonation to the C3 position.

  • Formylation: Slowly add anhydrous N,N-Dimethylformamide (DMF) (1.2 eq) to the reaction mixture.

  • Completion: Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final product.

Core Applications & Reaction Protocols

The true utility of this compound lies in the selective and sequential reactions at its three functional handles.

Application 1: Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is highly activated for nucleophilic attack due to the strong electron-withdrawing effects of both the ring nitrogen and the fluorine atom.[12][13] The C-F bond is an excellent leaving group in SNAr reactions, often proceeding much faster than the corresponding C-Cl bond.[14] This allows for the selective introduction of O-, N-, and S-nucleophiles at the C2 position while preserving the C6-chloro group for subsequent cross-coupling.

Caption: General mechanism of SNAr on the C2-fluoro position.

This protocol describes a typical procedure for the reaction with an amine nucleophile.[12]

  • Setup: To a reaction vial, add this compound (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add an anhydrous polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to achieve a concentration of ~0.2 M.

  • Reaction: Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application 2: Suzuki-Miyaura Cross-Coupling at C6

The C6-chloro group is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds. While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) enable efficient coupling.[15][16]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Cl PdII Ar-Pd(II)-Cl(L₂) OxAd->PdII Transmetal Transmetalation PdII->Transmetal - Cl⁻ PdII_Ar Ar-Pd(II)-R(L₂) Transmetal->PdII_Ar ArB R-B(OH)₂ + Base ArB->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This is a general protocol that may require optimization for specific substrates.[15][16]

  • Setup: In a dry Schlenk tube under an argon atmosphere, combine the C2-substituted pyridine intermediate (from Protocol 4.1.1, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent: Add an anhydrous solvent system, typically 1,4-dioxane or toluene, often with a small amount of degassed water.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer, concentrate, and purify by column chromatography.

Application 3: Buchwald-Hartwig Amination at C6

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful alternative to SNAr, especially for introducing less nucleophilic amines or for instances where SNAr is not feasible. Similar to the Suzuki coupling, this reaction requires a robust palladium catalyst system to activate the C-Cl bond.[17][18]

Buchwald_Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Cl PdII Ar-Pd(II)-Cl(L₂) OxAd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amido Ar-Pd(II)-NR₂(L₂) AmineCoord->Amido Amine R₂NH + Base Amine->AmineCoord RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol requires strictly anhydrous and oxygen-free conditions.[17][19]

  • Setup: In a glovebox or under a strict argon atmosphere, add the pyridine substrate (1.0 eq), a strong non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.2-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), and a suitable ligand (e.g., RuPhos, 2-8 mol%) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene or 1,4-dioxane, followed by the primary amine (1.1-1.2 eq).

  • Reaction: Seal the vessel and heat to 90-120 °C until the starting material is consumed, as monitored by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Filter through Celite.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Summary of Conditions & Troubleshooting

Reaction Conditions Overview
ParameterNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Target Site C2-FC6-ClC6-Cl
Typical Catalyst NonePd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd Precatalysts
Typical Ligand NoneSPhos, RuPhos, P(t-Bu)₃RuPhos, XPhos, BINAP
Typical Base K₂CO₃, Cs₂CO₃, DBUK₃PO₄, K₂CO₃, CsFNaOtBu, LHMDS, K₃PO₄
Typical Solvent DMSO, DMF, NMP1,4-Dioxane/H₂O, TolueneToluene, 1,4-Dioxane
Temperature 80 - 150 °C80 - 120 °C90 - 120 °C
Atmosphere Air or InertInert (Argon/Nitrogen)Strictly Inert (Glovebox)
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low/No Conversion (Coupling Rxns) - Inactive catalyst (oxygen exposure)- Insufficiently active ligand/base combo- Low temperature- Ensure rigorous inert atmosphere and use freshly degassed solvents.[17]- Screen different ligands and bases; NaOtBu is often more effective for chlorides.[17]- Gradually increase the reaction temperature.[13]
Hydrodehalogenation (-Cl to -H) - Presence of water/protons- Slow reductive elimination- Use scrupulously dried reagents and solvents.[17]- Switch to a ligand that promotes faster reductive elimination (e.g., different Buchwald ligand).
Protodeboronation (Suzuki Rxn) - Excess water or base- High temperature / long reaction time- Use anhydrous solvents or a carefully controlled amount of water.- Consider using the more stable boronic ester (e.g., pinacol ester).[20]- Optimize for shorter reaction times.
Low Yield in SNAr - Weak nucleophile- Insufficiently activated ring- Low temperature- Ensure the nucleophile is fully deprotonated with a strong enough base.- For this substrate, activation is high at C2. If issues persist, consider a stronger nucleophile.- Increase reaction temperature, potentially using microwave irradiation for controlled heating.[13]

References

  • Various Authors. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775.
  • Huffman, L. M., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(30), 10591–10594. Available at: [Link]

  • Umulis, D. M., & Buncel, E. (2001). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 66(13), 4615–4623. Available at: [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(1), 1-4. Available at: [Link]

  • Hartwig, J. F. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Various Authors. (2025). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 10, 2026, from [Link]

  • Fang, W.-Y., Ravindar, L., Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Available at: [Link]

  • Ishihara, Y. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. Retrieved January 10, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Retrieved January 10, 2026, from [Link]

  • VanDeMark. (n.d.). Pharmaceuticals. Retrieved January 10, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Fang, W.-Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved January 10, 2026, from [Link]

  • Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved January 10, 2026, from [Link]

  • SCL Lifesciences. (n.d.). Advanced pharmaceutical intermediates. Retrieved January 10, 2026, from [Link]

  • Chemsrc. (2025). 6-Chloro-5-fluoronicotinaldehyde. Retrieved January 10, 2026, from [Link]

Sources

Application Notes and Protocols for Aldehyde Group Reactions of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Reactivity of a Halogenated Pyridine Aldehyde

6-Chloro-2-fluoronicotinaldehyde is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of a reactive aldehyde functional group on a pyridine ring substituted with two different halogen atoms. This unique combination of functionalities allows for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the nitrogen atom in the pyridine ring, significantly influences the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide provides detailed application notes and protocols for several key reactions involving the aldehyde group of this compound, offering insights into the underlying principles and practical execution of these transformations.

Oxidation to 6-Chloro-2-fluoronicotinic Acid

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that opens up avenues for further derivatization, such as amide bond formation. Several methods can be employed for this conversion, with the choice of oxidant depending on the desired reaction conditions and scale.

Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

This protocol is a classic and effective method for the oxidation of aldehydes to carboxylic acids.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirred aldehyde solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 6-Chloro-2-fluoronicotinic acid.

Protocol 2: Oxidation using Sodium Chlorite (NaClO₂)

This method is a milder alternative to permanganate oxidation and is often preferred for substrates sensitive to harsh conditions.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Monosodium phosphate (NaH₂PO₄)

  • tert-Butanol

  • Water

  • 2-Methyl-2-butene (as a chlorine scavenger)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) in tert-butanol.

  • Add a solution of monosodium phosphate (1.2 eq) in water.

  • Add 2-methyl-2-butene (3.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the aldehyde mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the product with diethyl ether (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 6-Chloro-2-fluoronicotinic acid.

Reduction to (6-Chloro-2-fluoropyridin-3-yl)methanol

The reduction of the aldehyde to a primary alcohol provides a hydroxyl group that can be utilized in various subsequent reactions, such as ether or ester formation.

Protocol: Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in small portions.

  • After the addition, stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford (6-Chloro-2-fluoropyridin-3-yl)methanol.[2]

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of primary, secondary, and tertiary amines.[3] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a suitable reducing agent.[4]

Protocol: One-Pot Reductive Amination with a Primary Amine

This protocol describes the synthesis of a secondary amine from this compound and a primary amine.[5]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[6] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent).[7]

Protocol: Wittig Olefination

This protocol outlines the general procedure for the reaction of this compound with a phosphonium ylide.[8]

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.05 eq) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Stir for 30-60 minutes at this temperature.

  • Wittig Reaction: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[9] It is a valuable tool for the synthesis of α,β-unsaturated compounds.[10]

Protocol: Base-Catalyzed Knoevenagel Condensation

This protocol uses a basic catalyst to promote the condensation reaction.[11]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A basic catalyst (e.g., piperidine, triethylamine, or potassium carbonate)

  • A suitable solvent (e.g., ethanol, toluene)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux for 2-6 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Imine Formation (Schiff Base Synthesis)

The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base.[12] This reaction is reversible and is often driven to completion by the removal of water.[13]

Protocol: Imine Formation with an Aniline

This protocol describes the synthesis of an imine from this compound and an aniline derivative.

Materials:

  • This compound

  • Aniline derivative

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or a Dean-Stark apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add the aniline derivative (1.05 eq).

  • Add anhydrous magnesium sulfate (2.0 eq) to the mixture to act as a dehydrating agent. Alternatively, set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the reaction mixture to reflux for 4-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the magnesium sulfate (if used).

  • Remove the toluene under reduced pressure to yield the crude imine, which can be further purified by recrystallization or column chromatography if necessary.

Summary of Aldehyde Group Reactions

Reaction TypeReagentsProduct
Oxidation KMnO₄ or NaClO₂6-Chloro-2-fluoronicotinic acid
Reduction NaBH₄(6-Chloro-2-fluoropyridin-3-yl)methanol
Reductive Amination Primary amine, NaBH(OAc)₃ or NaCNBH₃Secondary amine
Wittig Reaction Phosphonium ylideAlkene
Knoevenagel Condensation Active methylene compound, base catalystα,β-Unsaturated compound
Imine Formation Primary amineImine (Schiff base)

Visualizing the Reaction Pathways

Oxidation of this compound

Oxidation start This compound product 6-Chloro-2-fluoronicotinic acid start->product KMnO₄ or NaClO₂

Caption: Oxidation of the aldehyde to a carboxylic acid.

Reduction of this compound

Reduction start This compound product (6-Chloro-2-fluoropyridin-3-yl)methanol start->product NaBH₄

Caption: Reduction of the aldehyde to a primary alcohol.

Reductive Amination Workflow

Reductive_Amination aldehyde This compound imine Imine Intermediate aldehyde->imine + Amine, -H₂O amine Primary Amine amine->imine product Secondary Amine imine->product [H] (e.g., NaBH(OAc)₃)

Caption: Reductive amination proceeds via an imine intermediate.

Wittig Reaction Pathway

Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphorus Ylide ylide->oxaphosphetane alkene Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

Caption: The Wittig reaction forms an alkene via a cyclic intermediate.

Knoevenagel Condensation Mechanism

Knoevenagel_Condensation aldehyde This compound adduct Aldol-type Adduct aldehyde->adduct active_methylene Active Methylene Compound active_methylene->adduct + Base product α,β-Unsaturated Product adduct->product - H₂O

Caption: Knoevenagel condensation to form a C=C bond.

Imine Formation (Schiff Base)

Imine_Formation aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal primary_amine Primary Amine primary_amine->hemiaminal imine Imine (Schiff Base) hemiaminal->imine - H₂O

Caption: Formation of an imine from an aldehyde and a primary amine.

References

  • Knoevenagel Condensation. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010.

  • Understanding Pyridine Aldehyde Intermediates in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd., 2024.

  • Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. PubMed, 2023.

  • Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com, 2023.

  • Wittig Reaction - Common Conditions. Organic-Chemistry.org.

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate, 2014.

  • Knoevenagel condensation of aldehydes with active methylene compounds... ResearchGate.

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science of Synthesis, 2007.

  • Substituted active methylene synthesis by condensation. Organic Chemistry Portal.

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.

  • 6-Chloro-2-fluoro-3-(hydroxymethyl)pyridine. AOBChem USA.

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.

  • Wittig Reaction. Organic Chemistry Portal.

  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Course Hero.

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal.

  • Wittig Reaction Mechanism & Examples. Total Synthesis.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 2014.

  • Organic Syntheses Procedure. Organic Syntheses.

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central, 2018.

  • Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. ResearchGate, 2016.

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts, 2023.

  • NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead.

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

  • Imine formation-Typical procedures. OperaChem.

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.

  • ANILINE CATALYZES IMINE FORMATION. ResearchGate, 2025.

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Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Pyridine Aldehyde

6-Chloro-2-fluoronicotinaldehyde is a highly versatile and valuable building block for professionals in drug discovery, agrochemicals, and materials science. Its utility stems from a unique combination of features: an electron-deficient pyridine core, a reactive aldehyde for diverse derivatization, and two distinct halogen atoms—chlorine and fluorine—at positions activated for nucleophilic aromatic substitution (SNAr). This strategic arrangement allows for selective, stepwise functionalization, enabling the synthesis of complex molecular architectures.

The pyridine nitrogen and the aldehyde group act in concert to withdraw electron density from the aromatic ring, rendering the C-2 (fluoro) and C-6 (chloro) positions highly electrophilic and susceptible to attack by a broad range of nucleophiles.[1][2] This guide provides a deep dive into the mechanistic principles governing these reactions, offers field-proven protocols for substitution with common nucleophile classes, and presents a framework for achieving predictable regioselectivity.

Mechanistic Principles and Regioselectivity in SNAr Reactions

The cornerstone of this chemistry is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr on aryl halides proceeds via a two-step addition-elimination pathway.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons (C-2 or C-6), breaking the aromaticity of the ring.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility and is greatly enhanced by the presence of electron-withdrawing groups (like the pyridine nitrogen and the aldehyde) that can delocalize the negative charge.[4]

  • Elimination and Aromatization: The aromaticity is restored by the elimination of the halide leaving group, yielding the final substituted product.

SNAr_Mechanism Figure 1: General S N Ar Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer + Nu⁻ Product Substituted Product Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide (X⁻)

Figure 1: General SNAr Mechanism

The Decisive Factor: Regioselectivity (C-2 vs. C-6)

A critical consideration is which halogen will be displaced. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[5] The reactivity of the leaving group follows the order F > Cl > Br > I, which is inverse to that seen in SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and lowering the activation energy for the formation of the Meisenheimer complex.[5][6]

Therefore, for this compound, nucleophilic attack is overwhelmingly favored at the C-2 position , leading to the displacement of the fluoride ion. This inherent selectivity allows for predictable and clean transformations, particularly under kinetically controlled conditions. Achieving substitution at the C-6 position typically requires prior functionalization or blocking of the more reactive C-2 site.

Application Protocols: A Practical Guide

The following protocols are designed as robust starting points for laboratory synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 1: Substitution with O-Nucleophiles (Alkoxides)

This protocol details the synthesis of 6-chloro-2-methoxynicotinaldehyde, a common intermediate. The use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is essential to generate the alkoxide nucleophile in situ.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.2 M relative to the substrate).

  • Base Addition: Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Nucleophile Formation: While stirring, slowly add the desired alcohol (e.g., methanol, 1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 20-30 minutes until hydrogen gas evolution ceases.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Table 1: Representative Data for O-Nucleophile Substitution

Nucleophile (Alcohol)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
MethanolNaHTHFRT485-95
EthanolNaHTHFRT480-90
IsopropanolKOtBuDMFRT1275-85
PhenolK₂CO₃DMF801670-80
Protocol 2: Substitution with N-Nucleophiles (Amines)

Reactions with primary and secondary amines are generally high-yielding. An external base is often included to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile, THF, or DMF (0.2-0.5 M).

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2 equivalents) followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction Execution: Stir the mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate or dichloromethane (DCM) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.[7][8]

Table 2: Representative Data for N-Nucleophile Substitution

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
BenzylamineEt₃NACN606>90
MorpholineDIPEATHFRT12>95
AnilineK₂CO₃DMF1001865-75
Methylamine (40% in H₂O)-H₂O/EtOHRT280-90
Protocol 3: Substitution with S-Nucleophiles (Thiolates)

Thiols are excellent nucleophiles, particularly after deprotonation to the thiolate anion.[9] These reactions are often rapid and can typically be performed at room temperature. An inert atmosphere is recommended to prevent the oxidative dimerization of the thiol to a disulfide.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add a polar aprotic solvent like DMF or DMSO (0.3 M).

  • Thiolate Formation: Add the thiol (e.g., thiophenol, 1.1 equivalents) followed by a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents). Stir for 15-20 minutes at room temperature to ensure complete formation of the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Reaction Execution: Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water, which will often precipitate the product. If not, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography or recrystallization to yield the desired 2-thioether derivative.

Table 3: Representative Data for S-Nucleophile Substitution

Nucleophile (Thiol)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
ThiophenolK₂CO₃DMFRT2>90
Benzyl mercaptanNaHTHFRT1>95
EthanethiolEt₃NACNRT385-95

General Experimental Workflow

The successful execution of these protocols relies on a systematic and logical workflow from setup to analysis.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Weigh Reagents & Add Anhydrous Solvent A->B C 3. Add Base & Nucleophile (Under Inert Atmosphere) B->C D 4. Add Substrate (Control Temperature) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction & Perform Aqueous Work-up E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify Product (Chromatography/Recrystallization) G->H I 9. Characterize Product (NMR, MS, etc.) H->I

Figure 2: General Experimental Workflow

Conclusion

This compound stands out as a privileged scaffold in synthetic chemistry. The pronounced reactivity of the C-2 fluorine atom towards nucleophilic aromatic substitution provides a reliable and regioselective handle for molecular elaboration. By carefully selecting the nucleophile and optimizing reaction conditions—solvent, base, and temperature—researchers can efficiently access a diverse array of 2-substituted-6-chloronicotinaldehyde derivatives. The protocols and principles outlined in this guide serve as a comprehensive resource for drug development professionals and scientists to harness the full synthetic potential of this powerful intermediate.

References

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  • Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Application Note: A Protocol for the Knoevenagel Condensation with 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, celebrated for its efficiency in forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products.[2][3] These products are not merely synthetic curiosities; they are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and functional polymers.[4][5]

This application note provides a detailed protocol and the underlying scientific rationale for the Knoevenagel condensation of 6-Chloro-2-fluoronicotinaldehyde. This particular substrate is of significant interest in medicinal chemistry and drug development. The presence of both chloro and fluoro substituents on the pyridine ring offers multiple strategic vectors for further chemical modification, making it a valuable building block for creating diverse molecular libraries. Understanding and mastering its reactivity in this fundamental transformation is crucial for researchers aiming to synthesize novel heterocyclic compounds with potential biological activity.

Pillar 1: Mechanistic Insight and Causality

The Knoevenagel condensation is a nuanced process that proceeds through a sequence of well-defined steps.[4][6] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The reaction is generally understood to proceed via three key stages:

  • Enolate Formation: The reaction is initiated by a basic catalyst, typically a weak amine like piperidine or DABCO.[5][7] The catalyst abstracts an acidic proton from the active methylene compound (e.g., ethyl cyanoacetate), creating a resonance-stabilized carbanion, or enolate.[4][8] The acidity of this proton is critical and is enhanced by the presence of two adjacent electron-withdrawing groups (Z and Z').

  • Nucleophilic Addition: The highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. The electron-withdrawing nature of the halogen atoms and the pyridine ring nitrogen atom enhances the electrophilicity of this carbonyl carbon, making it highly susceptible to attack. This step forms a transient tetrahedral β-hydroxy adduct, often referred to as an aldol intermediate.[5][6]

  • Dehydration (Elimination): Under the reaction conditions, this aldol intermediate readily undergoes dehydration, eliminating a molecule of water to form the thermodynamically stable, conjugated α,β-unsaturated product.[5][6] This elimination step is often the driving force for the reaction.

Knoevenagel_Mechanism

Pillar 2: Self-Validating Experimental Protocol

This protocol provides a robust and reproducible method for the condensation of this compound with ethyl cyanoacetate. It includes integrated checkpoints for monitoring progress, ensuring a self-validating workflow.

Materials and Equipment
  • Reactants:

    • This compound

    • Ethyl cyanoacetate (or other active methylene compound)

    • Piperidine (or alternative base catalyst)

  • Solvents:

    • Absolute Ethanol (or other suitable solvent)

    • Ethyl Acetate (for TLC and extraction)

    • Hexane (for TLC and recrystallization)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhalation of vapors and dust.[10]

  • Reagent Handling: this compound is an irritant. Avoid contact with skin and eyes.[11] Consult the Safety Data Sheet (SDS) for all chemicals before use.[9][11][12]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

    • Add absolute ethanol (approx. 20-30 mL per gram of aldehyde).

    • Add ethyl cyanoacetate (1.05 - 1.2 eq.) to the flask. Stir the mixture at room temperature until all solids dissolve.

  • Catalyst Addition:

    • Carefully add a catalytic amount of piperidine (approx. 0.1 eq.) to the reaction mixture using a micropipette. A slight exothermic reaction may be observed.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature. For less reactive methylene compounds or to increase the rate, the mixture can be gently heated to reflux (approx. 78 °C for ethanol).[5]

    • Validation Checkpoint: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup and Product Isolation:

    • Once the reaction is complete (as determined by TLC, typically within 2-8 hours), cool the mixture to room temperature.[5]

    • For many products, crystallization will occur upon cooling. The flask can be placed in an ice bath to maximize precipitation.[5]

    • If no precipitate forms, pour the reaction mixture into a beaker of ice-cold water while stirring vigorously. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water, followed by a small amount of cold ethanol or hexane to remove residual impurities.

  • Purification and Characterization:

    • Dry the crude product under vacuum.

    • Purity Check: Assess the purity of the crude product by TLC and melting point analysis.

    • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure final product.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, label="Experimental Workflow", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: A generalized workflow for the Knoevenagel condensation.

Pillar 3: Data-Driven Optimization and Versatility

The choice of active methylene compound, catalyst, and solvent significantly impacts reaction outcomes. The following table provides a comparative guide for planning experiments with this compound.

Active Methylene CompoundTypical Catalyst (0.1 eq.)Common SolventTemperature (°C)Typical Time (h)Expected YieldRationale / Notes
Malononitrile Piperidine / DABCOEthanol / WaterRoom Temp0.5 - 2>90%Highest reactivity due to two strongly electron-withdrawing CN groups. Often proceeds rapidly at room temperature.[1][13]
Ethyl Cyanoacetate PiperidineEthanolRoom Temp - Reflux2 - 880 - 95%Good reactivity. Heating may be required to drive the reaction to completion. A common and reliable choice.[5][14]
Diethyl Malonate Piperidine / NaOEtEthanol / DMFReflux8 - 2460 - 85%Least reactive of the three due to weaker electron-withdrawing ester groups. Often requires stronger base or higher temperatures.[13]
Cyanoacetic Acid KOH / PiperidineWater / Pyridine75 - 1001 - 470 - 95%Can undergo subsequent decarboxylation (Doebner modification) to yield an α,β-unsaturated nitrile.[15][16]
Key Optimization Insights
  • Catalyst Selection: While piperidine is a classic and effective choice, other catalysts can be employed.[5] 1,4-diazabicyclo[2.2.2]octane (DABCO) is an excellent alternative, often used in "green" solvent systems like water-ionic liquid mixtures.[17] For sluggish reactions, stronger bases like sodium ethoxide can be used, although this increases the risk of side reactions.[18]

  • Solvent Effects: Ethanol is a versatile protic solvent that facilitates the dissolution of reactants and intermediates.[5] However, aprotic polar solvents like Dimethylformamide (DMF) can sometimes accelerate the reaction by better solvating the ionic intermediates.[19] For environmentally benign processes, conducting the reaction in water, sometimes with a phase-transfer catalyst, is a viable and increasingly popular option.[1][20][21]

  • Temperature Control: For highly reactive substrates like malononitrile, the reaction is often fast at room temperature. For less active methylene compounds, heating is necessary to overcome the activation energy barrier. Careful temperature control is essential to prevent side reactions or decomposition.

References

  • Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah. Retrieved from [Link]

  • Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. Retrieved from [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025, September 16). YouTube. Retrieved from [Link]

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  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Journal of the Korean Chemical Society. Retrieved from [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (n.d.). RSC Publishing. Retrieved from [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017, May 4). ACS Publications. Retrieved from [Link]

  • THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. (2006, August 16). Taylor & Francis. Retrieved from [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (n.d.). SciELO. Retrieved from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). RSC Publishing. Retrieved from [Link]

  • How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. (2024, March 14). Quora. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. (2007). SciSpace. Retrieved from [Link]

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Application Note: Strategic Execution of the Wittig Reaction for the Synthesis of Vinyl-Pyridines from 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Wittig reaction on 6-Chloro-2-fluoronicotinaldehyde, a critical heterocyclic building block in medicinal chemistry and materials science. We delve into the strategic considerations dictated by the substrate's unique electronic properties, offering detailed protocols for achieving desired alkene products. Key areas of focus include the selection of appropriate phosphonium ylides, optimization of reaction conditions (base, solvent, temperature), and effective, scalable strategies for the removal of the triphenylphosphine oxide (TPPO) byproduct. Furthermore, we present the Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for specific applications, particularly when E-selectivity and simplified purification are paramount.

Introduction: The Synthetic Challenge and Opportunity

This compound is a highly functionalized pyridine derivative whose value lies in its potential for diverse downstream modifications. The conversion of its aldehyde moiety into a vinyl group via the Wittig reaction opens a direct pathway to a class of vinyl-pyridine intermediates essential for drug development and polymer science.[1]

However, the substrate's structure presents distinct challenges and opportunities that must be addressed for a successful synthesis. The pyridine ring, inherently electron-deficient, is rendered even more so by the presence of two potent electron-withdrawing halogens (Cl and F). This electronic profile significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by a phosphonium ylide. While this heightened reactivity is beneficial, it also necessitates careful selection of reagents to avoid undesirable side reactions, such as nucleophilic aromatic substitution on the pyridine ring.

This guide provides the rationale and experimental protocols to navigate these subtleties, ensuring high-yield, predictable outcomes.

Mechanistic Considerations for a Highly Electrophilic Aldehyde

The Wittig reaction proceeds through the nucleophilic addition of a phosphonium ylide to a carbonyl, forming a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide (P=O bond) and the desired alkene.[2][3]

For this compound, the highly electrophilic nature of the carbonyl carbon accelerates the initial nucleophilic attack, which is often the rate-determining step for less reactive carbonyls.[4] The reaction's stereochemical outcome—whether the product is the (Z)- or (E)-alkene—is primarily dictated by the nature of the ylide employed.[2][5]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Vinyl-Pyridine Product Oxaphosphetane->Alkene Retro-[2+2] TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism.

Optimizing Reaction Conditions: A Strategic Guide

The choice of reagents and conditions is contingent on the desired final product. We present two primary pathways based on the ylide's stability.

Ylide Selection and Stereochemical Control
  • Non-Stabilized Ylides (for Z-Alkenes or Terminal Alkenes): These ylides, where the carbanion is adjacent to alkyl or hydrogen substituents (e.g., Ph₃P=CH₂), are highly reactive and typically yield (Z)-alkenes with aldehydes.[2][4][6] They require strong bases for their formation from the corresponding phosphonium salt.[7][8][9] For the synthesis of a terminal alkene (e.g., 6-chloro-2-fluoro-3-vinylpyridine), methyltriphenylphosphonium bromide is the reagent of choice.

  • Stabilized Ylides (for E-Alkenes): When the ylide carbanion is stabilized by an adjacent electron-withdrawing group (EWG), such as an ester or ketone (e.g., Ph₃P=CHCO₂Et), the ylide is less reactive.[10][11] These "stabilized ylides" reliably produce (E)-alkenes.[2][4][5] Due to their reduced basicity, they can be generated with milder bases like sodium methoxide or even potassium carbonate.[11] Given the high reactivity of our aldehyde, stabilized ylides are expected to react efficiently.

Base and Solvent Selection

The primary consideration when selecting a base is its strength relative to the acidity of the phosphonium salt's α-proton and its potential for side reactions.

  • For Non-Stabilized Ylides: Strong, non-nucleophilic bases are essential.

    • Potassium tert-butoxide (KOtBu): An excellent choice due to its strong basicity and steric bulk, which minimizes nucleophilic side reactions.[12][13]

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that works well, though its heterogeneity can sometimes lead to slower or inconsistent reactions.[11][14]

    • n-Butyllithium (n-BuLi): While a very common and effective base, it should be used with caution.[7][11][15] As a potent nucleophile, it could potentially add to the pyridine ring or induce halogen-metal exchange, especially at temperatures above -78 °C. If used, strict temperature control is critical.

  • For Stabilized Ylides: Milder bases are sufficient and preferable.

    • Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt)

    • Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous aprotic solvents are mandatory to prevent quenching the highly basic ylide.[9]

    • Tetrahydrofuran (THF) or Diethyl Ether are the most common and effective solvents for Wittig reactions.[5] An inert atmosphere (Nitrogen or Argon) is crucial, especially when working with non-stabilized ylides and organolithium bases.[6][13]

Ylide TypePhosphonium Salt ExampleRequired BaseTypical SolventExpected Stereochemistry
Non-Stabilized Methyltriphenylphosphonium bromideKOtBu, NaH, n-BuLiAnhydrous THFN/A (Terminal Alkene)
Non-Stabilized Propyltriphenylphosphonium bromideKOtBu, NaH, n-BuLiAnhydrous THF(Z)-Alkene[2]
Stabilized (Carbethoxymethyl)triphenylphosphonium bromideNaOMe, K₂CO₃Anhydrous THF, DMF(E)-Alkene[2][4]

Table 1: Selection of Reagents for Wittig Reaction with this compound.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required. Organolithium reagents are pyrophoric and must be handled with extreme care.

Protocol 1: Synthesis of 6-Chloro-2-fluoro-3-vinylpyridine (Non-Stabilized Ylide)
  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.15 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting deep yellow or orange mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Add the aldehyde solution dropwise to the ylide suspension over 20-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Proceed to the TPPO removal protocol (Section 5).

Protocol 2: Synthesis of Ethyl (E)-3-(6-chloro-2-fluoro-pyridin-3-yl)acrylate (Stabilized Ylide)
  • Reaction Setup:

    • To a round-bottom flask, add (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) and this compound (1.0 eq).

    • Add anhydrous THF or DMF.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Wittig Reaction:

    • Heat the reaction mixture to 50-60 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Proceed to the TPPO removal protocol (Section 5).

The Challenge of Purification: Strategies for TPPO Removal

A significant drawback of the Wittig reaction is the formation of the triphenylphosphine oxide (TPPO) byproduct, which often has similar polarity to the desired product, making chromatographic separation tedious and costly on a large scale.[16]

Purification_Workflow cluster_options Purification Options Crude Crude Reaction Mixture (Product + TPPO) Chroma Column Chromatography Crude->Chroma Precip_Solvent Precipitation (Non-polar solvent) Crude->Precip_Solvent Precip_Salt Precipitation (Metal Salt Complexation) Crude->Precip_Salt Pure Pure Product Chroma->Pure Waste TPPO Waste Chroma->Waste Precip_Solvent->Pure Precip_Solvent->Waste Precip_Salt->Pure Precip_Salt->Waste

Caption: Workflow for product purification and TPPO removal.

  • Column Chromatography: The traditional method, effective for small-scale synthesis but impractical for large quantities.[17] A gradient elution with a hexane/ethyl acetate system is typically effective.[17]

  • Crystallization/Precipitation: If the product is soluble in non-polar solvents, TPPO can be precipitated by adding hexane or cyclohexane to a concentrated solution of the crude product.[16]

  • Metal Salt Complexation (Recommended for Scale-up): This is a highly effective, chromatography-free method. TPPO acts as a Lewis base and forms insoluble complexes with certain Lewis acidic metal salts.[17]

    • Procedure: Dissolve the crude reaction mixture in an appropriate solvent (e.g., THF, 2-MeTHF, MTBE). Add anhydrous calcium bromide (CaBr₂) or zinc chloride (ZnCl₂) (1.5-2.0 eq relative to TPPO) and stir vigorously.[17][18][19] The insoluble TPPO-metal complex precipitates and can be removed by simple filtration. The filtrate contains the purified product. This method is robust and scalable.[18][19]

A Superior Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the Wittig reaction.[4] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than its phosphonium ylide counterpart.[20]

FeatureWittig Reaction (Stabilized Ylide)Horner-Wadsworth-Emmons (HWE)
Phosphorus Reagent Triphenylphosphonium SaltDialkyl Phosphonate Ester
Byproduct Triphenylphosphine Oxide (TPPO)Dialkyl Phosphate Salt
Byproduct Removal Difficult (Chromatography, Precipitation)Easy (Aqueous Extraction)[20][21]
Stereoselectivity Good to Excellent (E)-selectivityExcellent (E)-selectivity[14][20]
Reactant Reactivity Less reactive than non-stabilized ylidesMore nucleophilic, reacts well with hindered ketones[20][22]

Table 2: Comparison of the Wittig and HWE Reactions for synthesizing (E)-alkenes.

The key advantage of the HWE reaction is that its dialkyl phosphate byproduct is water-soluble, allowing for a simple aqueous extraction for its removal, completely avoiding the TPPO problem.[20][21] For synthesizing the acrylate derivative of this compound, the HWE reaction is the recommended methodology for its operational simplicity and scalability.

Conclusion

The Wittig reaction is a powerful tool for the olefination of this compound. The high electrophilicity of the aldehyde facilitates the reaction with both stabilized and non-stabilized ylides, enabling controlled synthesis of either (E)- or (Z)-alkenes. Careful selection of a non-nucleophilic base, such as KOtBu, is critical to prevent side reactions. For scalable synthesis, we strongly advocate for chromatography-free workups, particularly the precipitation of TPPO with metal salts like CaBr₂. For applications requiring (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons reaction presents a more efficient and easily purified alternative.

References

  • BenchChem. (2025). Application Note: Synthesis of 6-(tert-Butoxy)-2-vinylpyridine via Wittig Reaction. Benchchem.com.
  • BenchChem. (2025). Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products. Benchchem.com.
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
  • user1337, & topbunn. (2020). Reagent choice in the formation of Wittig reagent. Chemistry Stack Exchange.
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  • Taylor & Francis Online. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent.
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  • Reddit. (2024). Base for Wittig reaction with short alkyl chains. r/Chempros.
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  • Wikipedia contributors. (n.d.). Wittig reagents. Wikipedia.
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  • Hunt, I. (n.d.). Ch17: Wittig reaction. University of Calgary.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Chloro-2-fluoronicotinaldehyde

This compound is a highly valuable heterocyclic building block in modern medicinal chemistry. The 2,6-disubstituted pyridine core is a privileged scaffold found in numerous pharmacologically active agents, prized for its ability to form key hydrogen bonds and other strategic interactions with biological targets.[1] The aldehyde at the C3 position offers a versatile handle for further derivatization, such as reductive amination or olefination, to build molecular complexity.[2][3][4]

The true synthetic power of this substrate, however, lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C6 position serves as a robust and reliable handle for regioselective functionalization via palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide array of carbon- and heteroatom-based substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[1] This guide provides an in-depth analysis and field-proven protocols for the most critical palladium-catalyzed transformations of this substrate.

The Engine of Discovery: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecular construction, a feat recognized with the 2010 Nobel Prize in Chemistry.[5][6] These reactions universally proceed through a common catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[5][7][8] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

The three core steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5][9]

  • Transmetalation (for C-C couplings) or Associative Exchange (for C-N/C-O couplings): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[6][7] In reactions like the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation.[10]

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst to re-enter the cycle.[5][8]

General_Pd_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition pd0->ox_add trans Transmetalation Intermediate ox_add->trans Transmetalation ox_add->trans product_complex Product-bound Complex trans->product_complex product_complex->pd0 Reductive Elimination product_complex->pd0 product_out Ar-R (Product) product_complex->product_out reagents_in Ar-Cl (Substrate) reagents_in->pd0 partner_in R-M (Coupling Partner) partner_in->ox_add

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in pharmaceutical synthesis due to the stability, low toxicity, and commercial availability of its organoboron reagents.[11][12] It is the premier choice for introducing aryl and heteroaryl moieties at the C6 position of our substrate.

Causality Behind Protocol Choices:

  • Challenge: The C6-Cl bond is less reactive than a corresponding bromide or iodide, and the ortho-fluoro and aldehyde groups can present steric and electronic challenges.[9]

  • Solution: A highly active catalyst system is required. This is achieved by combining a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like SPhos or an N-heterocyclic carbene (NHC).[9][13] These ligands promote the difficult oxidative addition step and accelerate the overall catalytic turnover.[8]

  • Base Selection: A moderately strong base like K₃PO₄ or K₂CO₃ is crucial. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often optimal. The water helps to dissolve the inorganic base and facilitate the formation of the active borate species.[13][14]

Protocol: Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol is a robust starting point adapted from established methodologies for sterically hindered aryl chlorides.[9][13][15]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 or 5:1 mixture), degassed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Control: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling
EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Representative Yield
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>90%
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O11085-95%
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O9075-85%
42-Thienylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃Dioxane/H₂O100>90%
Note: Yields are illustrative, based on similar substrates in the literature, and will vary with specific reaction conditions and scale.[9][15][16]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[10] This reaction allows for the direct coupling of primary or secondary amines with the C6 position of the pyridine ring, providing access to a diverse range of 6-amino-2-fluoronicotinaldehyde derivatives.

Causality Behind Protocol Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction requires a high-activity catalyst. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art.[10][17] They facilitate both the oxidative addition of the aryl chloride and the subsequent C-N reductive elimination.[10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice for this purpose.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[17]

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Ar-Pd(II)(Cl)L pd0->ox_add Oxidative Addition (Ar-Cl) amine_complex [Ar-Pd(II)(NHR₂)(L)]⁺Cl⁻ ox_add->amine_complex Amine Association (HNR₂) amide_complex Ar-Pd(II)(NR₂)L amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination (forms Ar-NR₂)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with Secondary Amines

This protocol is based on general procedures for the amination of heteroaryl chlorides.[10][16][18]

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., morpholine, piperidine) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Reaction Setup (Glovebox): Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry screw-cap vial or Schlenk tube.

  • Reagent Addition: Add this compound, anhydrous toluene, and finally the amine coupling partner.

  • Heating and Monitoring: Seal the vessel tightly, remove it from the glovebox, and heat the reaction mixture to 100-110 °C. Monitor by LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

C-C Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[19][20] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further chemistry (e.g., click chemistry, reductions) or as key pharmacophores themselves.

Causality Behind Protocol Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne.[19][21]

  • Mechanism: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition.[21]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX byproduct and as the solvent or co-solvent.[20]

Protocol: Sonogashira Coupling of Terminal Alkynes

This protocol is adapted from standard Sonogashira procedures for functionalized chloropyridines.[15][18]

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (e.g., phenylacetylene) (1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or THF (optional co-solvent)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Atmosphere Control: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (and DMF, if used). Degas the solution with a stream of argon for 15 minutes. Add the terminal alkyne dropwise via syringe.

  • Heating and Monitoring: Stir the reaction mixture at 60-80 °C under argon. Monitor by TLC until completion (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature and filter through Celite® to remove the catalysts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Experimental Workflow and Troubleshooting

A systematic approach is key to success and reproducibility in palladium-catalyzed cross-coupling.

Experimental_Workflow setup 1. Reaction Setup (Substrate, Partner, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere.3. Poor quality reagents/solvents.1. Use a fresh palladium source and ensure ligands are pure.2. Thoroughly degas all solvents and ensure all glassware is flame-dried.3. Use anhydrous solvents and high-purity reagents.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction.Rigorously degas the solvent and maintain a positive pressure of argon throughout the reaction.
Protodeboronation (Suzuki) 1. Unstable boronic acid.2. Reaction temperature too high or prolonged reaction time.1. Use the corresponding boronate ester (e.g., pinacol ester) instead.2. Carefully monitor the reaction and stop it once the starting material is consumed.
Hydrodehalogenation (Side Product) 1. Presence of water/protons.2. Beta-hydride elimination (for certain partners).1. Ensure strictly anhydrous conditions, especially for Buchwald-Hartwig.2. Choose a ligand that promotes reductive elimination over side reactions.

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  • Topczewski, J. J., & Wasa, M. (2018). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic Letters, 20(2), 340-343. [Link]

  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Collection of Czechoslovak Chemical Communications, 66(8), 1233-1254. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • RSC Publishing. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Pérez-Sánchez, M., et al. (2021). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 26(11), 3362. [Link]

  • Barata-Vallejo, S., et al. (2024). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv. [Link]

  • Waggoner, J. R., et al. (2017). Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. Current Hypertension Reports, 19(5), 41. [Link]

  • ResearchGate. (2020). Pharmaceuticals and functional materials synthesized by aromatic aldehydes. [Link]

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Analytical methods for 6-Chloro-2-fluoronicotinaldehyde quantification (GC, HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Analytical Quantification of Halogenated Nicotinaldehydes

A Senior Application Scientist's Guide to the Quantification of 6-Chloro-2-fluoronicotinaldehyde using Gas and Liquid Chromatography

Foreword: The precise quantification of active pharmaceutical ingredient (API) precursors is fundamental to ensuring the safety, efficacy, and quality of therapeutic agents. This compound is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts the yield and impurity profile of the final product. This guide provides detailed, field-proven protocols for the quantitative analysis of this compound using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Note: While direct public-domain methods for the 6-chloro-2-fluoro isomer are sparse, the following protocols are built upon established analytical principles for closely related halogenated pyridine aldehydes and are designed to be readily adaptable with minimal optimization.

Section 1: Gas Chromatography (GC) Analysis

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity, especially when coupled with a mass spectrometer, provide a robust platform for quality control.

Core Principles & Experimental Causality

The volatility of halogenated pyridines makes them amenable to GC analysis.[1] The choice of a Flame Ionization Detector (FID) offers a wide linear range and robust performance, making it suitable for purity assays. For impurity profiling and identification, a Mass Spectrometer (MS) is the detector of choice due to its high specificity.[2] A mid-polarity capillary column, such as a DB-624 or equivalent, is selected for its optimal selectivity towards halogenated and polar compounds, ensuring a good peak shape and resolution from potential process impurities.

Experimental Protocol: GC-FID Method

This protocol details the steps from sample preparation to data acquisition for quantifying this compound.

1.2.1. Materials and Reagents

  • Reference Standard: this compound (>98% purity)

  • Solvent: GC-grade Acetonitrile or Dichloromethane

  • Carrier Gas: Helium (99.999% purity)

  • FID Gases: Hydrogen (99.999% purity) and Zero Air

  • Glassware: Class A volumetric flasks, vials with PTFE-lined septa

1.2.2. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).[3]

  • GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column.[3]

  • Data System: Agilent OpenLab CDS or equivalent.

1.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the test sample, dissolve it in the solvent, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL).[3]

1.2.4. Chromatographic Conditions

ParameterRecommended SettingJustification
Inlet Split/Splitless, 250°CEnsures rapid volatilization without thermal degradation.
Split Ratio 50:1Prevents column overloading while maintaining sensitivity.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for column efficiency and reproducibility.
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 240°C (hold 5 min)Separates the analyte from solvent and early-eluting impurities, then ramps to elute the target compound efficiently.
Detector FID, 280°CHigh temperature prevents condensation of the analyte.
Injection Volume 1 µLStandard volume for capillary GC.

1.2.5. Data Analysis and Quantification

  • Identification: Confirm the identity of the analyte in the sample by comparing its retention time to that of the reference standard.

  • Quantification: Generate a linear regression calibration curve by plotting the peak area of the standards against their concentrations. The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Calculate the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.

GC Workflow Visualization

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing S1 Weigh Reference Standard & Sample S2 Dissolve in GC-Grade Solvent S1->S2 S3 Prepare Calibration Curve Standards S2->S3 A1 Inject 1 µL into GC S3->A1 A2 Separation on DB-624 Column A1->A2 A3 Detection by FID A2->A3 D1 Identify Peak by Retention Time A3->D1 D2 Integrate Peak Area D1->D2 D3 Quantify using Calibration Curve D2->D3 R1 R1 D3->R1 Final Report (% Purity / Concentration)

Caption: Workflow for GC quantification.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and versatile alternative to GC, particularly useful if the compound exhibits thermal instability or if derivatization is desired to enhance detectability. Reverse-phase HPLC is the most common mode used in pharmaceutical analysis.[4][5]

Core Principles & Experimental Causality

For many aldehydes, direct UV detection can lack the required sensitivity for impurity analysis. A well-established strategy is to derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH).[6] This reaction forms a stable hydrazone derivative that has a strong chromophore, allowing for highly sensitive detection at approximately 360 nm, a wavelength where many matrix components do not absorb.[6] A C18 stationary phase is chosen for its hydrophobic properties, which provides excellent retention for the resulting DNPH derivative. The mobile phase, a gradient of acetonitrile and acidified water, ensures the efficient elution and separation of the derivatized analyte.

Experimental Protocol: RP-HPLC with UV Detection (DNPH Derivatization)

This protocol provides a self-validating system for the accurate quantification of this compound via its DNPH derivative.

2.2.1. Materials and Reagents

  • Reference Standard: this compound (>98% purity)

  • Solvents: HPLC-grade Acetonitrile and Methanol

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Reagents: 2,4-Dinitrophenylhydrazine (DNPH), Trifluoroacetic Acid (TFA) or Phosphoric Acid

  • Filters: 0.45 µm PTFE syringe filters

2.2.2. Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm, or equivalent.[7]

  • Data System: Agilent OpenLab CDS or equivalent.

2.2.3. Preparation of Solutions

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 0.1% TFA).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Standard & Sample Derivatization:

    • Accurately prepare stock solutions of the reference standard and test sample in acetonitrile (~1 mg/mL).

    • In separate vials, mix 1.0 mL of each stock solution with 1.0 mL of the DNPH reagent.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Dilute the derivatized solutions with a 50:50 mixture of Mobile Phase A and B to fall within the desired calibration range.

  • Calibration Standards: Prepare a series of working standards by diluting the derivatized stock standard (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

2.2.4. Chromatographic Conditions

ParameterRecommended SettingJustification
Mobile Phase Gradient Elution (See table below)Provides good resolution and efficient elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 360 nmWavelength of maximum absorbance for the DNPH derivative, enhancing sensitivity and selectivity.[6]
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.

Mobile Phase Gradient Program:

Time (min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA)
0.0 50 50
15.0 10 90
20.0 10 90
20.1 50 50

| 25.0 | 50 | 50 |

2.2.5. Data Analysis and Quantification

  • Identification: The retention time of the derivatized analyte peak in the sample chromatogram should match that of the derivatized standard.

  • Quantification: Create a calibration curve by plotting the peak area versus concentration for the derivatized standards. Calculate the sample concentration based on this curve.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Derivatization & Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Prepare Stock Solutions (Standard & Sample) P2 React with DNPH Reagent P1->P2 P3 Dilute to Working Concentrations P2->P3 P4 Filter through 0.45 µm Syringe Filter P3->P4 H1 Inject 10 µL into HPLC P4->H1 H2 Separation on C18 Column (Gradient Elution) H1->H2 H3 Detect Derivative at 360 nm H2->H3 D1 Identify Peak by Retention Time H3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Sample Concentration D2->D3 R2 R2 D3->R2 Final Report (% Purity / Concentration)

Caption: Workflow for HPLC quantification.

Section 3: Method Validation Protocol

To ensure that the chosen analytical procedure is suitable for its intended purpose, a validation study must be performed.[8] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the analytical signal is solely from the analyte of interest.The analyte peak should be free from interference from blank, placebo, and known impurities at its retention time. Peak purity analysis (if using DAD) should pass.[11]
Linearity To verify that the method's response is directly proportional to the analyte concentration.Prepare at least 5 concentration levels. The correlation coefficient (r²) of the calibration curve must be ≥ 0.995.[11]
Range The concentration interval over which the method is precise, accurate, and linear.For assays, typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value.Perform spike recovery studies at 3 levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): Analyze ≥6 replicate samples at 100% concentration. Relative Standard Deviation (%RSD) should be ≤ 2.0%.[12] Intermediate Precision: Repeat on a different day with a different analyst. The cumulative %RSD should meet the acceptance criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). System suitability parameters should remain within limits.[4]

References

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • ResearchGate. (2021, November). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation.
  • Organomation. Gas Chromatography Sample Preparation.
  • Organomation. Chromatography Sample Preparation Guide.
  • LCGC International. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques.
  • Sample preparation in analysis of pharmaceuticals.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • ResearchGate. (2021, June). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde.
  • Benchchem. Application Note: Gas Chromatography Method for the Analysis of 2-Chloro-6-fluorobenzaldehyde.
  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).

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Application Note: A Detailed Protocol for the Synthesis of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 6-Chloro-2-fluoronicotinaldehyde, a key heterocyclic building block in pharmaceutical and agrochemical research. The described method employs a directed ortho-metalation strategy, utilizing in situ-generated Lithium Diisopropylamide (LDA) to achieve regioselective deprotonation of the 2-chloro-6-fluoropyridine precursor, followed by formylation with N,N-dimethylformamide (DMF). This guide offers a step-by-step methodology, detailed safety precautions, characterization data, and the scientific rationale behind critical experimental choices, designed for researchers and professionals in organic synthesis and drug development.

Introduction and Synthetic Strategy

This compound is a valuable intermediate due to its trifunctional nature: the aldehyde group allows for a wide range of subsequent transformations (e.g., reductive amination, Wittig reactions), while the chlorine and fluorine atoms provide sites for nucleophilic aromatic substitution or cross-coupling reactions.

The synthetic approach detailed herein is a robust and widely applicable method for the functionalization of pyridine rings.[1][2] The core of the strategy is the regioselective deprotonation of 2-chloro-6-fluoropyridine. The pyridine nitrogen deactivates the ring towards electrophilic attack but activates the adjacent protons for deprotonation. While both the C3 and C5 positions are activated by the ortho-halogens, the use of a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) favors deprotonation at the C3 position, adjacent to the chlorine atom.[3][4] The resulting organolithium intermediate is a potent nucleophile that is subsequently trapped with an electrophile, in this case, the formylating agent N,N-dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.[1][5] This method avoids the harsher conditions or multi-step sequences required by other potential routes.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-stage, one-pot process:

  • In Situ Generation of LDA: n-Butyllithium (n-BuLi) deprotonates diisopropylamine to form the strong, non-nucleophilic base LDA.

  • Directed ortho-Metalation and Formylation: LDA selectively deprotonates 2-chloro-6-fluoropyridine at the C3 position. The resulting lithiated pyridine then undergoes nucleophilic addition to DMF. An aqueous workup hydrolyzes the tetrahedral intermediate to afford the final aldehyde product.

Caption: Simplified reaction mechanism.

Materials and Equipment

Reagent / EquipmentGrade / SpecificationSupplier ExampleCAS NumberNotes
Reagents
2-Chloro-6-fluoropyridine98%Sigma-Aldrich18368-69-9Store under inert gas.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich109-72-8Pyrophoric. Handle with extreme care.
Diisopropylamine≥99.5%, anhydrousSigma-Aldrich108-18-9Corrosive and flammable.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-1Store over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Use freshly distilled from Na/benzophenone.
Saturated NH₄Cl solutionAqueousN/A12125-02-9Used for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction.
HexanesACS GradeFisher Scientific110-54-3For chromatography.
Anhydrous MgSO₄ or Na₂SO₄Laboratory GradeFisher Scientific7487-88-9For drying organic layers.
Silica Gel230-400 meshSorbent Technologies63231-67-4For flash chromatography.
Gases
Nitrogen or ArgonHigh Purity (≥99.998%)Airgas7727-37-9For maintaining an inert atmosphere.
Equipment
Three-neck round-bottom flaskFlame-driedN/AN/AMain reaction vessel.
Magnetic stirrer and stir barN/AN/AN/A
Schlenk line or inert gas manifoldN/AN/AN/AFor inert atmosphere operations.[6]
Syringes and needlesGas-tightHamiltonN/AFor transfer of pyrophoric/anhydrous reagents.
Low-temperature thermometerN/AN/AN/ATo monitor reaction temperature.
Dry ice / acetone bathN/AN/AN/AFor maintaining -78 °C.
Separatory funnelN/AN/AN/AFor work-up.
Rotary evaporatorN/ABuchi / HeidolphN/AFor solvent removal.
Flash chromatography setupN/AN/AN/AFor purification.[7][8]

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be rigorously flame-dried or oven-dried (120 °C overnight) and assembled hot under a positive pressure of dry nitrogen or argon. All liquid reagents must be anhydrous.

Part A: In Situ Preparation of Lithium Diisopropylamide (LDA)
  • Set up a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Place the flask under a positive pressure of nitrogen.

  • Via syringe, add 50 mL of anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (2.3 mL, 16.5 mmol, 1.1 eq) via syringe.

  • Slowly, add 2.5 M n-butyllithium in hexanes (6.6 mL, 16.5 mmol, 1.1 eq) dropwise via syringe over 10 minutes, keeping the internal temperature below -70 °C.

  • After the addition is complete, remove the cold bath and allow the solution to warm to 0 °C. Stir at 0 °C for 30 minutes. The resulting pale yellow solution is the freshly prepared LDA reagent.

  • Re-cool the LDA solution to -78 °C before proceeding.

Part B: Lithiation and Formylation
  • In a separate flame-dried 100 mL flask, dissolve 2-chloro-6-fluoropyridine (2.0 g, 15.0 mmol, 1.0 eq) in 30 mL of anhydrous THF.

  • Using a cannula or syringe, slowly add the solution of 2-chloro-6-fluoropyridine to the stirred LDA solution at -78 °C over 20 minutes. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.7 mL, 22.5 mmol, 1.5 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Continue stirring the reaction at -78 °C for an additional 2 hours.

  • After 2 hours, remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature overnight with continuous stirring.

Part C: Aqueous Work-up and Extraction
  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[5]

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water and DMF.

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Part D: Purification
  • Purify the crude product by flash column chromatography on silica gel.[9][10]

  • Eluent System: A gradient elution is recommended, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes. The optimal eluent composition should be determined beforehand by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product (as identified by TLC with UV visualization).

  • Remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization of Product

  • Appearance: White to off-white solid.

  • Yield: Typically 60-75%.

  • Spectroscopic Data (Predicted):

    • ¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, -CHO), 8.10 (dd, J = 8.0, 2.0 Hz, 1H, H-4), 7.20 (dd, J = 8.0, 1.0 Hz, 1H, H-5). Rationale: The aldehyde proton is highly deshielded. The aromatic protons will be in the typical range, with coupling patterns dictated by their positions relative to each other and the fluorine atom.

    • ¹³C NMR (101 MHz, CDCl₃): δ 188.5 (d, -CHO), 164.0 (d, JCF ≈ 245 Hz, C-2), 152.0 (d, C-6), 142.5 (d, C-4), 125.0 (d, C-3), 115.0 (d, JCF ≈ 35 Hz, C-5). Rationale: The carbon attached to fluorine will show a large C-F coupling constant. Other carbons will show smaller couplings depending on their proximity to the fluorine.[11][12][13]

    • Mass Spectrometry (EI): m/z (%) = 159 [M⁺], 161 [M+2]⁺ (approx. 3:1 ratio, characteristic of one chlorine atom).

Experimental Workflow

G A Setup & Inert Atmosphere (Flame-dried glassware, N₂ purge) B Prepare LDA Solution (THF, HN(iPr)₂, n-BuLi @ -78 °C → 0 °C) A->B C Lithiation (Add substrate to LDA @ -78 °C) B->C D Formylation (Add anhydrous DMF @ -78 °C) C->D E Warm to RT (Overnight reaction) D->E F Quench & Work-up (Sat. NH₄Cl, EtOAc extraction) E->F G Dry & Concentrate (Na₂SO₄, Rotary Evaporator) F->G H Purification (Flash Column Chromatography) G->H I Characterization (NMR, MS, Yield) H->I

Caption: Overview of the synthesis workflow.

Critical Safety Precautions

This procedure involves highly hazardous materials and must only be performed by trained personnel in a well-ventilated chemical fume hood. A thorough risk assessment must be conducted before commencing any work.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously upon contact with air or moisture. It is also highly corrosive. It must only be handled under a strict inert atmosphere (nitrogen or argon) using proper syringe techniques (e.g., Sure/Seal™ system). Never work alone when handling n-BuLi. Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand nearby.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides over time. Use freshly distilled solvent or test for peroxides before use. Both THF and hexanes are highly flammable; keep away from all ignition sources.

  • Corrosive Reagents: Diisopropylamine is corrosive and flammable. Handle with care to avoid skin and eye contact.

  • Low Temperatures: Handling cryogenic materials like dry ice and liquid nitrogen requires insulated gloves to prevent severe burns.

  • Waste Disposal: Quench any residual n-BuLi and organolithium intermediates carefully. A common method is slow addition to a non-flammable solvent like isopropanol at low temperature, followed by water. All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Formylation - Lithium Halogen Exchange. Retrieved from [Link]

  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. HETEROCYCLES, 37(1), 1467.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Sandtorv, A. H. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (n.d.).
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho)
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
  • BenchChem. (2025). Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • MIT OpenCourseWare. (n.d.).
  • Wilds Research Group, Concordia University. (2023, March 13).
  • Organic Syntheses. (2025).
  • Fort, Y., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805.
  • ChemicalBook. (n.d.). 6-Chloro-4-fluoronicotinaldehyde(1060809-20-2) 1H NMR spectrum.
  • ResearchGate. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF.
  • Biotage. (2023, February 10).
  • ResearchGate. (n.d.). 13C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in.
  • PubMed Central. (2025).
  • PubMed. (2006).
  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy.

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Application Note & Protocol: A Robust and Scalable Synthesis of 6-Chloro-2-fluoronicotinaldehyde via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-Chloro-2-fluoronicotinaldehyde is a pivotal building block in contemporary medicinal and agrochemical research. Its unique substitution pattern, featuring an aldehyde group ortho to a fluorine atom and para to a chlorine atom on a pyridine scaffold, renders it a versatile precursor for synthesizing a wide array of complex heterocyclic compounds.[1][2][3] This aldehyde is a key intermediate for active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system agents, as well as advanced agrochemicals.[2][3]

The inherent electron-deficient nature of the pyridine ring makes classical electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, challenging for achieving the desired regioselectivity.[4] Therefore, a more nuanced strategy is required. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, commencing from the readily available 2-Chloro-6-fluoropyridine.[5] The core of this synthetic route is a Directed ortho-Metalation (DoM) reaction, a powerful tool for C-H functionalization in heteroaromatic systems.[6][7][8] This process involves the regioselective deprotonation at the C3 position, directed by the fluorine atom, using a strong organolithium base, followed by trapping the resultant anionic intermediate with a suitable formylating agent.

This document is intended for researchers, chemists, and process development professionals. It offers a step-by-step methodology, critical safety protocols for handling hazardous reagents, and insights into process optimization for scalability.

Overall Synthesis Workflow

The synthesis is a two-step, one-pot process that leverages the directing ability of the fluorine atom to achieve high regioselectivity. The workflow involves low-temperature lithiation followed by electrophilic capture.

Synthesis_Workflow Start Start: 2-Chloro-6-fluoropyridine in Anhydrous THF Metalation Step 1: Directed ortho-Metalation (Lithiation) Start->Metalation  n-BuLi, THF  -78 °C, Inert Atm. Intermediate 3-Lithio-6-chloro-2-fluoropyridine (In situ intermediate) Metalation->Intermediate  Regioselective  Deprotonation Formylation Step 2: Formylation Intermediate->Formylation  DMF  -78 °C Quench Step 3: Aqueous Work-up & Quenching Formylation->Quench  Sat. aq. NH4Cl Product End: this compound Quench->Product  Extraction &  Purification

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Detailed Methodology

This protocol is designed for a nominal 100g scale synthesis. All operations involving air- or moisture-sensitive reagents must be performed under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and standard Schlenk techniques.

Materials and Reagents
Reagent/MaterialCAS No.Mol. Wt. ( g/mol )QuantityMoles (mol)Notes
2-Chloro-6-fluoropyridine20885-12-5131.54100.0 g0.76Starting material, >98% purity.[5]
n-Butyllithium (n-BuLi)109-72-864.06335 mL0.842.5 M solution in hexanes. Highly pyrophoric.[9]
Tetrahydrofuran (THF)109-99-972.112.0 L-Anhydrous, inhibitor-free.
N,N-Dimethylformamide (DMF)68-12-273.0971.0 mL0.91Anhydrous.
Saturated NH₄Cl Solution12125-02-9-500 mL-For quenching.
Ethyl Acetate (EtOAc)141-78-688.112.0 L-For extraction.
Brine (Saturated NaCl)7647-14-5-1.0 L-For washing.
Anhydrous MgSO₄7487-88-9120.3750 g-Drying agent.
Equipment
  • 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel under a nitrogen inlet.

  • Low-temperature cooling bath (Dry ice/acetone or cryocooler).

  • Standard glassware for work-up and purification.

  • Rotary evaporator.

  • Flash chromatography or distillation setup for purification.

Step-by-Step Synthesis Procedure
  • Reactor Setup and Inerting:

    • Assemble the 5 L reaction flask, ensuring all joints are well-sealed. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

    • Charge the flask with 2-Chloro-6-fluoropyridine (100.0 g, 0.76 mol) and anhydrous THF (1.5 L).

    • Begin vigorous stirring and cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Directed ortho-Metalation (Lithiation):

    • Causality: This is the critical regioselective step. The fluorine atom at the C2 position acts as a powerful directing metalation group (DMG), coordinating with the Lewis acidic lithium cation of n-BuLi. This proximity effect facilitates the deprotonation of the nearest ortho proton (at C3) by the butyl anion.[6][7] Maintaining a very low temperature is crucial to prevent side reactions, such as nucleophilic addition of n-BuLi to the pyridine ring or loss of regioselectivity.[10]

    • Charge the dropping funnel with n-Butyllithium (335 mL of 2.5 M solution, 0.84 mol, 1.1 eq).

    • Add the n-BuLi solution dropwise to the stirred THF solution over approximately 90 minutes. Crucially, maintain the internal temperature below -70 °C throughout the addition. A significant exotherm will be observed.

    • After the addition is complete, allow the resulting dark-colored solution to stir at -78 °C for an additional 60 minutes to ensure complete formation of the lithiated intermediate.

  • Formylation:

    • Causality: The highly nucleophilic C3-lithiated intermediate readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The resulting tetrahedral intermediate is stable at low temperatures.

    • In a separate flask, dissolve anhydrous DMF (71.0 mL, 0.91 mol, 1.2 eq) in anhydrous THF (200 mL).

    • Add the DMF solution dropwise to the reaction mixture over 30 minutes, again ensuring the internal temperature does not rise above -70 °C.

    • Upon completion of the addition, stir the reaction mixture at -78 °C for another 2 hours.

  • Quenching and Aqueous Work-up:

    • Causality: The reaction is quenched by adding a proton source. Saturated ammonium chloride is a mild acid that protonates the alkoxide intermediate formed after DMF addition, leading to the aldehyde upon hydrolysis, while also neutralizing any remaining organolithium species.

    • While the reaction mixture is still at low temperature, slowly and carefully add 500 mL of saturated aqueous ammonium chloride solution. Caution: This quenching step is exothermic. Add the solution at a rate that keeps the internal temperature below -20 °C.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature with continuous stirring.

    • Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine all organic layers and wash sequentially with water (500 mL) and brine (500 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-to-brown oil or solid.

  • Purification:

    • For high purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • On a larger scale, purification is typically achieved via vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/isopropanol).

Critical Safety Protocols & Hazard Management

This synthesis involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work.

n-Butyllithium (n-BuLi) Hazards
  • Pyrophoric Nature: n-BuLi solutions can ignite spontaneously upon contact with air.[11][12] All transfers and reactions must be conducted under a strictly inert atmosphere.

  • Extreme Water Reactivity: n-BuLi reacts violently and exothermically with water, releasing flammable butane gas which can ignite.[9][13] Never use water to extinguish an n-BuLi fire; use a Class D dry powder extinguisher (for combustible metals).[12]

  • Corrosivity: The reagent and its reaction byproducts (lithium hydroxide) are highly corrosive and can cause severe chemical burns to skin, eyes, and mucous membranes.[13]

Required Personal Protective Equipment (PPE)
  • Primary: Flame-resistant (FR) lab coat, chemical splash goggles, and a full-face shield.

  • Gloves: Double-gloving is recommended. Wear chemical-resistant gloves (e.g., neoprene or butyl rubber) over a pair of nitrile gloves.[11]

  • Attire: Non-synthetic clothing and closed-toe shoes are mandatory.

Engineering Controls and Emergency Preparedness
  • Fume Hood: All operations must be performed in a certified chemical fume hood with excellent ventilation.

  • Inert Atmosphere: Ensure a reliable source of dry nitrogen or argon is available.

  • Spill Kit: An appropriate spill kit containing absorbent material for flammable solvents and a Class D fire extinguisher must be immediately accessible.

  • Emergency Shower/Eyewash: An emergency shower and eyewash station must be located nearby.

  • Quench Station: Have a beaker containing a quenching agent like isopropanol or ethyl acetate in hexanes readily available for safely quenching residual n-BuLi on needles and syringes.[14]

Analytical Characterization & Expected Results

The final product, this compound, should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results
Appearance Off-white to light yellow solid.
Yield 70-85% (after purification).
¹H NMR (400 MHz, CDCl₃)δ ~10.3 (s, 1H, -CHO), ~8.4 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H).
¹³C NMR (101 MHz, CDCl₃)δ ~185 (C=O), ~165 (d, C-F), ~150, ~142, ~125, ~120.
¹⁹F NMR (376 MHz, CDCl₃)Chemical shift consistent with a fluoro-pyridine derivative.
GC-MS M/z = 159 (M⁺), 158 (M-H)⁺, with characteristic isotopic pattern for one chlorine atom.
Purity (HPLC/GC) >98% (after purification).[15][16]

References

  • Organic Chemistry Portal. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. [Link]

  • MacMillan Group, Princeton University. (n.d.). Directed (ortho) Metallation. [Link]

  • Funny EHS Info. (2024). nbutyl lithium safety. YouTube. [Link]

  • PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • ResearchGate. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation. [Link]

  • American Chemical Society. (2023). C3-Formylation of Pyridines via Streptocyanine Intermediates. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications. [Link]

  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-fluoronicotinaldehyde. As a crucial building block in the development of novel pharmaceuticals and agrochemicals, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation, primarily via the Vilsmeier-Haack reaction.

I. Understanding the Synthesis: The Vilsmeier-Haack Approach

The most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide, most commonly phosphorus oxychloride (POCl₃).[2][4] The resulting chloroiminium ion then acts as the formylating agent.

The synthesis of this compound commences with the formylation of 2-chloro-6-fluoropyridine. The electron-donating character of the fluorine atom and the electron-withdrawing nature of the chlorine atom on the pyridine ring influence the regioselectivity of the formylation.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What is the most probable synthetic route for this compound?

A1: The Vilsmeier-Haack reaction is the most probable and widely employed method for the formylation of 2-chloro-6-fluoropyridine to yield this compound.[1][2] This method is favored for its relatively mild conditions and broad applicability to heteroaromatic systems.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Reagent Purity: The purity of both 2-chloro-6-fluoropyridine and the Vilsmeier reagents (DMF and POCl₃) is crucial. Moisture can decompose the Vilsmeier reagent, leading to lower yields.[5]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is a critical parameter. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.

  • Reaction Temperature: Temperature control is vital during both the formation of the Vilsmeier reagent (typically at low temperatures) and the subsequent formylation reaction.[1]

  • Hydrolysis Conditions: The final step of hydrolyzing the intermediate iminium salt to the aldehyde requires careful control of pH and temperature to prevent side reactions.[5]

Q3: What are the likely side products in this synthesis?

A3: Potential side products can include:

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2-chloro-6-fluoropyridine in the final product mixture.

  • Over-formylation Products: Although less common for this substrate, diformylation is a potential side reaction in some Vilsmeier-Haack reactions.[5]

  • Polymerization/Tarry Materials: Harsh reaction conditions, such as excessively high temperatures, can lead to the formation of polymeric or tarry byproducts.

  • Hydrolysis of the Chloro Group: Under certain workup conditions, the chloro substituent on the pyridine ring could be susceptible to hydrolysis, although this is generally less likely under standard Vilsmeier-Haack workup procedures.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material (2-chloro-6-fluoropyridine), you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture in DMF or degraded POCl₃. 2. Insufficient Reagent: Sub-optimal stoichiometry of the Vilsmeier reagent. 3. Low Reaction Temperature: The formylation step may require higher temperatures to proceed at a reasonable rate. 4. Poor Substrate Reactivity: Although 2-chloro-6-fluoropyridine is expected to be reactive, impurities might inhibit the reaction.1. Use freshly distilled and anhydrous DMF and POCl₃.[5] 2. Increase the molar ratio of POCl₃ to DMF and the substrate. A common starting point is 1.5-3 equivalents of the Vilsmeier reagent. 3. After the initial low-temperature formation of the Vilsmeier reagent, gradually increase the reaction temperature, monitoring the progress by TLC. Temperatures in the range of 60-90°C are often employed for the formylation of less reactive substrates.[1] 4. Ensure the purity of the starting 2-chloro-6-fluoropyridine.
Formation of Multiple Products/Side Products 1. Over-formylation: Excessively harsh conditions or a high excess of the Vilsmeier reagent. 2. Side Reactions: Decomposition of the product or starting material at elevated temperatures. 3. Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed.1. Reduce the molar excess of the Vilsmeier reagent. Optimize the reaction time and temperature to favor mono-formylation.[5] 2. Maintain a consistent and optimized reaction temperature. Avoid localized overheating. 3. Ensure complete hydrolysis by adjusting the pH and allowing sufficient time for the workup. The use of a buffered solution or careful addition of base can be beneficial.[6]
Dark, Tarry Reaction Mixture 1. Polymerization: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric byproducts. 2. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Lower the reaction temperature and shorten the reaction time. A systematic optimization study can help identify the optimal balance between reaction rate and stability. 2. Consider using a milder formylating agent or different solvent if decomposition is a significant issue.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of DMF can sometimes lead to the formation of emulsions during aqueous extraction. 2. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging. 3. Product is an Oil: The product may not readily crystallize.1. After quenching the reaction, a significant portion of the DMF can be removed under reduced pressure before extraction. Adding brine during the extraction can also help break emulsions. 2. Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.[7] 3. If the product is an oil, purification by column chromatography is the preferred method.[6]

IV. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Vilsmeier-Haack reaction.

Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-6-fluoropyridine

Materials:

  • 2-Chloro-6-fluoropyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add freshly distilled POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-chloro-6-fluoropyridine (1 equivalent) in anhydrous DCM.

    • Add the solution of 2-chloro-6-fluoropyridine dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70°C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[6]

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

V. Visualization of Workflows

Diagram 1: Synthetic Pathway

Synthesis_Pathway Start 2-Chloro-6-fluoropyridine Reagents 1. POCl₃, DMF 2. Heat Intermediate Iminium Salt Intermediate Start->Intermediate Vilsmeier-Haack Reaction Hydrolysis H₂O (Workup) Product This compound Intermediate->Product Hydrolysis

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound CheckReagents Check Purity of Reagents (DMF, POCl₃) Start->CheckReagents CheckStoichiometry Verify Stoichiometry of Vilsmeier Reagent CheckReagents->CheckStoichiometry Reagents Pure PurifyStart Purify Starting Material CheckReagents->PurifyStart Impurities Detected CheckTemp Optimize Reaction Temperature CheckStoichiometry->CheckTemp Stoichiometry Correct IncreaseReagent Increase Equivalents of Vilsmeier Reagent CheckStoichiometry->IncreaseReagent Insufficient Reagent CheckHydrolysis Ensure Complete Hydrolysis CheckTemp->CheckHydrolysis Temperature Optimized IncreaseTemp Gradually Increase Reaction Temperature CheckTemp->IncreaseTemp Reaction Sluggish OptimizeWorkup Adjust pH and Time of Hydrolysis CheckHydrolysis->OptimizeWorkup Incomplete Hydrolysis Success Improved Yield CheckHydrolysis->Success Hydrolysis Complete PurifyStart->CheckStoichiometry IncreaseReagent->CheckTemp IncreaseTemp->CheckHydrolysis OptimizeWorkup->Success

Sources

Technical Support Center: Purification of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 6-Chloro-2-fluoronicotinaldehyde (CAS 950691-52-8). The purity of this critical intermediate is paramount for the successful synthesis of downstream targets, ensuring reproducibility, and maintaining the integrity of final active pharmaceutical ingredients. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols derived from established chemical principles and field experience.

Understanding the Challenge: Common Impurities

Effective purification begins with understanding the potential impurities. The synthesis of this compound can introduce several byproducts. Common impurities found in aldehydes include the corresponding alcohols from reduction, aldol condensation products, and carboxylic acids from oxidation.[1] Given the pyridine structure, related positional isomers or starting materials may also be present.

Key Potential Impurities:

  • 6-Chloro-2-fluoronicotinic acid: Formed via air oxidation of the aldehyde group. This is a very common impurity in aldehydes.[1]

  • ** (6-Chloro-2-fluoropyridin-3-yl)methanol:** Resulting from over-reduction or as a byproduct in certain synthetic routes.

  • Unreacted Starting Materials: Depending on the synthetic pathway.

  • Positional Isomers: Impurities such as other chloro-fluoro-nicotinaldehyde isomers can be challenging to separate.[2]

  • Polymeric or Self-Condensation Products: Aldehydes can undergo self-condensation (aldol) reactions, especially under basic or acidic conditions.[1]

Purification Strategy Selection

The choice of purification technique is dictated by the impurity profile, the scale of the reaction, and the desired final purity. A logical workflow can help in selecting the most appropriate method.

Purification_Workflow start Crude this compound check_impurities Analyze Impurity Profile (TLC, GC, LC-MS) start->check_impurities is_acid Major impurity is 6-Chloro-2-fluoronicotinic acid? check_impurities->is_acid is_solid Is the crude product a solid? is_acid->is_solid No wash Aqueous Bicarbonate Wash is_acid->wash Yes complex_mixture Complex mixture or closely-eluting impurities? is_solid->complex_mixture No recrystallize Recrystallization is_solid->recrystallize Yes distill Reduced Pressure Distillation complex_mixture->distill No (if thermally stable) chromatography Column Chromatography complex_mixture->chromatography Yes wash->is_solid end_product Pure Product (Verify by analysis) distill->end_product recrystallize->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low recovery after column chromatography. 1. Compound is highly polar/insoluble: The product may be streaking or irreversibly adsorbing to the silica gel. 2. Inappropriate Solvent System: The eluent may be too non-polar, failing to elute the product, or too polar, causing co-elution with impurities.[3] 3. Product is volatile: Loss of product during solvent evaporation.1. Pre-adsorb the crude material onto a small amount of silica before loading. Consider using a more polar stationary phase like alumina if streaking is severe. 2. Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound.[4] A gradient elution from a non-polar to a more polar solvent system is often effective.[3] 3. Use a rotary evaporator with controlled temperature and pressure. Avoid heating above 40°C.
Product "oils out" during recrystallization instead of forming crystals. 1. Solvent is too good: The compound is too soluble even at low temperatures. 2. Presence of impurities: Impurities can depress the melting point and inhibit crystal lattice formation. 3. Cooling is too rapid: Fast cooling promotes oiling over slow crystal growth.[5]1. Use a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is less soluble) until turbidity persists. Reheat to clarify and then cool slowly. 2. Perform a preliminary purification step (e.g., bicarbonate wash) to remove major impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can initiate crystallization.[6]
Persistent acidic impurity (e.g., 6-chloro-2-fluoronicotinic acid) in the final product. 1. Incomplete acid-base extraction: Insufficient amount or concentration of base used. 2. Emulsion formation: Prevents clean separation of aqueous and organic layers. 3. Autoxidation: The aldehyde is oxidizing back to the acid during workup or storage.1. Wash the organic solution (e.g., in dichloromethane or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Repeat the wash and check the pH of the aqueous layer to ensure it remains basic. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite. **3. ** Handle the compound under an inert atmosphere (Nitrogen or Argon) where possible. Store the purified solid at low temperatures (2-8°C) under an inert atmosphere.[7]
Co-elution of an impurity with the product during column chromatography. 1. Insufficient resolution: The chosen solvent system does not adequately separate the components. 2. Column overloading: Too much crude material was loaded onto the column.1. Switch to a less polar solvent system to increase the separation between bands on the column. Using a longer column can also improve resolution. 2. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of this compound? A starting point for developing a solvent system via TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3] A typical starting ratio would be 9:1 or 4:1 (Hexanes:Ethyl Acetate). The polarity can be gradually increased based on the TLC results to achieve an optimal Rf of 0.25-0.35.

Q2: How can I effectively remove residual water before purification? If the crude product is in an organic solvent, it can be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), followed by filtration.[1] If you are purifying pyridine-based compounds, drying with solid potassium hydroxide (KOH) can also be effective, followed by distillation.[8][9]

Q3: My purified this compound is a solid. What is a good solvent for recrystallization? The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] For a polar compound like this, you might explore solvent systems such as toluene, a mixture of ethanol and water, or isopropanol. Small-scale solubility tests are crucial to identify the best solvent or solvent pair.

Q4: The compound appears to decompose on the silica gel column. What are my options? Aldehydes can sometimes be sensitive to acidic silica gel. If you suspect decomposition, you can use silica gel that has been deactivated by washing with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%). Alternatively, using a different stationary phase like neutral alumina can be a good option.[3]

Q5: What are the recommended storage conditions for the purified product? this compound is a solid that should be stored in a cool, dry place.[10] To prevent oxidation of the aldehyde, it is best stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container at refrigerated temperatures (2-8°C).[7]

Detailed Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a gram scale.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a tiny amount of the crude material in dichloromethane.

    • Spot it on a TLC plate and elute with varying ratios of Hexanes:Ethyl Acetate (e.g., 19:1, 9:1, 4:1).

    • The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.[11]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 9:1 Hexanes:EtOAc).[4]

    • Pour the slurry into the column. Gently tap the column to pack the silica evenly and remove air bubbles.[12]

    • Add more solvent and allow it to drain until the solvent level is just above the top of the silica. Add another thin layer of sand on top to protect the silica bed.[11]

    • Crucially, never let the column run dry. The solvent level must always remain above the silica bed.[11]

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of dichloromethane or the eluting solvent.

    • Carefully add this solution to the top of the column using a pipette.

    • Drain the solvent until the sample has fully entered the sand layer.

    • Gently add a small amount of the eluting solvent to wash the sides of the column and load the entire sample onto the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluting solvent.

    • Begin collecting fractions in test tubes or flasks.[11]

    • If a gradient elution is needed, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.

    • Monitor the separation by collecting small spots from the fractions for TLC analysis.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator under reduced pressure, ensuring the water bath temperature is kept low (≤ 40°C) to prevent product degradation or loss.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Purity Assessment of the Final Product

After purification, the identity and purity of this compound must be confirmed.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for assessing purity and identifying trace impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Malge, L. (2013, March 27). How to purify aldehydes by forming its reversible adducts?. ResearchGate.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia.
  • BLD Pharm. (n.d.). 950691-52-8|6-Chloro-5-fluoronicotinaldehyde.
  • Various Authors. (2014, December 5). How do I get dry pyridine?. ResearchGate.
  • LookChem. (n.d.). Purification of Pyridine. Chempedia.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
  • Moof University. (2012, August 7). 7 O Chem Column Chromatography (cc) [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinaldehyde | 950691-52-8.
  • Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinaldehyde.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
  • Organic Chemistry Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinaldehyde | 950691-52-8.
  • Benchchem. (2025, December). Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.

Sources

Navigating Byproduct Formation in Reactions of 6-Chloro-2-fluoronicotinaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, 6-chloro-2-fluoronicotinaldehyde is a valuable building block. However, its reactivity can lead to the formation of various byproducts, complicating purification and impacting yields. This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating common byproducts encountered during the synthesis and subsequent reactions of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Vilsmeier-Haack synthesis of this compound?

A1: The Vilsmeier-Haack formylation of 2-chloro-6-fluoropyridine is the standard synthetic route. During this process, several byproducts can arise. The most frequently encountered are:

  • 6-Chloro-2-fluoronicotinic acid: This is primarily due to the oxidation of the desired aldehyde product during reaction workup or purification.

  • Unreacted 2-chloro-6-fluoropyridine: Incomplete conversion is a common issue, leading to the presence of the starting material in the crude product.

  • 6-Hydroxy-2-fluoronicotinaldehyde: Hydrolysis of the 6-chloro group can occur, particularly if the reaction workup involves prolonged exposure to aqueous basic conditions.

  • Polymeric or tar-like substances: These can form at elevated temperatures or with extended reaction times due to the decomposition of the starting material or product.

Q2: I am using this compound in a Suzuki coupling reaction and observing significant homocoupling. What is the cause and how can I prevent it?

A2: Homocoupling is a prevalent side reaction in Suzuki couplings. It can result from the coupling of two molecules of the boronic acid reagent or two molecules of the aryl halide (this compound). The presence of oxygen can promote the homocoupling of the boronic acid. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed. Optimizing the stoichiometry of the reactants, particularly using a slight excess of the boronic acid, can also favor the desired cross-coupling.

Q3: In a Buchwald-Hartwig amination with this compound, I am seeing a significant amount of 2-fluoronicotinaldehyde (dehalogenated product). What is causing this?

A3: The formation of a dehalogenated byproduct, in this case, 2-fluoronicotinaldehyde, is a known side reaction in Buchwald-Hartwig aminations. This process, known as hydrodehalogenation, can compete with the desired amination pathway. It can be influenced by the choice of ligand, base, and solvent, as well as the presence of any reducing agents in the reaction mixture. Careful selection of the catalyst system and reaction conditions is crucial to minimize this byproduct.[1]

Troubleshooting Guides

Part 1: Byproducts in the Vilsmeier-Haack Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful tool for formylation, but its success hinges on careful control of reaction parameters.[2][3]

Problem 1: Presence of 6-Chloro-2-fluoronicotinic Acid in the Final Product

Root Cause Troubleshooting & Mitigation Protocol
Oxidation during Workup: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and under basic or neutral aqueous conditions during workup.1. Inert Atmosphere Workup: Perform the aqueous workup under a nitrogen or argon atmosphere to minimize contact with oxygen. 2. Acidic Quench: Quench the reaction mixture by pouring it into ice-cold water, followed by neutralization with a mild base (e.g., sodium bicarbonate) to a slightly acidic or neutral pH. Avoid strongly basic conditions. 3. Prompt Extraction: Immediately extract the product into an organic solvent after quenching and neutralization to minimize its time in the aqueous phase.
Oxidation during Purification: Prolonged exposure to air during purification, such as on silica gel, can lead to oxidation.1. Flash Chromatography: Use flash column chromatography for rapid purification. 2. Solvent Choice: Use de-gassed solvents for chromatography. 3. Storage: Store the purified aldehyde under an inert atmosphere and at low temperatures to prevent degradation.

Problem 2: Incomplete Conversion and Presence of Unreacted 2-chloro-6-fluoropyridine

Root Cause Troubleshooting & Mitigation Protocol
Insufficient Vilsmeier Reagent: An inadequate amount of the active formylating agent will result in incomplete reaction.1. Stoichiometry: Ensure a sufficient excess of the Vilsmeier reagent (typically formed from DMF and POCl₃) is used. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent to the substrate is common. 2. Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF) to ensure the efficient formation of the Vilsmeier reagent.
Low Reaction Temperature or Insufficient Reaction Time: The reaction may be too slow at lower temperatures, or may not have been allowed to proceed to completion.1. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC. A typical temperature range is 0°C to 80°C.[3] 2. Time Study: Run the reaction for a longer period and monitor its progress to determine the optimal reaction time for complete conversion.

Problem 3: Formation of 6-Hydroxy-2-fluoronicotinaldehyde

Root Cause Troubleshooting & Mitigation Protocol
Hydrolysis of the Chloro Group: The 6-chloro substituent on the pyridine ring can be susceptible to nucleophilic substitution by hydroxide ions, especially during a basic workup.1. Controlled pH during Workup: As with preventing oxidation, avoid strongly basic conditions during the workup. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate. 2. Temperature Control during Workup: Keep the temperature low during the aqueous workup to minimize the rate of hydrolysis.

Visualizing the Vilsmeier-Haack Reaction and Key Byproducts

Vilsmeier_Haack_Byproducts cluster_reactants Reactants cluster_reaction Vilsmeier-Haack Reaction cluster_products Products & Byproducts 2-Chloro-6-fluoropyridine 2-Chloro-6-fluoropyridine Intermediate Iminium Salt Intermediate Iminium Salt 2-Chloro-6-fluoropyridine->Intermediate Iminium Salt Formylation Unreacted Starting Material Unreacted Starting Material 2-Chloro-6-fluoropyridine->Unreacted Starting Material Incomplete Reaction Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3)->Intermediate Iminium Salt This compound This compound Intermediate Iminium Salt->this compound Hydrolysis (Workup) 6-Chloro-2-fluoronicotinic acid 6-Chloro-2-fluoronicotinic acid This compound->6-Chloro-2-fluoronicotinic acid Oxidation 6-Hydroxy-2-fluoronicotinaldehyde 6-Hydroxy-2-fluoronicotinaldehyde This compound->6-Hydroxy-2-fluoronicotinaldehyde Hydrolysis

Caption: Vilsmeier-Haack reaction pathway and common byproducts.

Part 2: Byproducts in Downstream Reactions of this compound

Problem 4: Byproducts in Suzuki Coupling Reactions

Byproduct Root Cause Troubleshooting & Mitigation Protocol
Homocoupling Oxygen-Mediated Boronic Acid Coupling: Presence of oxygen can lead to the homocoupling of the boronic acid reagent.[4] Catalyst-Mediated Coupling: The palladium catalyst can also mediate the coupling of two molecules of the aryl halide or two molecules of the boronic acid.1. Inert Atmosphere: Rigorously exclude oxygen by performing the reaction under an inert atmosphere (N₂ or Ar). 2. Degassed Reagents: Use degassed solvents and reagents. 3. Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 4. Ligand Choice: Select a ligand that promotes the cross-coupling over homocoupling.
Dehalogenation Presence of Protic Solvents or Impurities: Protic species can lead to the replacement of the chlorine atom with hydrogen.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Base Selection: Choose a non-protic base if possible.
Protodeboronation Hydrolysis of the Boronic Acid: The C-B bond can be cleaved by water or other protic species, especially under acidic or basic conditions.1. Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Base Choice: The choice of base can influence the rate of protodeboronation.[5]

Visualizing Suzuki Coupling and Key Byproducts

Suzuki_Coupling_Byproducts cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_products Products & Byproducts This compound This compound Desired Cross-Coupled Product Desired Cross-Coupled Product This compound->Desired Cross-Coupled Product Homocoupled Byproducts Homocoupled Byproducts This compound->Homocoupled Byproducts Homocoupling Dehalogenated Byproduct Dehalogenated Byproduct This compound->Dehalogenated Byproduct Dehalogenation Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Desired Cross-Coupled Product Aryl Boronic Acid->Homocoupled Byproducts Homocoupling Protodeboronated Byproduct Protodeboronated Byproduct Aryl Boronic Acid->Protodeboronated Byproduct Protodeboronation Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Desired Cross-Coupled Product

Caption: Suzuki coupling pathway and common byproducts.

Problem 5: Byproducts in Buchwald-Hartwig Amination

Byproduct Root Cause Troubleshooting & Mitigation Protocol
Hydrodehalogenation β-Hydride Elimination: A competing pathway to reductive elimination where a β-hydride is eliminated from the amido-palladium intermediate.[1] Presence of Reducing Agents: Trace reducing agents can contribute to the removal of the halogen.1. Ligand Selection: Use bulky, electron-rich phosphine ligands that favor reductive elimination over β-hydride elimination.[6] 2. Base Choice: The choice of base can influence the reaction pathway. Weaker, non-nucleophilic bases are sometimes preferred. 3. Temperature Control: Lowering the reaction temperature can sometimes suppress this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2-chloro-6-fluoropyridine

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-chloro-6-fluoropyridine (1.0 equiv.) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate to pH 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. Preparation method of 2-chloro nicotinaldehyde.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • SCIRP. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • PubMed. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Available at: [Link]

  • ACS Publications. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Available at: [Link]

  • Google Patents. Synthetic method of fluorotoluene derivative.
  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • Google Patents. Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • JAPS. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Available at: [Link]

  • ResearchGate. Amination of 2-halopyridines. [a]. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Wikipedia. Pyridine. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

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Troubleshooting low yield in 6-Chloro-2-fluoronicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring higher yields and purity. The information provided herein is based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Low Yields

This section addresses specific issues that can lead to low yields of this compound. The primary synthetic route considered here is the ortho-lithiation of a suitable pyridine precursor followed by formylation.

Question 1: My yield of this compound is consistently low despite following the standard protocol. What are the most likely causes?

Low yields in this synthesis can often be traced back to a few critical areas: reagent quality, reaction conditions, and the presence of moisture or oxygen. Here's a systematic approach to identifying the root cause:

A. Reagent Quality and Stoichiometry:

  • Inactive Organolithium Reagent: The molarity of commercially available organolithium reagents like n-butyllithium (n-BuLi) can decrease over time. It is crucial to titrate your n-BuLi solution before each use to ensure accurate stoichiometry. A common method involves using a known amount of a standard, such as diphenylacetic acid, in THF at 0 °C with a colorimetric indicator.

  • Impure Starting Material: Impurities in the starting 2-chloro-6-fluoropyridine can interfere with the lithiation reaction. Ensure your starting material is pure and, most importantly, anhydrous.

  • Incorrect Stoichiometry: Using an excess of the organolithium reagent can lead to di-lithiation or other side reactions. Conversely, using too little will result in incomplete conversion of the starting material. Precise stoichiometry based on a fresh titration is key.

B. Critical Reaction Conditions:

  • Reaction Temperature: The ortho-lithiation of halopyridines is typically conducted at very low temperatures (-78 °C) to minimize side reactions.[1] Use a dry ice/acetone bath and monitor the internal reaction temperature closely, especially during the addition of the organolithium reagent. Even a slight increase in temperature can favor side reactions like reaction with the solvent (THF).[1]

  • Addition Rate: The organolithium reagent should be added dropwise to the cooled solution of the pyridine substrate. A slow addition rate helps to maintain the low temperature and minimize localized high concentrations of the reagent, which can promote side reactions.

C. Atmospheric Contamination:

  • Moisture and Oxygen: Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen.[1] All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of an inert gas like argon or nitrogen. Use anhydrous solvents and maintain a positive pressure of inert gas throughout the entire experiment.

Question 2: I am observing the formation of multiple products alongside my desired this compound. What are these byproducts and how can I prevent them?

The formation of multiple products is a common issue. Understanding the potential side reactions is the first step to mitigating them.

A. Common Side Reactions and Byproducts:

  • Di-lithiation: The formation of 2,6-dilithiopyridine can occur if an excess of n-BuLi is used or if the reaction temperature is not kept sufficiently low.[1] This di-lithiated species will then react with the formylating agent to produce a di-aldehyde byproduct.

  • Nucleophilic Addition to the Pyridine Ring: Organolithium reagents can act as nucleophiles and add to the C=N bond of the pyridine ring. This is more likely to occur if a less sterically hindered alkyllithium like n-BuLi is used.[2] Using a more sterically hindered base like lithium diisopropylamide (LDA) can often avoid this issue.[2][3]

  • Reaction with Solvent: At temperatures above -78 °C, n-BuLi can react with THF, leading to the consumption of the reagent and the formation of impurities.[1]

  • Deprotonation of the Pyridine Ring: The lithiated intermediate can be basic enough to deprotonate the remaining starting material, leading to undesired byproducts.[1]

B. Strategies to Minimize Byproduct Formation:

  • Choice of Base: For substrates prone to nucleophilic attack, consider using a non-nucleophilic, sterically hindered base like LDA instead of n-BuLi.[2][4] LDA is known to be effective for the ortho-lithiation of halopyridines.[5]

  • Strict Temperature Control: Maintaining a reaction temperature of -78 °C or lower is critical to suppress most side reactions.[1]

  • Inverse Addition: In some cases, adding the pyridine substrate solution to the organolithium reagent solution (inverse addition) can be beneficial, as it ensures that the organolithium reagent is never in excess.

  • Use of Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes improve the regioselectivity and efficiency of lithiation reactions.[3]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield of this compound reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions byproducts Analyze for Byproducts start->byproducts sub_reagent Titrate n-BuLi Purify Starting Material Check Stoichiometry reagent_quality->sub_reagent sub_conditions Maintain -78°C Slow Reagent Addition Ensure Inert Atmosphere reaction_conditions->sub_conditions sub_byproducts Identify Side Products (e.g., di-aldehyde, addition products) Adjust Base (e.g., LDA) Optimize Addition Order byproducts->sub_byproducts solution Implement Corrective Actions and Re-run Reaction sub_reagent->solution sub_conditions->solution sub_byproducts->solution

Caption: A workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most critical parameter to control in this reaction?

Without a doubt, the most critical parameter is temperature . Maintaining a consistently low temperature (≤ -78 °C) is paramount for minimizing side reactions and achieving high yields.[1]

Q2: Should I use n-BuLi or LDA for the lithiation step?

The choice between n-BuLi and LDA depends on the specific substrate and potential for side reactions.

  • n-BuLi: A strong base and a potent nucleophile.[4] It is commonly used but can lead to nucleophilic addition to the pyridine ring.[2]

  • LDA: A strong, non-nucleophilic base due to its steric hindrance.[4] It is often the preferred choice for substrates susceptible to nucleophilic attack, as it favors deprotonation over addition.[2][3]

ReagentKey CharacteristicPotential Issue
n-BuLi Strong base, potent nucleophileNucleophilic addition to the pyridine ring
LDA Strong, non-nucleophilic baseMay be less reactive in some cases
Q3: What are suitable formylating agents for this reaction?

N,N-Dimethylformamide (DMF) is the most commonly used formylating agent for quenching the lithiated intermediate. It is crucial to use anhydrous DMF to avoid quenching the organolithium species with residual water.

Q4: How can I effectively purify the final product?

Purification of this compound can typically be achieved through silica gel column chromatography . The choice of eluent will depend on the polarity of the product and any remaining impurities. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

Q5: I am considering a Vilsmeier-Haack reaction as an alternative. Is this a viable approach?

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It involves the use of a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[8][9] While this reaction is effective for many substrates, its success with 2-chloro-6-fluoropyridine would depend on the electron-donating or -withdrawing nature of the substituents and their influence on the aromatic ring's reactivity towards the electrophilic Vilsmeier reagent.[10] For less activated pyridines, the ortho-lithiation route is generally more reliable.

Reaction Pathway Overview

Reaction_Pathway start 2-Chloro-6-fluoropyridine intermediate Lithium Intermediate start->intermediate n-BuLi or LDA THF, -78°C product This compound intermediate->product 1. DMF 2. Aqueous Workup

Caption: General reaction pathway for the synthesis.

III. Experimental Protocols

Protocol 1: Titration of n-Butyllithium
  • Dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under flame while purging with argon or nitrogen.

  • Allow the flask to cool to room temperature under the inert atmosphere.

  • Accurately weigh approximately 1 mmol of diphenylacetic acid into the flask.

  • Add 20 mL of anhydrous THF to the flask and stir until the solid is completely dissolved.

  • Add a few crystals of a suitable indicator, such as triphenylmethane.

  • Slowly add the n-BuLi solution dropwise from a syringe until a persistent color change is observed.

  • Record the volume of n-BuLi solution added and calculate the molarity.

Protocol 2: General Procedure for the Synthesis of this compound
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Add a solution of 2-chloro-6-fluoropyridine (1 equivalent) in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly titrated solution of n-BuLi or a solution of LDA (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -75 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -75 °C.

  • Allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. References

  • BenchChem. (n.d.). Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Butyllithium and Lithium Diisopropylamide (LDA) for Enolate Formation. Retrieved from

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from

  • Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422.

  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • ResearchGate. (2008). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Retrieved from

  • brainly.com. (2023). n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. Retrieved from

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from

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Preventing side reactions with 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-fluoronicotinaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive intermediate. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Part 1: Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction with a nucleophile (e.g., an amine or alkoxide) is yielding a complex mixture of products, including regioisomers, and the overall yield is low. What is the likely cause?

A1: Root Cause Analysis: Competing Nucleophilic Aromatic Substitution (SNAr) Pathways

The structure of this compound presents two primary sites for nucleophilic aromatic substitution (SNAr): the C2 position (bearing the fluoro group) and the C6 position (bearing the chloro group). The pyridine ring is inherently electron-deficient, which activates both halogens for displacement by a nucleophile.[1][2]

The formation of multiple products arises from the nucleophile attacking both positions at competitive rates. Several factors dictate the regioselectivity of this reaction:

  • Leaving Group Ability: Fluorine is typically a poorer leaving group than chlorine in SNAr on electron-deficient rings when the reaction proceeds through a classic two-step addition-elimination mechanism via a Meisenheimer complex.[3] However, the high electronegativity of fluorine can make the attached carbon more electrophilic and accelerate the initial nucleophilic attack.

  • Electronic Activation: The C2 position is ortho to the ring nitrogen and ortho to the aldehyde, while the C6 position is also ortho to the nitrogen. Both are highly activated towards nucleophilic attack.

  • Reaction Conditions: Temperature, solvent, and the nature of the nucleophile play a critical role in determining the product ratio.

Troubleshooting Workflow & Mitigation Strategies

To favor substitution at a single position, a systematic approach to optimizing reaction conditions is necessary.

Diagram 1: Troubleshooting Workflow for SNAr Reactions

sn_ar_troubleshooting start Start: Complex Mixture in SNAr Reaction check_temp Is reaction run at elevated temp? start->check_temp lower_temp Action: Lower temperature to -20 °C to 0 °C check_temp->lower_temp Yes check_nuc Is nucleophile hard or soft? check_temp->check_nuc No lower_temp->check_nuc soft_nuc Observation: Soft nucleophiles (e.g., thiols) may favor displacement of Cl. check_nuc->soft_nuc Soft hard_nuc Observation: Hard nucleophiles (e.g., alkoxides, amines) may show less selectivity. check_nuc->hard_nuc Hard check_solvent Analyze solvent polarity soft_nuc->check_solvent hard_nuc->check_solvent polar_aprotic Action: Use polar aprotic solvents (DMF, DMSO, MeCN) to stabilize intermediates. check_solvent->polar_aprotic result Outcome: Improved Regioselectivity polar_aprotic->result competing_pathways cluster_desired Desired Pathway: SNAr cluster_side Side Reaction: Self-Condensation reactant This compound + Nucleophile (Nu⁻) + Base desired_product Desired Substituted Product reactant->desired_product Low Temp, Controlled Addition enolate Enolate Formation (Base abstracts α-H) reactant->enolate Excess Base, High Temp dimer Aldol Adduct (Dimer) enolate->dimer Attacks another aldehyde molecule polymer Colored Polymer/Oligomers dimer->polymer Further Condensation

Caption: Desired SNAr pathway vs. the competing self-condensation side reaction.

Q3: The aldehyde group in my starting material is being converted to a carboxylic acid during my reaction, leading to an unwanted acidic impurity. How can I prevent this?

A3: Root Cause Analysis: Oxidation of the Aldehyde

Aldehydes are notoriously susceptible to oxidation, readily converting to carboxylic acids. This can occur under several conditions:

  • Exposure to Air (Autoxidation): Prolonged stirring of the reaction mixture exposed to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts, can lead to oxidation.

  • Oxidizing Reagents: Ensure that none of the reagents or solvents used contain oxidizing impurities.

  • Reaction Conditions: Certain reaction conditions, particularly those involving strong bases and exposure to air, can facilitate oxidation.

Mitigation Strategies:

  • Maintain an Inert Atmosphere: The most critical step is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially important for reactions that require long reaction times or elevated temperatures.

  • Use Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Purify Reagents: Ensure all reagents are pure and free from peroxides or other oxidizing contaminants.

  • Check for Incompatible Conditions: Be mindful of reaction conditions. For example, some transition metal catalysts used in cross-coupling reactions can also catalyze oxidation if oxygen is present.

Part 2: Prophylactic Strategies & FAQs

This section focuses on preventative measures and answers general questions about handling and strategy.

Q4: I need to perform a reaction that is incompatible with the aldehyde group. When and how should I use a protecting group?

A4: A protecting group is necessary whenever the planned reaction conditions would undesirably transform the aldehyde. [4][5]This includes reactions involving strong bases (risk of self-condensation), strong nucleophiles that could attack the carbonyl, or oxidizing/reducing agents.

The ideal protecting group is one that can be installed in high yield, is stable to the subsequent reaction conditions, and can be removed in high yield without affecting the rest of the molecule. [5]For aldehydes, the formation of an acetal or ketal is the most common and reliable strategy. [6][7]

Protecting Group Protection Conditions Deprotection Conditions Stability Notes
Dimethyl Acetal Methanol, Acid catalyst (e.g., TsOH, HCl) Aqueous Acid (e.g., HCl, Acetic Acid) Stable to bases, nucleophiles, organometallics, hydrides. Labile to acid.
1,3-Dioxolane Ethylene glycol, Acid catalyst (e.g., TsOH), Dean-Stark trap Aqueous Acid Generally more stable than acyclic acetals. Stable to the same conditions. [6]

| 1,3-Dioxane | 1,3-Propanediol, Acid catalyst, Dean-Stark trap | Aqueous Acid | Similar stability to dioxolane. |

Recommendation: The 1,3-dioxolane derived from ethylene glycol is an excellent first choice due to its stability and the favorable thermodynamics of forming the five-membered ring.

Q5: What are the recommended storage and handling conditions for this compound to ensure its stability and purity over time?

A5: Due to its reactivity, proper storage is crucial.

  • Storage Temperature: Store in a refrigerator (2-8°C) or freezer. [8]* Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and hydrolysis from atmospheric moisture. The material is often supplied in sealed ampoules for this reason.

  • Light: Store in a dark or amber vial to prevent potential photochemical degradation.

  • Handling: Always handle in a well-ventilated fume hood. [9]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [10]Avoid inhalation of dust and contact with skin. [9]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Selective Nucleophilic Aromatic Substitution (SNAr)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry nitrogen or argon.

  • Reagents: Add this compound (1.0 eq) and a suitable anhydrous, degassed polar aprotic solvent (e.g., THF or DMF).

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice-water bath.

  • Base Addition (if required): If the reaction requires a base, add the non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) to the mixture.

  • Nucleophile Addition: Dissolve the nucleophile (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. [11]Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [11]

Protocol 2: Acetal Protection of the Aldehyde Group (1,3-Dioxolane Formation)
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a suitable solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

  • Monitoring: Continue refluxing until no more water is collected and TLC/LC-MS analysis shows complete conversion of the starting material.

  • Workup: Cool the reaction to room temperature. Wash the mixture with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting protected aldehyde is often pure enough for the next step, but can be purified by chromatography if necessary.

Protocol 3: Deprotection of the Acetal Group
  • Setup: Dissolve the protected compound in a mixture of a water-miscible solvent like THF or acetone and water (e.g., 4:1 THF:H₂O).

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., 1M HCl or TsOH).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Workup: Once complete, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify as needed.

References

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Tech Info - Aldol Condensation Reaction. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Chloro-4-fluoronicotinaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a reaction workup. Retrieved from [Link]

  • YouTube. (2018). Practice Problem: Synthesis Challenge. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Chloro-5-fluoronicotinaldehyde | CAS#:950691-52-8. Retrieved from [Link]

  • R Discovery. (n.d.). self-condensation-reaction Research Articles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • Google Patents. (n.d.). CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process.
  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • Degres Journal of Chemistry. (n.d.). Determination of Process-related Genotoxic Impurities of Pentoxifylline by GC-HS Method. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Improving the Purity of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of 6-Chloro-2-fluoronicotinaldehyde is paramount to ensuring the desired yield, safety, and efficacy of the final product. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common purity challenges encountered during and after its synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of purification strategies and common issues.

Q1: What are the most common impurities I should expect in crude this compound?

A: Impurities are typically byproducts or degradation products related to the synthetic route. Aromatic aldehydes, in particular, are susceptible to specific side reactions.[1] The most common impurities are:

  • 6-Chloro-2-fluoronicotinic Acid: The most prevalent impurity, formed by the air oxidation of the aldehyde group.[2][3] This process can be accelerated by light, heat, or the presence of metal catalysts.[4]

  • 6-Chloro-2-fluoro-3-pyridinemethanol: The corresponding alcohol, which arises from over-reduction if the aldehyde was synthesized from a carboxylic acid derivative.[5]

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may remain.

  • Polymeric or Colored Impurities: Trace amounts of highly conjugated side products can lead to discoloration (e.g., a yellow or brown tint).

Q2: I have a crude batch of the product. What is the first purification technique I should attempt?

A: For solid organic compounds, recrystallization is almost always the most efficient and scalable first-line purification method.[6] It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. If recrystallization fails to achieve the desired purity, or if impurities co-crystallize with the product, then flash column chromatography is the recommended secondary method.[7]

Q3: How can I reliably assess the purity of my sample after purification?

A: A combination of methods provides the most complete picture:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A well-developed HPLC method can separate and quantify the main peak from trace impurities. Reversed-phase HPLC is typically effective for this class of compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if they are present at levels typically >1%. The aldehyde proton (~10 ppm in ¹H NMR) and the fluorine signal in ¹⁹F NMR are particularly diagnostic.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and become depressed.

Q4: What are the ideal storage conditions to prevent degradation of the purified compound?

A: To minimize degradation, particularly oxidation to the carboxylic acid, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial.[8] It should be kept in a cool, dark, and dry place, such as a refrigerator (2-8°C), to inhibit both oxidation and potential hydrolysis.[9]

Section 2: Troubleshooting Guide: From Problem to Protocol

This section provides solutions to specific experimental observations, linking the problem to its likely cause and a detailed protocol for resolution.

Issue 1: My final product is an off-white, yellow, or brownish solid instead of the expected white powder.
  • Probable Cause: This discoloration is often due to trace amounts of highly colored, conjugated byproducts from the synthesis or degradation. It can also indicate the presence of polymeric material.

  • Recommended Solution:

    • Primary Approach: Attempt purification using Protocol A: Optimized Recrystallization . A good solvent system will often leave colored impurities dissolved in the cold mother liquor.

    • Secondary Approach: If recrystallization does not remove the color, a small amount of activated carbon can be added to the hot solution during the recrystallization process. The carbon will adsorb the colored impurities, and it can then be removed by hot filtration. Use carbon sparingly, as it can also adsorb the desired product and reduce yield.

    • Tertiary Approach: If the above fails, Protocol B: Flash Column Chromatography is highly effective at separating these types of impurities.

Issue 2: Analytical data (NMR, HPLC) shows a significant acidic impurity.
  • Probable Cause: This is almost certainly the presence of 6-Chloro-2-fluoronicotinic acid, formed via oxidation of the aldehyde.[2]

  • Recommended Solution:

    • Chemical Wash: Before committing to a full purification, an acidic impurity can often be removed with a simple liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt. Afterwards, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Chromatography: If the wash is insufficient, Protocol B: Flash Column Chromatography will effectively separate the more polar carboxylic acid from the aldehyde. The acid will have a much lower Rf value (stronger retention) on the silica gel.

Issue 3: My overall yield is very low after flash column chromatography.
  • Probable Cause: There are two main culprits for low recovery from a silica gel column:

    • Irreversible Adsorption: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible binding to the stationary phase.[10]

    • Improper Solvent Polarity: If the elution solvent is too polar, the product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all, or elution will require an excessive volume of solvent.

  • Recommended Solution:

    • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.[10] This neutralizes the acidic sites on the silica surface, minimizing product degradation.

    • Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the ideal solvent system before running the column. The target Rf for the product should be between 0.25 and 0.35 to ensure good separation. Refer to the table in Protocol B for starting points.

    • Consider Reversed-Phase: For very polar compounds that perform poorly on silica, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), can be an excellent alternative.[7][11]

Issue 4: A pure sample appears to be degrading over time in storage.
  • Probable Cause: The compound is degrading due to exposure to air, moisture, or light. The primary degradation pathway is oxidation to the carboxylic acid.[1][8]

  • Recommended Solution: Re-evaluate your storage protocol. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents. Store it in an amber vial, purge the headspace with an inert gas like argon or nitrogen before sealing, and store it in a refrigerator as described in the FAQs.

Visual Workflow: General Purification Strategy

The following diagram outlines the logical workflow for purifying crude this compound.

G start Crude Product (Post-Synthesis) analyze Assess Purity (TLC, HPLC, ¹H NMR) start->analyze decision Purity > 98%? analyze->decision recryst Protocol A: Recrystallization decision->recryst No end_ok Pure Product (Store Properly) decision->end_ok  Yes analyze2 Assess Purity recryst->analyze2 decision2 Purity > 98%? analyze2->decision2 chrom Protocol B: Flash Chromatography decision2->chrom No decision2->end_ok  Yes analyze3 Assess Purity chrom->analyze3 analyze3->end_ok end_fail Re-evaluate Strategy (Consider alternative chemistry)

Caption: Logical workflow for purifying this compound.

Visual Workflow: Troubleshooting Impurities

This decision tree helps diagnose and solve specific impurity issues identified through analysis.

G start Impure Sample Identified (via HPLC/NMR) check_acid Is major impurity acidic? (e.g., Carboxylic Acid) start->check_acid check_color Is product discolored? (Yellow/Brown) check_acid->check_color No sol_wash Perform Basic Wash (e.g., 5% NaHCO₃) check_acid->sol_wash Yes check_other Are there multiple unknown impurities? check_color->check_other No sol_recryst_carbon Recrystallize with Activated Carbon check_color->sol_recryst_carbon Yes sol_chrom Protocol B: Flash Chromatography check_other->sol_chrom Yes end Re-analyze Purity sol_wash->end sol_recryst_carbon->end sol_chrom->end

Caption: Decision tree for troubleshooting common impurity types.

Section 3: Detailed Purification & Analytical Protocols

Protocol A: Optimized Recrystallization

Recrystallization purifies solids by leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[12]

1. Solvent Selection: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[6] Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

Recrystallization Solvent Screening Guide
Solvent System Comments
Isopropanol / WaterA good starting point. Dissolve in minimal hot isopropanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and then cool.
Ethanol / WaterSimilar to isopropanol/water, often very effective.
Ethyl Acetate / HexanesDissolve in minimal hot ethyl acetate, then add hexanes as an anti-solvent until the solution becomes cloudy. Re-heat and cool slowly.
TolueneCan be effective for less polar impurities.

2. Step-by-Step Procedure:

  • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.

  • Add a small volume of the chosen primary solvent (e.g., 20 mL of isopropanol) and heat the mixture to a gentle boil with stirring.

  • Continue adding the solvent in small portions until the solid is just completely dissolved. Avoid adding a large excess of solvent.

  • If using a co-solvent system (e.g., water), add the anti-solvent dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the primary solvent to re-dissolve the precipitate and ensure the solution is saturated.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[13]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[6]

  • Dry the crystals under high vacuum to a constant weight.

Protocol B: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[14]

1. Preparation:

  • TLC Analysis: First, determine the best eluent system using TLC. Spot the crude material on a silica gel TLC plate and elute with different solvent mixtures. The ideal system will give the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your chosen system (e.g., hexanes).

Flash Chromatography Conditions
Stationary Phase Silica Gel (230-400 mesh)
Typical Eluent System Ethyl Acetate / Hexanes (Gradient)
Example Gradient Start with 5% EtOAc in Hexanes, gradually increase to 20-30% EtOAc.
Expected Rf (Product) ~0.3 in 15% Ethyl Acetate / Hexanes
Expected Rf (Acid Impurity) <0.1 in 15% Ethyl Acetate / Hexanes

2. Step-by-Step Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and carefully adding the resulting powder to the top of the packed column.

  • Begin elution with the low-polarity solvent system (e.g., 5% EtOAc/Hexanes).

  • Apply gentle air pressure to achieve a flow rate of approximately 2 inches/minute down the column.[14]

  • Collect fractions continuously and monitor the elution process using TLC.

  • Once the less polar impurities have eluted, gradually increase the polarity of the eluent (e.g., to 15-20% EtOAc/Hexanes) to elute the desired product.

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

Protocol C: Standard HPLC Method for Purity Analysis

This protocol provides a starting point for developing a quantitative purity analysis method.

HPLC Method Parameters
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 270 nm (determine optimal wavelength via UV scan)
Injection Volume 5 µL
Sample Preparation ~0.5 mg/mL in Acetonitrile/Water (50:50)

References

  • US5229519A, Process for preparing 2-halo-5-halomethylpyridines, Google P
  • Benchchem, Troubleshooting common issues in nicotinaldehyde synthesis.
  • University of Rochester, Department of Chemistry, Chromatography: Solvent Systems For Flash Column.
  • MSDS of 6-Chloro-4-fluoronicotinaldehyde.
  • US4614833A, 2-halo-pyridines, Google P
  • Recrystalliz
  • Columbia University, Column chrom
  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents.
  • Biotage, Very polar compound purification using aqueous normal-phase flash column chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Chemistry LibreTexts, 2.
  • BLD Pharm, 950691-52-8|6-Chloro-5-fluoronicotinaldehyde.
  • Echemi.
  • Sigma-Aldrich, 6-Chloro-5-fluoronicotinaldehyde.
  • Organic Chemistry Portal, Synthesis of carboxylic acids by oxid
  • Biotage, Purifying ionic compounds by flash column chrom
  • US7528256B2, Process for the preparation of nicotinaldehydes, Google P
  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes, Source Unknown.
  • ResearchGate, (PDF)

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Technical Support Center: Reaction Condition Optimization for 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 6-Chloro-2-fluoronicotinaldehyde. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both success and safety in your experimental work.

The primary synthetic route discussed herein involves a regioselective ortho-lithiation of 2-chloro-6-fluoropyridine, followed by formylation. This pathway, while effective, is sensitive to a variety of parameters that can significantly impact yield and purity. This guide will address these critical variables, explaining the causality behind experimental choices to empower you to optimize the reaction for your specific needs.

Recommended Experimental Protocol: Lithiation-Formylation Route

This protocol details a robust method for the synthesis of this compound. The key to this procedure is the regioselective lithiation at the C-6 position of 2-chloro-6-fluoropyridine, a step that can be challenging due to competing reaction pathways. The use of a mixed-metal superbase like BuLi-LiDMAE in a non-polar solvent has been shown to favor the desired C-6 lithiation.[1][2]

Materials and Equipment:
  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)

  • Low-temperature thermometer

  • Syringes and cannulas for anhydrous transfers

  • Dry ice/acetone bath

  • 2-chloro-6-fluoropyridine (high purity)

  • Anhydrous hexane or toluene

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • 2-(Dimethylamino)ethanol (DMAE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Preparation of the BuLi-LiDMAE Reagent:

    • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous hexane.

    • Add 2-(Dimethylamino)ethanol (1.1 equivalents relative to 2-chloro-6-fluoropyridine) via syringe.

    • Cool the solution to 0 °C and slowly add n-BuLi (1.1 equivalents) dropwise. A white precipitate of lithium 2-(dimethylamino)ethoxide (LiDMAE) will form.

    • Stir the suspension at 0 °C for 30 minutes.

    • To this suspension, add another portion of n-BuLi (1.1 equivalents) at 0 °C and stir for an additional 30 minutes to form the active BuLi-LiDMAE complex.

  • Lithiation of 2-Chloro-6-fluoropyridine:

    • In a separate flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, dissolve 2-chloro-6-fluoropyridine (1.0 equivalent) in anhydrous hexane.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the pre-formed BuLi-LiDMAE suspension from step 1 into the solution of 2-chloro-6-fluoropyridine via cannula over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting red-colored solution at -78 °C for 1 hour to ensure complete lithiation at the C-6 position.

  • Formylation:

    • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Work-up and Purification:

    • Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the likely causes?

A1: Low yields in this reaction are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Atmospheric Moisture and Oxygen: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.[3]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and reagents, and maintain a positive pressure of inert gas throughout the experiment.[3] All liquid transfers should be performed using syringe or cannula techniques.

  • Incorrect Reagent Stoichiometry: The stoichiometry of the lithiating agent is critical.

    • Solution: The concentration of commercially available n-BuLi can change over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. A common method is titration against a known amount of diphenylacetic acid.[3] Using an incorrect amount can lead to incomplete reaction or the formation of byproducts.

  • Suboptimal Reaction Temperature: Temperature control is paramount for both the stability of the organolithium reagent and the selectivity of the reaction.

    • Solution: Maintain a strict reaction temperature of -78 °C during the lithiation and formylation steps using a dry ice/acetone bath.[3] Allowing the temperature to rise can lead to side reactions, such as the reaction of n-BuLi with THF (if used as a solvent) or reduced regioselectivity.[3][4]

  • Side Reactions During Quenching: The quenching step, if not performed carefully, can lead to product degradation or the formation of impurities.

    • Solution: Quench the reaction at low temperature (0 °C or lower) by adding the quenching solution (e.g., saturated aq. NH₄Cl) slowly to the reaction mixture. A rapid or exothermic quench can lead to undesired side reactions.

Q2: I am observing the formation of multiple isomers and byproducts. How can I improve the regioselectivity?

A2: The formation of isomers is a primary challenge in the lithiation of substituted pyridines. The electronic and steric nature of the substituents and the choice of base and solvent all play a crucial role.

  • Competing Lithiation Pathways: For 2-chloro-6-fluoropyridine, there are several possible reaction pathways:

    • Desired C-6 Lithiation: Deprotonation at the carbon adjacent to the nitrogen and fluorine.

    • C-3 Lithiation: Deprotonation ortho to the chlorine atom (ortho-directing effect).

    • Nucleophilic Addition: Attack of n-BuLi at the C=N bond of the pyridine ring.[5]

  • Optimizing for C-6 Lithiation:

    • Choice of Base: This is the most critical factor. Standard alkyllithiums or LDA often lead to a mixture of products or favor C-3 lithiation.[2] The use of a mixed-metal superbase like BuLi-LiDMAE in a non-polar solvent like hexane has been shown to strongly direct lithiation to the C-6 position of 2-chloropyridine.[1][2] This is attributed to the formation of lithium aggregates near the pyridine nitrogen, which favors deprotonation at the adjacent C-6 position.[6]

    • Solvent Effects: Non-coordinating solvents like hexane or toluene are preferred when using BuLi-LiDMAE to promote the desired aggregation and regioselectivity. Coordinating solvents like THF can alter the structure of the organolithium aggregates and may favor other reaction pathways.[7]

  • Minimizing Nucleophilic Addition:

    • Sterically Hindered Bases: Using a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can suppress the tendency for nucleophilic addition to the pyridine ring.[5] However, these bases may favor C-3 lithiation.

    • Low Temperature: Performing the reaction at -78 °C is essential to minimize nucleophilic addition, which typically has a higher activation energy than deprotonation.

Q3: My reaction is not going to completion, and I recover a significant amount of starting material. What should I check?

A3: Incomplete conversion is often related to the activity of the organolithium reagent or insufficient reaction time.

  • Reagent Inactivity: As mentioned, n-BuLi is sensitive to air and moisture. If the reagent has degraded, it will not be effective.

    • Solution: Use a freshly opened bottle of n-BuLi or titrate an older bottle to confirm its molarity.[3]

  • Insufficient Equivalents of Base: If the starting material or solvent contains trace amounts of acidic impurities (like water), these will consume some of the n-BuLi.

    • Solution: Ensure all materials are scrupulously dried. Using a slight excess of the lithiating agent (e.g., 1.1-1.2 equivalents) can help compensate for minor impurities.

  • Reaction Time: While lithiation is often fast, subsequent reactions or slow additions can impact overall conversion.

    • Solution: Ensure the recommended stirring times at each stage are followed to allow the reaction to proceed to completion. For slow reactions, extending the reaction time at low temperature may be beneficial, but this should be monitored by TLC or GC to avoid decomposition.[4]

Q4: I'm having difficulty purifying the final product. What are the best practices?

A4: The purification of pyridine aldehydes can be challenging due to their polarity and potential for forming byproducts with similar chromatographic behavior.

  • Chromatography:

    • Solution: Flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate is recommended. The polarity of the product requires careful selection of the solvent system to achieve good separation from starting material and non-polar byproducts.

  • Alternative Purification - Bisulfite Adduct Formation:

    • Solution: Aldehydes can often be purified by forming a reversible crystalline adduct with sodium bisulfite.[8] The crude product can be stirred with an aqueous solution of sodium bisulfite to precipitate the adduct. The solid is then filtered and washed, and the pure aldehyde is regenerated by treatment with an acid or base. This method is particularly useful for removing non-aldehydic impurities. Note: This should be tested on a small scale first to ensure compatibility with the specific substrate.

  • Crude Product Analysis:

    • Solution: Before attempting purification, it is highly advisable to obtain a ¹H NMR or GC-MS of the crude product. This will help identify the major impurities and inform the purification strategy. For example, if a significant amount of a non-polar byproduct is present, a simple filtration through a plug of silica gel with a non-polar solvent might be a useful first step.

Data Presentation & Visualization
Table 1: Comparison of Lithiation Conditions for 2-Substituted Pyridines
Lithiating AgentSolventTemp. (°C)Typical Outcome on 2-ChloropyridineReference(s)
n-BuLiHexane/THF-78 to 0Mixture of nucleophilic addition and lithiation products[2][5]
LDATHF-78Regioselective lithiation at C-3[2]
t-BuLiEt₂O-78Can promote ortho-lithiation[9]
BuLi-LiDMAEHexane-78Highly regioselective lithiation at C-6 [1][2]
Lithium NaphthalenideTHF-78Reductive lithiation (C-Cl bond cleavage)[10]
Experimental Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Lithiation & Formylation cluster_workup Step 3: Work-up & Purification prep_reagent Prepare BuLi-LiDMAE in Anhydrous Hexane at 0°C add_base Slowly add BuLi-LiDMAE Stir for 1 hr at -78°C prep_reagent->add_base start Dissolve 2-chloro-6-fluoropyridine in Anhydrous Hexane cool_start Cool to -78°C start->cool_start cool_start->add_base add_dmf Add Anhydrous DMF Stir for 2 hrs at -78°C add_base->add_dmf warm Slowly warm to 0°C add_dmf->warm quench Quench with aq. NH4Cl at 0°C warm->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_causes cluster_solutions start Low Yield Observed cause1 Moisture/Air Contamination? start->cause1 cause2 Incorrect Reagent Stoichiometry? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Side Reactions/ Poor Regioselectivity? start->cause4 sol1 Use flame-dried glassware Anhydrous solvents Maintain inert atmosphere cause1->sol1 Yes sol2 Titrate n-BuLi before use Ensure accurate measurements cause2->sol2 Yes sol3 Maintain -78°C during additions Use internal thermometer cause3->sol3 Yes sol4 Use BuLi-LiDMAE in hexane Avoid coordinating solvents Ensure slow addition of base cause4->sol4 Yes

Caption: Decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this reaction? A1: The primary hazards are associated with n-butyllithium, which is a pyrophoric liquid that can ignite spontaneously on contact with air.[11][12]

  • n-BuLi Handling: Always handle n-BuLi under an inert atmosphere (argon or nitrogen) in a fume hood. Use air-tight syringes or cannulas for transfers. Never work alone. Have a Class D fire extinguisher (for combustible metals) readily available.[13]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile or neoprene).[13]

  • Quenching: Be extremely careful when quenching the reaction and cleaning glassware. Unreacted n-BuLi will react violently with water. It is best to quench excess reagent with a less reactive alcohol like isopropanol at low temperature before adding water.

  • 2-Chloro-6-fluoropyridine: This compound is a hazardous chemical. Avoid contact with skin and eyes and avoid inhalation. Handle in a well-ventilated fume hood and wear appropriate PPE.[14]

Q2: Are there alternative methods to synthesize this compound? A2: Yes, the Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and can be an alternative for synthesizing chloronicotinaldehydes.[15] This reaction typically uses a substituted amide (like DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt (the Vilsmeier reagent), which then reacts with the aromatic substrate.[16][17] While this avoids the use of highly pyrophoric organolithiums, the substrate (2-chloro-6-fluoropyridine) may not be sufficiently electron-rich for this reaction to proceed efficiently without further activation.

Q3: Can this reaction be monitored using Thin Layer Chromatography (TLC)? A3: Yes, TLC is a useful tool for monitoring the progress of the reaction. You can follow the consumption of the 2-chloro-6-fluoropyridine starting material and the appearance of the more polar aldehyde product. A suitable mobile phase would be a mixture of hexane and ethyl acetate. It is important to quench the small aliquot taken for TLC analysis carefully (e.g., with a drop of ethanol or water) before spotting on the plate to deactivate any remaining organolithium species.

Q4: What are the key considerations for scaling up this reaction? A4: Scaling up organolithium reactions requires careful consideration of heat transfer and reagent addition rates.

  • Heat Management: The lithiation and quenching steps are highly exothermic. On a larger scale, it can be difficult to maintain a stable low temperature. A mechanical stirrer and a larger cooling bath are essential. The rate of addition of reagents must be carefully controlled to prevent a dangerous rise in temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in the viscous solutions that can form during lithiation.

  • Safety: The risks associated with handling large quantities of pyrophoric reagents are significantly greater. A thorough safety review and potentially specialized equipment are necessary for a safe scale-up.

References
  • BenchChem. (2025). Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine. 3

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids. 18

  • Common Organic Chemistry. Formylation - Common Conditions. 19

  • Chempedia - LookChem. Purification of Pyridine. 20

  • Fort, Y., & Rodriguez, A. L. (2003). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. The Journal of Organic Chemistry. 9

  • Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. Organic Letters. 1

  • Google Patents. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. 21

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. 5

  • Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloro-3-fluoropyridine. 22

  • Google Patents. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine. 23

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. 11

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-6-FLUOROPYRIDINE. 14

  • Fisher Scientific. SAFETY DATA SHEET - n-Butyllithium. 24

  • Google Patents. (1966). Process for the production of pyridine aldehydes. 25

  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. 13

  • Common Organic Chemistry. Formylation (Lithiation) Examples. 26

  • ResearchGate. (2013). How to purify aldehydes by forming its reversible adducts?. 8

  • ResearchGate. (2025). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. 6

  • Journal of the American Chemical Society. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. 7

  • Wikipedia. Vilsmeier–Haack reaction. 16

  • Chemical Communications. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. 4

  • Chemistry Steps. Vilsmeier-Haack Reaction. 17

  • PubMed. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. 2

  • Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. 27

  • ResearchGate. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. 28

  • Wikipedia. Organolithium reagent. 29

  • Tetrahedron. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. 15

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. 30

  • ResearchGate. (2025). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. 31

  • Journal of Chemical and Pharmaceutical Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 32

  • ResearchGate. (2025). ChemInform Abstract: Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit by N-Butyllithium. 33

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. 34

  • Organic Chemistry Data. A. Organolithium Reagents. 35

  • Organic & Biomolecular Chemistry. (2017). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. 36

  • Tetrahedron Letters. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. 10

  • Journal of the Pharmaceutical Society of Japan. (2010). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. 37

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. 38

  • Schlosser, M. (Ed.). (1994). Organometallics in Organic Synthesis. Wiley.

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Technical Support Center: Synthesis of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the synthesis of 6-chloro-2-fluoronicotinaldehyde. This resource is designed for researchers and process chemists in the pharmaceutical and agrochemical industries. The synthesis of halogenated pyridine aldehydes is a nuanced process where catalyst selection and reaction control are paramount to achieving high yield and purity. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common synthetic routes to this compound, and what are the catalyst considerations for each?

There are two primary, industrially viable routes for synthesizing this compound. The choice of route often depends on the availability of starting materials and desired process scalability.

  • Oxidation of (6-chloro-2-fluoropyridin-3-yl)methanol: This is the most direct and common method. The critical challenge is to prevent over-oxidation to the corresponding carboxylic acid.

  • Reduction of a 6-chloro-2-fluoronicotinic acid derivative: This route involves activating the carboxylic acid (e.g., as an acid chloride or ester) followed by a controlled reduction.

Catalyst Selection by Route:

Synthetic RouteRecommended Catalyst SystemKey Considerations & Rationale
Oxidation of Alcohol Manganese Dioxide (MnO₂)High Selectivity: MnO₂ is a mild, heterogeneous oxidant that is highly selective for allylic and benzylic-type alcohols, minimizing over-oxidation. It is cost-effective and easily removed by filtration.
TEMPO-based Catalytic SystemsHigh Turnover & Mild Conditions: Systems like TEMPO/NaOCl or TEMPO/BAIB allow for catalytic oxidation under mild conditions. This is ideal for sensitive substrates, but catalyst and co-oxidant costs can be higher.
Reduction of Acid Derivative Palladium on Carbon (Pd/C)Rosenmund Reduction: The catalytic hydrogenation of the acyl chloride in the presence of a poisoned palladium catalyst (e.g., Lindlar's catalyst or Pd/BaSO₄ with a sulfur-based poison) is a classic method for aldehyde synthesis. The poison is crucial to prevent reduction to the alcohol.
DIBAL-H (Diisobutylaluminium hydride)Stoichiometric Reduction: While not catalytic, DIBAL-H is highly effective for the low-temperature reduction of esters or nitriles to aldehydes. It offers excellent control but requires cryogenic conditions and careful stoichiometric control.
Q2: My oxidation of (6-chloro-2-fluoropyridin-3-yl)methanol with MnO₂ is sluggish and gives low yields. What factors should I investigate?

This is a common issue often related to the quality and activation state of the manganese dioxide, as well as the reaction solvent.

Troubleshooting Workflow: Sluggish MnO₂ Oxidation

start Low Yield / Sluggish MnO₂ Oxidation q1 Is the MnO₂ activated? start->q1 sol_activate Activate MnO₂: Heat at 110-150°C under vacuum for 12-24h before use. q1->sol_activate a1_no q2 Is the solvent appropriate? q1->q2 a1_yes a1_yes Yes a1_no No sol_activate->q2 sol_solvent Switch to a non-polar, anhydrous solvent like DCM, Chloroform, or Toluene. q2->sol_solvent a2_no q3 Is there sufficient MnO₂? q2->q3 a2_yes a2_yes Yes a2_no No sol_solvent->q3 sol_equiv Increase MnO₂ loading. Use a large excess (5-15 eq.) by weight. q3->sol_equiv a3_no end_node Reaction Optimized q3->end_node a3_yes a3_yes Yes a3_no No sol_equiv->end_node

Caption: Troubleshooting slow MnO₂ oxidations.

Detailed Explanation:

  • MnO₂ Activation: The oxidizing power of MnO₂ is directly related to its surface area and the number of active sites. Commercially available MnO₂ can vary in activity. Activating it by heating under vacuum removes adsorbed water, which can deactivate the surface.

  • Solvent Choice: The oxidation mechanism involves adsorption of the alcohol onto the MnO₂ surface. Polar solvents (like methanol or THF) can compete for these active sites, slowing down the reaction. Non-polar solvents such as dichloromethane (DCM) or toluene are preferred.

  • Stoichiometry: This is a heterogeneous reaction, and the concept of molar equivalents is less important than the surface area and active site availability. A large excess by weight (typically 5-15 equivalents) is necessary to ensure a sufficient number of active sites are available for the substrate.

Q3: I am attempting a Rosenmund reduction of 6-chloro-2-fluoronicotinoyl chloride, but the main product is the alcohol, not the aldehyde. How can I improve selectivity?

This indicates that your catalyst is too active, leading to over-reduction. The key to the Rosenmund reduction is controlled deactivation—or poisoning—of the palladium catalyst.

Catalyst Poisoning Strategy:

The goal is to reduce the catalyst's activity just enough to stop the reduction at the aldehyde stage without halting the reaction altogether.

Experimental Protocol: Preparation of a Poisoned Pd/C Catalyst (Lindlar-type)

  • Slurry Preparation: In a flask, suspend 1.0 g of 5% Pd/C in 20 mL of toluene.

  • Poison Addition: Add a calculated amount of a catalyst poison. A common choice is a quinoline-sulfur mixture. Start with 50 mg of quinoline and 5 mg of elemental sulfur.

  • Stirring: Stir the mixture vigorously at room temperature for 1-2 hours under an inert atmosphere (N₂ or Ar). This allows the poison to adsorb onto the active palladium sites.

  • Reaction Initiation: Introduce the acyl chloride substrate to this pre-poisoned catalyst slurry to begin the hydrogenation.

Troubleshooting Over-Reduction:

IssueRoot CauseRecommended Action
Alcohol Formation Catalyst is too active.Increase the amount of catalyst poison (e.g., quinoline/sulfur). Alternatively, switch to a commercially prepared poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂).
No Reaction Catalyst is over-poisoned.Prepare a new batch of catalyst with a reduced amount of poison.
Reaction Stalls Hydrogen pressure is too low or catalyst has deactivated.Ensure a steady, positive pressure of H₂ gas (typically 1-4 atm). Monitor the reaction by TLC or GC/MS. If stalled, carefully filter and add a fresh, appropriately poisoned catalyst.
Q4: During purification, my final product, this compound, appears to be unstable. What precautions should I take?

Aldehydes, particularly electron-deficient ones like your target molecule, can be susceptible to oxidation and polymerization.

  • Oxidation: The aldehyde can easily oxidize to the corresponding carboxylic acid (6-chloro-2-fluoronicotinic acid) upon exposure to air.

  • Instability: Halogenated pyridines can be sensitive to light and trace acids or bases, which can catalyze degradation or polymerization.

Handling and Storage Protocol:

  • Inert Atmosphere: Conduct the final workup and purification steps (e.g., column chromatography, distillation) under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, peroxide-free solvents for extraction and chromatography.

  • Temperature Control: Keep the product cold whenever possible. Store the purified aldehyde at low temperatures (-20°C is recommended) under an inert atmosphere.

  • Avoid Trace Contaminants: Ensure all glassware is scrupulously clean and free of acidic or basic residues.

Purification Workflow Diagram

crude Crude Reaction Mixture filter Filter off Catalyst (e.g., MnO₂ or Pd/C) crude->filter extract Aqueous Workup (Use deoxygenated water) filter->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate purify Purification (e.g., Silica Gel Chromatography) concentrate->purify store Store Pure Aldehyde (-20°C under N₂/Ar) purify->store

Technical Support Center: Solvent Effects on 6-Chloro-2-fluoronicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile pyridine-based building block. My focus here is to provide not just protocols, but a deep, mechanistic understanding of how solvent choice can be the determining factor between a high-yield synthesis and a complex, inseparable mixture. We will explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions regarding solvent selection for reactions with this compound.

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with an amine nucleophile proceeding so slowly or not at all?

A: The most likely culprit is your choice of solvent. If you are using a polar protic solvent, such as methanol (MeOH), ethanol (EtOH), or water, it is likely solvating your amine nucleophile through hydrogen bonding.[1] This "caging" effect stabilizes the nucleophile, drastically reducing its reactivity and ability to attack the electron-deficient pyridine ring.[2][3] The solution is to switch to a polar aprotic solvent.

Q2: What is the best general-purpose solvent for performing SNAr on this compound?

A: For SNAr reactions, polar aprotic solvents are strongly recommended.[2] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent first choices. They possess high dielectric constants to dissolve ionic reagents but lack acidic protons, leaving the nucleophile unsolvated and highly reactive.[1] This can lead to dramatic rate accelerations, sometimes by several orders of magnitude, compared to protic solvents.[4]

Q3: I am attempting a condensation reaction with the aldehyde group, but I'm getting a low yield and multiple side products. What role does the solvent play here?

A: In condensation reactions, such as an aldol or Knoevenagel condensation, the solvent mediates several critical factors: the solubility of reactants and intermediates, the equilibrium of the reaction, and the stability of charged intermediates.[5] In some cases, using an alcoholic solvent can lead to undesired side reactions like acetal formation. For base-catalyzed condensations, protic solvents can interfere with the base. Sometimes, solvent-free conditions, using the reactants themselves or grinding them with a solid catalyst, can provide a cleaner, more efficient reaction.[6][7]

Q4: Which position is more reactive for nucleophilic substitution, the C6-Cl or the C2-F? How does the solvent influence this?

A: In heteroaromatic systems like this, the positions ortho and para to the ring nitrogen are activated for nucleophilic attack. Both the C2 and C6 positions are activated. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine stabilizing the transition state. However, the solvent can modulate this. A polar protic solvent might selectively solvate and stabilize the transition state leading to fluoride displacement more than chloride displacement, potentially enhancing this inherent reactivity difference.

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low or No Yield in SNAr Reaction 1. Inappropriate Solvent Choice: Use of a polar protic solvent (e.g., MeOH, H₂O) is deactivating the nucleophile via hydrogen bonding.[1][8] 2. Insufficient Temperature: SNAr reactions often require heat to overcome the activation energy barrier.1. Switch to a Polar Aprotic Solvent: Change the solvent to DMSO, DMF, or acetonitrile (MeCN). These solvents will solvate the counter-ion of your nucleophile but leave the anionic part "naked" and highly reactive, significantly increasing the reaction rate.[2] 2. Increase Reaction Temperature: After switching to a high-boiling point aprotic solvent like DMSO or DMF, you can safely increase the temperature to 80-120 °C to accelerate the reaction.
Formation of a Complex Mixture / Unidentified Side Products 1. Solvent Reactivity: The solvent itself may be reacting with the starting material or intermediates. For example, alcoholic solvents in the presence of acid/base can form acetals with the aldehyde. 2. Degradation of Starting Material: this compound may be unstable under the specific pH or temperature conditions in the chosen solvent.1. Use an Inert Solvent: Switch to a less reactive solvent such as Tetrahydrofuran (THF), 1,4-Dioxane, or Toluene. 2. Run Reaction Under Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon to prevent oxidative degradation, which can be promoted by certain solvents. 3. Monitor pH: Ensure that unintended acidic or basic conditions are not being generated, which could catalyze decomposition pathways.
Poor Solubility of Reagents The polarity of the chosen solvent is mismatched with the reactants.1. Consult a Solvent Miscibility/Polarity Chart: Choose a solvent that better matches the polarity of your starting materials. A binary solvent system can be employed to fine-tune polarity. For example, a mixture of THF and DMF can provide a balance of inertness and solvating power.
Difficulty in Product Isolation / Work-up Use of a high-boiling point polar aprotic solvent (e.g., DMSO, DMF) which is difficult to remove under vacuum and is miscible with water.1. Perform an Aqueous Work-up with a Non-polar Organic Solvent: After the reaction is complete, dilute the mixture with a large volume of water. The desired organic product will often precipitate or can be extracted with a water-immiscible solvent like ethyl acetate or dichloromethane. The DMSO/DMF will remain in the aqueous phase. Multiple extractions may be necessary.
Key Reaction Protocols & Mechanistic Insights
Protocol 1: Optimized Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the reaction of this compound with a secondary amine, like morpholine. The choice of a polar aprotic solvent is critical for success.

Workflow Diagram: SNAr Reaction

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_vessel 1. Add aldehyde and base (K2CO3) to oven-dried flask. add_solvent 2. Add anhydrous DMSO under N2 atmosphere. prep_vessel->add_solvent add_nuc 3. Add amine nucleophile (e.g., morpholine) dropwise. add_solvent->add_nuc heat 4. Heat reaction to 80-100 °C. Monitor by TLC. add_nuc->heat cool 5. Cool to room temperature. Pour into ice-water. heat->cool extract 6. Extract with Ethyl Acetate (3x). Wash combined organics with brine. cool->extract dry 7. Dry over Na2SO4, filter, and concentrate. extract->dry purify 8. Purify by column chromatography. dry->purify

Sources

Technical Support Center: Synthesis of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Precision Temperature Control for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoronicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the process, focusing on the most critical parameter: temperature control . We will explore the causality behind each step, troubleshoot common issues, and provide field-proven insights to ensure your synthesis is successful, repeatable, and safe.

Synthesis Overview: The Ortho-Lithiation Pathway

The most reliable and widely-practiced method for synthesizing this compound is through a directed ortho-metalation (DoM) reaction. This involves the deprotonation of the starting material, 2-chloro-6-fluoropyridine, at the C3 position using a strong organolithium base, followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

The directing effects of the chloro and fluoro groups, combined with the inherent reactivity of the pyridine ring, make this a feasible transformation. However, the success of this reaction is almost entirely dependent on maintaining precise, cryogenic temperatures to manage the high reactivity of the organolithium reagent and prevent undesirable side reactions.

G cluster_0 Synthesis Workflow A 2-Chloro-6-fluoropyridine (Starting Material) B Lithiation with n-BuLi in THF A->B -78 °C C 3-Lithio-2-chloro-6-fluoropyridine (Reactive Intermediate) B->C Critical Hold D Formylation with DMF (Electrophilic Quench) C->D Maintain -78 °C E Workup & Purification D->E Aqueous Quench F This compound (Final Product) E->F

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Temperature-Related Issues

This section addresses the most common problems encountered during the synthesis, with a direct focus on how temperature deviations are often the root cause.

Question 1: My reaction yielded little to no product. What went wrong?

This is the most frequent issue and can almost always be traced back to a failure in the critical lithiation step.

Possible Cause A: Incomplete or Failed Lithiation

The deprotonation of 2-chloro-6-fluoropyridine is highly exothermic and requires a very low temperature to proceed correctly.

  • Scientific Rationale: At temperatures above -70 °C, n-butyllithium (n-BuLi) can undergo side reactions at a significant rate. These include reacting with the THF solvent or acting as a nucleophile rather than a base.[1] The stability of the desired lithiated pyridine intermediate is also compromised at higher temperatures.[2]

  • Solution:

    • Verify Your Cooling Bath: Ensure you have a stable dry ice/acetone or dry ice/isopropanol bath that consistently maintains a temperature of -78 °C. An internal thermometer is essential for monitoring.

    • Slow Reagent Addition: Add the n-BuLi solution dropwise to the solution of 2-chloro-6-fluoropyridine in THF. A rapid addition will create localized "hot spots" that can decompose the reagents and lead to side products, even if the external bath temperature is correct.

    • Reagent Quality: Use a freshly titrated and verified solution of n-BuLi. Degraded n-BuLi has reduced activity and will result in incomplete deprotonation.

Possible Cause B: Premature Quenching or Degradation of the Lithiated Intermediate

Even if the initial lithiation is successful, the intermediate is highly reactive and thermally unstable.

  • Scientific Rationale: If the reaction temperature is allowed to rise above approximately -60 °C before the DMF is added, the lithiated species can degrade or react with other molecules in the mixture.

  • Solution: Do not remove the reaction flask from the -78 °C bath at any point between the n-BuLi addition and the DMF quench. The entire sequence must be performed at a consistent cryogenic temperature.

Question 2: My final product is contaminated with a significant amount of 2-butyl-6-fluoropyridine. Why did this happen?

This points to a classic side reaction pathway in organolithium chemistry, driven by incorrect temperature.

  • Scientific Rationale: n-Butyllithium exists in an equilibrium between being a strong base (which is desired for deprotonation) and a potent nucleophile. At higher temperatures, its nucleophilic character dominates. Instead of abstracting a proton from the C3 position, the butyl group from n-BuLi attacks the electron-deficient pyridine ring, leading to a nucleophilic addition or substitution reaction.[3][4]

  • Solution: The formation of this byproduct is a clear indicator that your reaction temperature was too high during the n-BuLi addition. Re-evaluate your cooling setup and slow down the addition rate to prevent any temperature spikes.

Question 3: The reaction mixture turned dark brown or black immediately after adding n-BuLi, and the yield was poor.

A dark, tar-like appearance often signals extensive decomposition.

  • Scientific Rationale: This level of decomposition is typically caused by one of two things: gross temperature deviation or the presence of oxygen/moisture. At elevated temperatures, n-BuLi can rapidly polymerize THF.[1]

  • Solution:

    • Temperature Control: This is the most likely culprit. A failure of the cooling bath can lead to a runaway reaction.

    • Inert Atmosphere: Ensure your entire apparatus is flame-dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Any moisture or oxygen will instantly quench the n-BuLi and the lithiated intermediate, leading to decomposition and low yields.

Problem Likely Temperature-Related Cause Corrective Action
Low/No Yield Temperature > -70 °C during lithiation.Maintain a stable -78 °C bath; add n-BuLi slowly.
2-butyl-6-fluoropyridine byproduct Temperature spikes during n-BuLi addition, favoring nucleophilic addition.Improve cooling efficiency and use a syringe pump for slow, controlled addition.
Dark/Tarry Mixture Runaway reaction due to cooling bath failure (> -40 °C).Immediately quench the reaction carefully if safe. Overhaul cooling setup before re-attempting.
Inconsistent Results Fluctuations in reaction temperature.Use an internal thermometer and ensure the cooling bath is well-insulated and stirred.

Frequently Asked Questions (FAQs)

Q: What is the absolute optimal temperature range for the lithiation step? A: The optimal temperature is -78 °C . While some lithiations can be performed at slightly higher temperatures, the reactivity of halopyridines necessitates this cryogenic condition to ensure high selectivity for deprotonation over other pathways.[5][6] Reactions attempted above -70 °C will likely see a significant drop in yield and an increase in byproducts.

Q: How do I properly set up and maintain a -78 °C reaction bath? A: Use a Dewar flask or a well-insulated container. Fill it with acetone or isopropanol. Slowly add pellets of dry ice until the vigorous bubbling subsides and a consistent slurry is formed. Always monitor the internal reaction temperature, not just the bath temperature. Periodically add more dry ice to maintain the temperature throughout the reaction.

Q: Why is quenching with DMF also done at -78 °C? A: The formylation reaction is also very fast and exothermic. Adding DMF at -78 °C ensures that the reaction is controlled and prevents over-addition or temperature spikes that could degrade the product or the intermediate. The reaction mixture should be held at this temperature for a short period after DMF addition before being allowed to slowly warm.

Q: Can I use a different organolithium reagent, like s-BuLi or t-BuLi? A: While other lithium reagents can be used for lithiation, n-BuLi provides a good balance of basicity and steric hindrance for this specific transformation. More reactive bases like s-BuLi or t-BuLi may lead to different selectivity or increased side reactions if temperature is not perfectly controlled. For this synthesis, sticking with n-BuLi is highly recommended.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Pay close attention to the observational notes, as they are indicators of reaction progress and success.

Materials & Reagents:

  • 2-Chloro-6-fluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes (concentration verified by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Initial Cooldown:

    • Add 2-chloro-6-fluoropyridine to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

    • Place the flask in a dry ice/acetone bath and cool the solution to an internal temperature of -78 °C.

  • Lithiation (Critical Step):

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 20-30 minutes. Crucially, ensure the internal temperature does not rise above -70 °C during the addition.

    • Observation: The solution will typically turn from colorless to a yellow, orange, or reddish-brown color, indicating the formation of the lithiated species.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Formylation (Quench):

    • While maintaining the temperature at -78 °C, slowly add anhydrous DMF (1.5 equivalents) dropwise.

    • Observation: A slight exothermic reaction may be observed. The color of the solution may change.

    • Stir the reaction mixture at -78 °C for an additional 30 minutes after the DMF addition is complete.

  • Workup:

    • While the flask is still in the cold bath, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure this compound.

Troubleshooting Workflow Diagram

G Start Problem: Low Yield or Impurities TempCheck Was internal temp maintained at -78°C during n-BuLi addition? Start->TempCheck ReagentCheck Was n-BuLi freshly titrated and handled under inert gas? TempCheck->ReagentCheck Yes Sol_Temp Solution: Improve cooling bath. Slow down addition rate. Use an internal thermometer. TempCheck->Sol_Temp No AtmosphereCheck Was the reaction run under a strict inert atmosphere (Ar/N2)? ReagentCheck->AtmosphereCheck Yes Sol_Reagent Solution: Titrate n-BuLi before use. Use anhydrous solvents. ReagentCheck->Sol_Reagent No Sol_Atmosphere Solution: Flame-dry all glassware. Ensure positive inert gas flow. AtmosphereCheck->Sol_Atmosphere No Success Successful Synthesis AtmosphereCheck->Success Yes Sol_Temp->Success Sol_Reagent->Success Sol_Atmosphere->Success

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

  • Tilford, C. H., Shelton, R. S., & Van Campen, M. G., Jr. (1948). Histamine Antagonists. Basically Substituted Pyridine Derivatives. Journal of the American Chemical Society, 70(12), 4001–4004. [Link]

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(20), 4059-4090. [Link]

  • Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2006). Directed Ortho-Lithiation of Pyridine N-Oxides. European Journal of Organic Chemistry, 2006(19), 4307-4318. [Link]

  • Wakefield, B. J. (1988). Organolithium Methods. Academic Press. [Link]

  • Reddit r/OrganicChemistry. (2019). Using n-BuLi at room temperature?[Link]

  • Mulvey, R. E., & Mongin, F. (2008). The structural and reactive diversity of pyridine metalated by lithium, sodium, and potassium bases. Chemical Communications, (43), 5551-5565. [Link]

Sources

Technical Support Center: Analysis of Impurities in 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-Chloro-2-fluoronicotinaldehyde. Its purpose is to provide practical, in-depth guidance on the identification, quantification, and troubleshooting of impurities, ensuring the quality and integrity of this critical chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.[1] This document offers a structured approach to impurity analysis, combining established analytical principles with troubleshooting insights derived from extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a batch of this compound?

A1: Impurities can be broadly categorized into three main types[1]:

  • Organic Impurities: These are the most common and can originate from various sources.

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as 2-chloro-3-fluoro-5-methylpyridine, may be present.[2]

    • By-products: These are formed from side reactions during synthesis. Examples could include isomers or compounds with incomplete or over-halogenation.

    • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid: 6-Chloro-2-fluoronicotinic acid . The pyridine ring can also be subject to hydrolysis under harsh pH conditions.[3]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals from the manufacturing process.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.

Q2: Why is a "stability-indicating method" necessary for impurity analysis?

A2: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time.[4] Its key feature is its ability to separate the intact active substance from its degradation products, ensuring that the analytical results are a true reflection of the sample's stability.[5][6] Performing forced degradation studies is essential to develop and validate such a method, as it demonstrates that any newly formed degradation products do not interfere with the quantification of the main compound.[3][7]

Q3: What are the primary analytical techniques for impurity profiling of this compound?

A3: The most powerful and widely used techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for analyzing non-volatile organic impurities and degradation products.[1][8] When coupled with a Diode Array Detector (DAD), it provides both quantitative data and UV spectral information for peak purity assessment.

  • Gas Chromatography (GC): GC is ideal for separating and quantifying volatile organic compounds, such as residual solvents and some volatile starting materials.[9][10] Coupling GC with a Mass Spectrometer (GC-MS) is a highly sensitive and specific method for identifying unknown volatile impurities.[11][12]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities.[13][14]

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical testing of this compound.

Guide 1: Poor Peak Shape in HPLC Analysis (Tailing, Fronting, or Splitting)
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Peak Tailing 1. Secondary Silanol Interactions: The basic nitrogen on the pyridine ring interacts with acidic silanol groups on the C18 column packing.1a. Lower the mobile phase pH (e.g., to 2.5-3.0) using an acid like phosphoric or formic acid. 1b. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).1a. At low pH, the silanol groups are protonated and less active, while the pyridine nitrogen is protonated, leading to more consistent interactions. 1b. TEA acts as a sacrificial base, binding to the active silanol sites and preventing the analyte from interacting with them.
2. Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet.2a. Flush the column with a strong solvent (e.g., isopropanol). 2b. Reverse the column (if permitted by the manufacturer) and flush. 2c. Replace the column.2a/b. Strong solvents can wash away contaminants that disrupt the packed bed. 2c. A physical void cannot be repaired and requires column replacement.
Peak Fronting 1. Sample Overload: Injecting too high a concentration of the analyte.1. Dilute the sample and re-inject.High concentrations saturate the stationary phase at the point of injection, causing molecules to travel down the column faster than the main band, leading to a fronting peak.
Split Peaks 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.1. Dissolve the sample in the initial mobile phase or a weaker solvent.A strong injection solvent carries the analyte band down the column in an uncontrolled manner, causing it to split before proper chromatographic partitioning can occur.
2. Clogged Frit or Column Inlet: A partial blockage at the head of the column.2. Replace the in-line filter or the column.A blockage creates two different flow paths for the sample as it enters the column, resulting in two distinct peaks.
Guide 2: Identification of Unexpected Peaks in the Chromatogram

G start Unexpected Peak Detected check_blank Step 1: Analyze Blank Injection (Mobile Phase/Diluent) start->check_blank is_blank_peak Is Peak Present in Blank? check_blank->is_blank_peak system_contamination Source: System Contamination (Solvent, Glassware, Carryover) is_blank_peak->system_contamination Yes check_placebo Step 2: Analyze Placebo/Control (If applicable) is_blank_peak->check_placebo No is_placebo_peak Is Peak from Excipients? check_placebo->is_placebo_peak excipient_related Source: Excipient or Container is_placebo_peak->excipient_related Yes forced_degradation Step 3: Compare with Forced Degradation Samples is_placebo_peak->forced_degradation No is_degradant Does RT match a degradant? forced_degradation->is_degradant degradation_product Source: Degradation Product is_degradant->degradation_product Yes lcms_analysis Step 4: Perform LC-MS Analysis is_degradant->lcms_analysis No structure_elucidation Elucidate Structure from Mass and Fragmentation Data lcms_analysis->structure_elucidation process_impurity Source: Process-Related Impurity (By-product, Intermediate) structure_elucidation->process_impurity

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Determination

This method is designed for the separation of this compound from its potential degradation and process-related impurities.[6][15]

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for aromatic compounds. The 250 mm length ensures high efficiency for resolving closely eluting impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH minimizes peak tailing from silanol interactions.[16]
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase HPLC.
Gradient Time (min)%B
030
2570
3070
3230
4030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature improves peak shape and reduces run time.[15]
Detection DAD at 254 nmThis wavelength provides good sensitivity for the pyridine chromophore. DAD allows for peak purity analysis.
Injection Vol. 10 µL
Diluent Acetonitrile:Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

System Suitability Test (SST):

  • Preparation: Prepare a solution containing ~5 µg/mL of this compound and a potential impurity (e.g., 6-Chloro-2-fluoronicotinic acid).

  • Procedure: Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Resolution: The resolution between the main peak and the impurity peak must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the this compound peak must be ≤ 1.5.

    • %RSD: The relative standard deviation of the peak area for the five replicate injections must be ≤ 2.0%.[15]

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in and dilute to 50.0 mL with the diluent to obtain a concentration of 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study Workflow

The goal is to achieve 5-20% degradation of the active substance to ensure the stability-indicating nature of the analytical method.[4] This process is guided by ICH Q1A(R2) principles.[17]

G start Drug Substance: This compound sample_prep sample_prep start->sample_prep stress_exposure stress_exposure sample_prep->stress_exposure neutralize neutralize stress_exposure->neutralize acid acid base base oxidation oxidation thermal thermal photo photo hplc_analysis hplc_analysis neutralize->hplc_analysis data_review data_review hplc_analysis->data_review

Detailed Stress Conditions: [7][18]

  • Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of diluent and 0.1 M HCl. Heat at 60 °C. Withdraw samples at appropriate time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in a 50:50 mixture of diluent and 0.1 M NaOH at room temperature. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. The aldehyde group may be sensitive to base, so shorter time points are recommended.

  • Oxidative Degradation: Dissolve the sample in a 50:50 mixture of diluent and 3% H₂O₂ at room temperature. Protect from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) in a stability oven. Periodically dissolve a portion of the sample in diluent for analysis.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]

References

  • Forced Degradation – A Review. (2022-11-30). Google Cloud.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025-09-22). AMSbiopharma.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009-12-01). Google Cloud.
  • Forced Degradation Studies. (2016-12-14). MedCrave online.
  • 6-Chloro-3-fluoronicotinaldehyde synthesis. ChemicalBook.
  • Pharmaceutical impurity profiling Application guide. Sigma-Aldrich.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). Google Cloud.
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Google Cloud.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013-09-17). CORE.
  • Modern Analytical Technique for Characterization Organic Compounds. Google Cloud.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem.
  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed Central.
  • 6-Chloro-2-fluoronicotinic acid | 1211578-46-9. Sigma-Aldrich.
  • Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance b. (2016-01-25). Google Cloud.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009-05-01). PubMed.
  • Detection and analysis method for residual solvent pyridine in solid salt. Google Patents.
  • 6-Chloro-2-fluoronicotinic acid | 1211578-46-9. Sigma-Aldrich.

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Technical Support Center: 6-Chloro-2-fluoronicotinaldehyde Reaction Work-ups

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Chloro-2-fluoronicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a substituted pyridine, this compound is a valuable intermediate, but its unique electronic and steric properties can present challenges during reaction work-up and purification.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain not just the procedural steps but the chemical principles behind them, enabling you to optimize your work-ups for purity, yield, and efficiency.

General Aqueous Work-up: FAQs & Best Practices

A standard aqueous work-up is the first line of defense for purifying reaction mixtures.[1] However, complications can arise. This section addresses the most common initial challenges.

Q1: My reaction mixture formed a persistent emulsion during the aqueous wash. How can I break it?

A1: Emulsion formation is a frequent issue, especially when residual polar aprotic solvents (like DMF or DMSO) are present or when finely divided solids are suspended at the interface.

The Causality: Emulsions are stabilized by substances that lower the interfacial tension between the organic and aqueous layers. Finely divided solids, such as catalyst residues or inorganic salts, can act as stabilizing agents.

Troubleshooting Steps:

  • Brine Wash: The first and simplest approach is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to coalesce the dispersed droplets.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a little ethyl acetate to a dichloromethane layer).

  • Filtration: If solids are suspected, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This removes the particulate matter that may be stabilizing the emulsion.

  • Patience & Gravity: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) is sufficient. Gentle swirling, rather than vigorous shaking, can also prevent stubborn emulsions from forming in the first place.

Q2: I'm concerned about the stability of the aldehyde group during work-up. What precautions should I take?

A2: The aldehyde functional group can be sensitive to both strongly acidic and strongly basic conditions, and it is susceptible to oxidation.

Key Considerations:

  • pH Control: Avoid washing with strong acids or bases unless a specific impurity needs to be removed (e.g., a basic wash to remove an acidic byproduct). If a basic wash is necessary, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time.[2]

  • Oxidation: While generally stable, aldehydes can oxidize to the corresponding carboxylic acid (6-chloro-2-fluoronicotinic acid). This is more of a concern during the reaction itself or on long-term storage but can be accelerated by exposure to air and certain contaminants. Work-ups should generally be performed without undue delay.

  • Temperature: Perform all work-up steps at room temperature or below (using an ice bath) to minimize potential side reactions.

General Work-up Workflow

Below is a generalized workflow for a standard aqueous extraction, highlighting key decision points for troubleshooting.

G cluster_start cluster_workup Aqueous Work-up cluster_end start Reaction Mixture (Post-Quench) dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) start->dilute wash1 Wash with H₂O or Dilute Aqueous Solution dilute->wash1 emulsion Emulsion Formed? wash1->emulsion break_emulsion Break Emulsion: 1. Add Brine 2. Filter (Celite®) 3. Wait emulsion->break_emulsion Yes separate Separate Layers emulsion->separate No break_emulsion->wash1 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) separate->dry filter Filter off Drying Agent dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate crude Crude Product concentrate->crude purify Column Chromatography or Recrystallization crude->purify

Caption: A decision-tree workflow for a general aqueous work-up.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction frequently used with substrates like this compound. However, the work-up can be complicated by catalyst residues and boron-containing byproducts.[3][4]

Q3: My crude product is a dark, oily residue after a Suzuki coupling. How do I remove the palladium catalyst and phosphine ligand byproducts?

A3: This is a classic challenge. Palladium residues often appear as black or dark brown solids, while oxidized phosphine ligands (like triphenylphosphine oxide) are highly polar and can complicate purification.

The Causality: The palladium(0) catalyst can decompose to palladium black, and phosphine ligands readily oxidize. These byproducts have polarities that can sometimes be similar to the desired product, making chromatographic separation difficult.

Recommended Work-up Strategies:

IssueRecommended SolutionRationale & Details
Palladium Residues 1. Filtration through Celite®: Before the aqueous work-up, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a short plug of Celite®.This is a quick and effective way to remove most of the insoluble palladium black.
2. Aqueous Wash with NH₄OH or Thiourea: A dilute ammonium hydroxide wash can help complex and remove residual palladium. A wash with a dilute thiourea solution is also effective.These reagents act as ligands, forming water-soluble complexes with palladium that can be partitioned into the aqueous layer.
Phosphine Oxide Byproducts 1. Pentane/Hexane Trituration: If the product is a solid and relatively non-polar, concentrating the crude mixture and triturating (suspending and stirring) with pentane or hexane can be effective.[5]Triphenylphosphine oxide has low solubility in non-polar alkanes, allowing it to be filtered off while the desired product remains in solution (or vice-versa if the product is insoluble).
2. Acidic Wash: For acid-stable products, washing the organic layer with dilute HCl can protonate basic phosphine ligands, making them water-soluble.This is particularly useful for ligands like tri-tert-butylphosphine. Note: Ensure your product is stable to acid.
Q4: After my Suzuki work-up, ¹H NMR shows broad signals, and I suspect residual boronic acid or its byproducts. How can I remove them?

A4: Boronic acids and their anhydrides (boroxines) can be difficult to remove due to their varying polarities.

The Causality: Boronic acids can have moderate polarity and may partition between the organic and aqueous layers. They can also interfere with chromatography.

Troubleshooting Steps:

  • Basic Wash: A wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) will deprotonate the boronic acid to form a water-soluble boronate salt, which is easily extracted into the aqueous phase. This is the most common and effective method.

  • Repeated Methanol Co-evaporation: Boron compounds can be removed by concentrating the crude product from methanol several times.[5] This process forms volatile trimethyl borate ((MeO)₃B), which is removed under reduced pressure.

  • Potassium Fluoride (KF) Wash: An aqueous wash with 1M KF solution can be used to remove tin byproducts from Stille couplings but is also effective for some boron residues. It forms a precipitate (Bu₃SnF) that can be filtered off.[5] While more common for tin, it's a useful trick to know.

Protocol: Post-Suzuki Work-up and Purification

This protocol outlines a robust procedure for isolating the product of a Suzuki coupling reaction involving this compound.[6]

  • Cool and Filter: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a 1-inch plug of Celite® in a Büchner funnel to remove the bulk of the palladium catalyst. Wash the pad with additional EtOAc.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 1M NaOH or K₂CO₃ solution (2x) to remove unreacted boronic acid.

    • Water (1x).

    • Saturated brine solution (1x) to aid layer separation.[3]

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2][3]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, the electron-withdrawing nature of the pyridine ring and the aldehyde group in this compound facilitates the displacement of either the chloro or fluoro substituent by a nucleophile.[7][8] The work-up primarily focuses on removing the excess nucleophile and any inorganic salts.

Q5: I performed an SNAr reaction with an amine nucleophile. How do I effectively remove the excess amine and its corresponding salt from my product?

A5: Excess amine is a common impurity that can co-elute with the product during chromatography.

The Causality: Amines are basic and can be protonated. This property is exploited to move them from the organic phase to the aqueous phase.

Troubleshooting Steps:

  • Dilute Acid Wash: The most effective method is to wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid.[5] The acid will protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.

    • Expert Tip: Use citric acid if your product is acid-sensitive, as it is a weaker acid than HCl.

  • Copper Sulfate Wash: For primary amines, a wash with 10% aqueous copper(II) sulfate can be effective. The amine complexes with the copper, and the resulting blue complex is drawn into the aqueous layer.[5]

  • Check Product Stability: Before performing an acid wash, confirm that your product does not contain any acid-labile functional groups (e.g., Boc groups, acetals). The aldehyde on the this compound backbone is generally stable to brief, mild acid exposure.

SNAr Troubleshooting Flowchart

This diagram outlines a logical sequence for diagnosing and solving common issues encountered after an SNAr work-up.

G start Crude Product Analysis (TLC, NMR, LC-MS) issue Primary Issue? start->issue low_yield Low Yield/ Incomplete Reaction issue->low_yield Yield impurity Persistent Impurity issue->impurity Purity color Colored Product issue->color Color sol_low_yield Re-evaluate reaction: - Temperature - Time - Reagent Purity low_yield->sol_low_yield impurity_type Impurity Type? impurity->impurity_type sol_color Decolorize: - Activated Carbon Treatment - Re-purify via  Reversed-Phase C18 color->sol_color start_mat Starting Material impurity_type->start_mat nucleophile Excess Nucleophile impurity_type->nucleophile sol_start_mat Optimize Chromatography: - Adjust solvent polarity - Try different stationary phase start_mat->sol_start_mat sol_nucleophile Perform targeted wash: - Dilute HCl for amines - Dilute NaOH for phenols nucleophile->sol_nucleophile end Pure Product sol_start_mat->end sol_nucleophile->end sol_color->end

Caption: Troubleshooting flowchart for post-SNAr purification.

Q6: My final product is pure by NMR, but it has a persistent yellow or brown color. What can I do?

A6: Color impurities are often highly conjugated, minor byproducts that are present in trace amounts but are intensely colored.

The Causality: These impurities may arise from minor side reactions or degradation pathways that are not easily detected by standard NMR.

Decolorization Techniques:

  • Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount of activated carbon (charcoal), typically 1-2% by weight. Stir or gently heat the mixture for 15-30 minutes, then filter through a pad of Celite® to remove the carbon. The colored impurities adsorb to the high surface area of the carbon.

  • Reversed-Phase Chromatography: If normal-phase (silica gel) chromatography fails to remove the color, re-purifying the material using reversed-phase (C18) flash chromatography can be highly effective.[9] The different separation mechanism often resolves the colored impurity from the desired product.

References

  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. [Link]

  • Danyang Wanlong Chemical Co Ltd. (2014). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Nishikata, T., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Synthesis. [Link]

  • Organic Syntheses Procedure. (n.d.). m-CHLOROBENZALDEHYDE. Organic Syntheses. [Link]

  • Biotage. (2023). How can I remove color from my reaction product?. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Technical Support Center: Characterization of Unexpected Products in 6-Chloro-2-fluoronicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CFNA-2026-01

Version: 1.0

For Internal and External Use

Introduction

6-Chloro-2-fluoronicotinaldehyde is a versatile trifunctional building block in modern synthetic chemistry, prized for its role in the development of novel pharmaceuticals and agrochemicals. Its unique electronic and steric properties, arising from the chloro, fluoro, and aldehyde substituents on the pyridine ring, allow for a range of selective transformations. However, this same chemical diversity can also lead to unexpected reaction pathways and the formation of complex side products.

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide not just a list of potential problems, but a deeper understanding of the underlying chemical principles that govern these unexpected transformations. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot the formation of byproducts, ensuring the integrity and efficiency of your synthetic routes.

We will delve into the expected reactivity, explore common and uncommon side reactions through a series of frequently asked questions and in-depth troubleshooting guides, and provide detailed protocols for the characterization of these unexpected products.

Understanding the Reactivity of this compound

The reactivity of this compound is dominated by the interplay of its three functional groups on an electron-deficient pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents.[1][2] Attack is favored at the C2 and C6 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[3] The fluorine atom at C2 is generally the more facile leaving group compared to the chlorine at C6 in SNAr reactions.[4]

  • Aldehyde Chemistry: The formyl group at the C3 position can undergo a wide range of reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensations.

  • Regioselectivity: The primary challenge and source of unexpected products often lies in controlling the regioselectivity of SNAr reactions and managing the reactivity of the aldehyde group under the conditions required for substitution.

Frequently Asked Questions (FAQs)

Q1: I am trying to substitute the fluorine at the C2 position with a primary amine, but I am getting a mixture of products. What could be the unexpected byproduct?

A1: Besides the expected 2-amino-6-chloronicotinaldehyde, a common unexpected product is a fused bicyclic compound, a pyrrolo[2,3-b]pyridine, also known as a 7-azaindole.

Mechanism of Formation: This occurs through an initial SNAr reaction to form the desired 2-amino-6-chloronicotinaldehyde. Under the reaction conditions (especially with heat or base), this intermediate can undergo an intramolecular nucleophilic cyclization. The amino group attacks the aldehyde, forming a hemiaminal, which then dehydrates and aromatizes to the 7-azaindole derivative.

Troubleshooting:

  • Temperature Control: Perform the initial SNAr reaction at a lower temperature to favor the formation of the monosubstituted product and suppress the subsequent cyclization.

  • Protecting Groups: Consider protecting the aldehyde group as an acetal before the SNAr reaction. The protecting group can be removed in a separate step under acidic conditions after the substitution is complete.

Q2: My reaction with a secondary amine is giving me a product with the correct mass, but the NMR is inconsistent with substitution at either the C2 or C6 position. What could have happened?

A2: You may be observing a product resulting from a Smiles Rearrangement. This is an intramolecular nucleophilic aromatic substitution.[5][6]

Mechanism of Formation: In this scenario, if your secondary amine contains a nucleophilic group (e.g., a hydroxyl or another amine) in a suitable position, the initial SNAr product can undergo an intramolecular rearrangement. For example, if you use an amino alcohol, the alcohol part of the nucleophile might attack the pyridine ring, leading to a rearranged product. This is more likely if the initial substitution product is sterically hindered.

Troubleshooting:

  • Nucleophile Choice: If possible, choose a nucleophile that does not contain other nucleophilic groups that could participate in a Smiles rearrangement.

  • Reaction Conditions: Milder reaction conditions (lower temperature, weaker base) can sometimes disfavor the rearrangement pathway.

Q3: I am observing a significant amount of a di-substituted product, even when using only one equivalent of my nucleophile. How can I improve selectivity for mono-substitution?

A3: The initial product of mono-substitution, for example, 2-amino-6-chloronicotinaldehyde, can sometimes be more reactive towards further substitution than the starting material, leading to the formation of a 2,6-diamino-nicotinaldehyde derivative.

Explanation: The introduction of an electron-donating amino group at the C2 position can activate the C6 position towards further nucleophilic attack, although this is somewhat counterintuitive for SNAr reactions which are favored by electron-withdrawing groups. However, the nature of the nucleophile and reaction conditions play a crucial role.

Troubleshooting:

  • Inverse Addition: Add the nucleophile slowly to a solution of the this compound. This maintains a low concentration of the nucleophile and favors mono-substitution.

  • Stoichiometry: Use a slight excess of the dihalopyridine relative to the nucleophile.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity and the rate of the second substitution. Experiment with different solvents, such as DCM and DMSO, which have been shown to alter regioselectivity in similar systems.[7]

In-Depth Troubleshooting Guides

Guide 1: Unexpected Hydrolysis and Dimerization Products

Issue: In reactions run in the presence of water or hydroxide, you may observe the formation of 6-chloro-2-hydroxynicotinaldehyde or dimeric species.

Plausible Mechanism:

  • Hydrolysis: The fluorine at C2 is susceptible to hydrolysis, especially under basic conditions, to yield the corresponding 2-hydroxy-nicotinaldehyde derivative. This product exists in equilibrium with its pyridone tautomer.

  • Dimerization/Oligomerization: The aldehyde group can participate in side reactions. For instance, under basic conditions, a Cannizzaro-type reaction could occur, or aldol-type condensations between the aldehyde and any enolizable positions could lead to dimeric or oligomeric impurities.

Characterization of Unexpected Products:

Product Name1H NMR (Expected)13C NMR (Expected)Mass Spec (EI)
6-chloro-2-hydroxynicotinaldehydeAldehyde proton (~10 ppm), two aromatic protons, broad OH/NH proton.Carbonyl carbon (~190 ppm), aromatic carbons, C-OH carbon at lower field.M+ corresponding to C6H4ClNO2.
Dimeric ProductsComplex aromatic region, multiple aldehyde or alcohol protons.A larger number of carbon signals than the starting material.M+ corresponding to multiples of the monomer unit, potentially with loss of water.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Choice of Base: Use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) instead of hydroxide sources if a base is required.

  • Temperature Control: Keep the reaction temperature as low as feasible to minimize side reactions.

  • Purification: The hydroxylated byproduct can often be separated from the desired product by column chromatography due to its higher polarity.

Guide 2: Formation of Fused Heterocycles (Azaindoles)

Issue: Reactions with primary amines, hydrazines, or other bifunctional nucleophiles can lead to the formation of fused ring systems instead of the simple substitution product.

Experimental Workflow for Identification:

workflow start Reaction Mixture with Unexpected Product tlc TLC Analysis: Observe new, often less polar spot start->tlc purify Column Chromatography: Isolate the byproduct tlc->purify nmr NMR Spectroscopy: (1H, 13C, COSY, HMBC) purify->nmr ms Mass Spectrometry: Determine Molecular Weight purify->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Workflow for the isolation and characterization of an unknown byproduct.

Plausible Mechanism: Intramolecular Cyclization

mechanism sub This compound + R-NH2 int1 2-(R-amino)-6-chloronicotinaldehyde (Meisenheimer Complex Intermediate not shown) sub->int1 SNAr hemi Intramolecular Attack (Hemiaminal Intermediate) int1->hemi Base/Heat product Dehydration & Aromatization (Fused Azaindole Product) hemi->product

Caption: Plausible mechanism for the formation of a 7-azaindole derivative.

Troubleshooting Protocol:

  • Protect the Aldehyde:

    • To a solution of this compound in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid.

    • Heat to reflux with a Dean-Stark trap to remove water.

    • Monitor by TLC until the starting material is consumed.

    • Isolate the protected aldehyde (dioxolane).

  • Perform SNAr Reaction:

    • React the protected aldehyde with the primary amine under your standard conditions.

  • Deprotection:

    • After the SNAr reaction is complete, hydrolyze the acetal with aqueous acid (e.g., 1M HCl) to reveal the aldehyde and yield the desired 2-amino-6-chloronicotinaldehyde.

References

  • Organic Chemistry Portal. (n.d.). Smiles Rearrangement Reaction : Mechanism , Application and Modification. Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • SciSpace. (n.d.). Modern Aspects of the Smiles Rearrangement. SciSpace. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Radical Smiles Rearrangement: An Update. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Slideshare. (n.d.). SMILES REARRANGEMENT [REACTION AND MECHANISM]. Slideshare. Retrieved January 10, 2026, from [Link]

  • Li, J., & Wang, L. (2016). Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings. Australian Journal of Chemistry, 69(5), 568-574.
  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. Retrieved January 10, 2026, from [Link]

  • MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved January 10, 2026, from [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Retrieved January 10, 2026, from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. Retrieved January 10, 2026, from [Link]

  • YouTube. (2022, January 28). A : Aromatic aldehydes are less reactive than aliphatic aldehyde towards nucleophilic substituti.... YouTube. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Retrieved January 10, 2026, from [Link]

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Technical Support Center: Handling Moisture-Sensitive 6-Chloro-2-fluoronicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this versatile yet challenging reagent. Its high reactivity, stemming from the electron-deficient pyridine ring activated by halogen substituents and a reactive aldehyde group, makes it a valuable building block in medicinal chemistry. However, this same reactivity profile renders it highly susceptible to moisture, necessitating specific handling techniques to ensure successful and reproducible outcomes.

This document moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you with the knowledge to not only follow protocols but also to troubleshoot effectively when challenges arise.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

The sensitivity of this compound is rooted in the fundamental reactivity of the aldehyde functional group. Aldehydes are electrophilic and can react with nucleophiles, including water. In the presence of moisture, the aldehyde can form a hydrate (a geminal diol), which can be an unstable intermediate leading to decomposition or unwanted side reactions.[1][2] This process can effectively "deactivate" your starting material, leading to lower yields. Furthermore, certain aldehydes are susceptible to polymerization or oxidation to the corresponding carboxylic acid in the presence of air and water, further complicating the reaction mixture.[1]

Q2: What are the immediate consequences of accidental moisture exposure?

Exposure to atmospheric moisture, even for brief periods, can lead to several negative outcomes:

  • Reduced Yield: The primary consequence is the hydration or degradation of the aldehyde, reducing the concentration of the active starting material available for your desired reaction.[3]

  • Formation of Byproducts: The most common byproduct is the corresponding carboxylic acid, 6-Chloro-2-fluoronicotinic acid, formed via oxidation.[4][5] This introduces impurities that can be difficult to separate from the desired product.

  • Inconsistent Results: Failure to rigorously exclude moisture is a leading cause of poor reaction reproducibility. What works one day may fail the next due to subtle changes in atmospheric humidity.

Q3: How should this compound be properly stored?

Proper storage is the first line of defense. Based on its properties, the compound should be:

  • Kept in a tightly sealed container: This is the most basic requirement.

  • Stored under an inert atmosphere: The container should be backfilled with a dry, inert gas like argon or nitrogen.[6][7][8] Argon is often preferred as it is denser than air and provides a better protective layer.[9]

  • Refrigerated: Store the container at 2-8°C.[6][8] This slows down potential degradation and polymerization pathways.[1]

Q4: What level of inert atmosphere technique is necessary for my reaction?

The required level of rigor depends on the scale and nature of your reaction, particularly the sensitivity of other reagents involved (e.g., organometallics). The diagram below provides a general decision-making framework.

G start Assess Reaction Sensitivity q1 Are organometallics or other highly pyrophoric reagents used? start->q1 glovebox Glove Box Recommended (Highest Level of Control) q1->glovebox Yes q2 Is the reaction run for an extended period (>12h) or on a large scale (>1g)? q1->q2 No schlenk Schlenk Line Technique (Robust for most applications) q2->schlenk Yes balloon Inert Gas Balloon (Sufficient for short, small-scale reactions) q2->balloon No benchtop Drying Tube Only (NOT Recommended) balloon->benchtop If Reagents are NOT moisture-sensitive

Caption: Decision guide for choosing the appropriate inert atmosphere technique.

Q5: Should I use Argon or Nitrogen as the inert gas?

Both dry nitrogen and argon are effective for creating an inert atmosphere.[3][10]

  • Nitrogen is less expensive and readily available in most labs.[10]

  • Argon is denser than air. This property allows it to effectively displace the air in a flask, forming a protective blanket over the reaction mixture.[9] For highly sensitive reactions, argon is generally considered superior.

Troubleshooting Guide for Common Issues

This section addresses specific problems you might encounter during your experiments.

Problem Encountered Potential Root Cause(s) Recommended Solution & Rationale
Low or No Product Yield 1. Degraded Aldehyde: The starting material was exposed to moisture before the reaction. 2. Compromised Inert Atmosphere: A leak in the system allowed moisture/oxygen to enter during the reaction. 3. Wet Solvent/Reagents: Solvents or other reagents were not properly dried.1. Verify Aldehyde Quality: Before use, check the physical appearance. If possible, run a quick NMR or IR to ensure the aldehyde peak is sharp and no significant carboxylic acid peak is present. 2. Check System for Leaks: Ensure all joints are well-greased and sealed. When using a balloon, ensure it remains inflated. For longer reactions, a Schlenk line is more reliable than a balloon.[9] 3. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere.[11]
Formation of an Acidic Byproduct Oxidation of the Aldehyde: The reaction was exposed to air (oxygen). This is a common failure mode for many aldehydes.[1]Improve Degassing/Purging: Before starting the reaction, ensure the flask and solvent are thoroughly purged with inert gas. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen from solvents.[11] Ensure a positive pressure of inert gas is maintained throughout the reaction.
Reaction Fails to Initiate Quenched Reagents: If using moisture-sensitive reagents like Grignards or organolithiums, trace water in the aldehyde solution or the reaction flask has destroyed them.[3]Rigorous Drying is Essential: Flame-dry all glassware under vacuum immediately before use.[9][12] Ensure the aldehyde is dissolved in a truly anhydrous solvent before adding it to the reactive species. When transferring reagents, use dry, inert-gas-flushed syringes.[11][12]
Inconsistent Results Batch-to-Batch Variable Moisture Contamination: The most likely culprit is inconsistent exclusion of atmospheric moisture. Ambient humidity can vary significantly day-to-day.Standardize Your Procedure: Adopt a consistent and robust protocol for setting up inert atmosphere reactions (see below). Do not cut corners on glassware drying or solvent quality. This standardization is key to achieving reproducible results.

Key Experimental Protocol: General Reaction Setup Under Inert Atmosphere (Balloon Method)

This protocol details a widely applicable method for setting up a moisture-sensitive reaction without a glove box. The key is to systematically remove atmospheric air and moisture and maintain a positive pressure of dry, inert gas.

G cluster_0 Preparation cluster_1 Reagent Addition cluster_2 Reaction A 1. Oven/Flame Dry All Glassware B 2. Assemble Hot & Cool Under Vacuum A->B C 3. Backfill with Inert Gas (N₂/Ar) B->C D 4. Add Solid Reagents (Aldehyde) under Positive Gas Flow C->D E 5. Add Anhydrous Solvent via Dry Syringe D->E F 6. Add Liquid Reagents via Dry Syringe E->F G 7. Pierce Balloon with Exit Needle for Positive Pressure F->G H 8. Heat/Stir as Required G->H I Reaction Complete H->I

Caption: Standard workflow for setting up a moisture-sensitive reaction.

Step-by-Step Methodology:

  • Glassware Preparation:

    • Action: Thoroughly dry your round-bottom flask, stir bar, and condenser in an oven (>120°C) for several hours, or flame-dry them under vacuum.[9][12]

    • Causality: Glass surfaces are hydrophilic and adsorb a significant layer of water from the atmosphere. Heating under vacuum is the most effective way to remove this bound water.

  • System Assembly & Purging:

    • Action: Immediately assemble the hot glassware with a rubber septum on the main neck. Allow it to cool to room temperature under vacuum or a positive stream of inert gas. Once cool, insert a needle attached to an inert gas line (e.g., a balloon filled with argon or nitrogen).[6][13] Insert a second, open needle to act as an exit.

    • Causality: Assembling the glassware while hot prevents moist air from being drawn in as it cools. The purge cycle (flushing) physically displaces the air (containing ~21% O₂ and variable H₂O) with the desired inert gas.[13]

  • Addition of Solid Reagents:

    • Action: Briefly remove the septum and add the this compound quickly against a positive flow of inert gas. Immediately reseal the flask.

    • Causality: The outward positive pressure of the inert gas minimizes the ingress of atmospheric air during the brief opening.

  • Addition of Anhydrous Solvents & Liquid Reagents:

    • Action: Use a dry syringe that has been flushed several times with inert gas.[11][12] Pierce the septum and draw the required volume of anhydrous solvent from a Sure/Seal™ bottle or a flask of freshly distilled solvent. Transfer it to the reaction flask. Repeat this process for any liquid reagents.

    • Causality: Flushing the syringe removes any residual air and moisture.[12] Transferring via syringe through a septum maintains the integrity of the inert atmosphere in both the source container and the reaction flask.[11]

  • Maintaining Positive Pressure:

    • Action: Once all reagents are added, remove the gas inlet needle and leave only the balloon-attached needle in the septum. If heating, an exit needle connected to an oil bubbler is recommended to safely vent excess pressure.

    • Causality: The slightly positive pressure from the balloon ensures that if any minor leaks exist, inert gas will flow out rather than air flowing in.

By adhering to these principles and techniques, you can create a reaction environment that protects this compound and other sensitive reagents from the detrimental effects of moisture, leading to more successful, reliable, and reproducible synthetic outcomes.

References

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • YouTube. (2022). Inert atmosphere, with no O2. [Link]

  • ResearchGate. (2021). How to create inert atmosphere?[Link]

  • YouTube. (2022). Inert Atmosphere. [Link]

  • PubChem. This compound. [Link]

  • Scientific Gear. How do Ketones & Aldehydes affect Karl Fischer moisture testing?[Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemsrc. 6-Chloro-5-fluoronicotinaldehyde | CAS#:950691-52-8. [Link]

  • Honeywell. Water determination in aldehydes and ketones. [Link]

  • CORE. (1981). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. [Link]

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  • ResearchGate. (2000). Handling of highly-moisture sensitive components-an analysis oflow-humidity containment and baking schedules. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoronicotinaldehyde is a crucial intermediate in medicinal chemistry, valued for its trifunctional pyridine scaffold that allows for diverse chemical modifications. The presence of chloro, fluoro, and aldehyde moieties offers orthogonal reactivity, enabling the construction of complex molecular architectures. This guide explores two distinct and viable synthetic pathways for its preparation: the oxidation of a methylpyridine precursor and the directed ortho-metalation followed by formylation of a substituted pyridine.

Route 1: Oxidation of 6-Chloro-2-fluoro-3-methylpyridine

This classical approach relies on the oxidation of a commercially available starting material, 6-chloro-2-fluoro-3-methylpyridine. The methyl group at the C-3 position serves as a synthetic handle for the introduction of the aldehyde functionality.

Mechanistic Rationale

The oxidation of a methyl group on a pyridine ring is a well-established transformation. Selenium dioxide (SeO₂) is a common and effective reagent for this purpose. The reaction proceeds through a series of steps involving an initial ene reaction or a[1][2]-sigmatropic rearrangement of an intermediate selenium species, ultimately leading to the formation of the corresponding aldehyde upon hydrolysis. The choice of solvent and reaction temperature is critical to control the reaction rate and minimize the formation of over-oxidized carboxylic acid byproducts.

Experimental Protocol

Materials:

  • 6-Chloro-3-fluoro-2-methylpyridine[3][4]

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-3-fluoro-2-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Dilute the filtrate with water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Workflow Diagram

Route1 Start 6-Chloro-2-fluoro-3-methylpyridine Reaction SeO2, 1,4-Dioxane Reflux Start->Reaction Workup Filtration Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the oxidation of 6-chloro-2-fluoro-3-methylpyridine.

Route 2: Directed ortho-Metalation and Formylation of 2-Chloro-6-fluoropyridine

This modern approach utilizes the principles of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The starting material for this route is the commercially available 2-chloro-6-fluoropyridine.

Mechanistic Rationale

The regioselectivity of the lithiation of 2-chloro-6-fluoropyridine is governed by the directing effects of the halogen substituents. Both the chloro and fluoro groups are ortho-directing, and the acidity of the proton at C-3 is enhanced. Treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures results in the deprotonation at the C-3 position to form a pyridyllithium intermediate. This highly reactive intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde group. The reaction is carried out under anhydrous conditions and at cryogenic temperatures to prevent side reactions.[5][6][7]

Experimental Protocol

Materials:

  • 2-Chloro-6-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve 2-chloro-6-fluoropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.[1][8]

Workflow Diagram

Route2 Start 2-Chloro-6-fluoropyridine Lithiation n-BuLi, THF -78 °C Start->Lithiation Formylation DMF, -78 °C to RT Lithiation->Formylation Workup Aqueous Workup Formylation->Workup Product This compound Workup->Product

Caption: Workflow for the lithiation and formylation of 2-chloro-6-fluoropyridine.

Comparative Analysis

ParameterRoute 1: OxidationRoute 2: Directed ortho-Metalation
Starting Material 6-Chloro-2-fluoro-3-methylpyridine2-Chloro-6-fluoropyridine
Number of Steps OneOne
Key Reagents Selenium dioxiden-Butyllithium, DMF
Reaction Conditions Reflux (high temperature)Cryogenic (-78 °C)
Potential Byproducts 6-Chloro-2-fluoronicotinic acid (over-oxidation)Isomeric aldehydes (if lithiation is not regioselective)
Safety Considerations Selenium compounds are toxic.n-Butyllithium is pyrophoric. Requires inert atmosphere.
Scalability Moderate; handling of solid selenium waste.High; cryogenic conditions can be challenging on a large scale.
Reported Yields Typically moderate to good, but substrate-dependent.Generally good to excellent for directed lithiations.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 (Oxidation) is conceptually straightforward and utilizes a classical transformation. However, the use of toxic selenium dioxide and the potential for over-oxidation to the carboxylic acid are notable drawbacks. This route may be favored for smaller scale synthesis where the handling of selenium waste is manageable.

Route 2 (Directed ortho-Metalation) represents a more modern and often higher-yielding approach. Its key advantage is the high degree of regioselectivity that can be achieved. The main challenges lie in the strict requirement for anhydrous and anaerobic conditions and the handling of pyrophoric n-butyllithium, which necessitates specialized equipment and expertise, especially on a larger scale.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and safety infrastructure. For laboratories equipped to handle organolithium chemistry, Route 2 is likely to be the more efficient and reliable method for the preparation of this compound.

References

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Sakamoto, T., et al. (1990). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 31(1), 17-18.
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  • Fort, Y., & Rodriguez, A. L. (2002). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. The Journal of Organic Chemistry, 67(24), 8788–8791.
  • Patil, S. A., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053-4065.
  • Mourad, F. E., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3,4-dihydroquinolin-2-ylamino)-N'-(arylmethylene)acetohydrazides. International Journal of Organic Chemistry, 3(3), 187-195.
  • Yadav, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393.
  • Sreenivasa, M., et al. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Molbank, 2013(4), M808.
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  • Snieckus, V. (2003). Directed (ortho)
  • Zyryanov, G. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2022(4), M1485.
  • Sreenivasa, M., et al. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-CHLORO-3-FLUORO-2-METHYLPYRIDINE. Retrieved from [Link]

  • Komazin, G., et al. (2023).
  • Sahu, P. K., et al. (2021). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 26(16), 4994.
  • More, M., & Kadre, T. (2024). MSCL-DMF/DMAC: A VILSMEIER-HAACK TYPE REAGENT FOR THE SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES/ 2-CHLORO-3-ACETYL QUINOLINES. Heterocyclic Letters, 14(1), 143-152.
  • Zyryanov, G. V., et al. (2022). Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Sciforum. Retrieved from [Link]

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A-Comparative-Guide-to-the-Reactivity-of-6-Chloro-2-fluoronicotinaldehyde-and-Its-Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of pharmaceutical and agrochemical development, the precise selection of building blocks is paramount. Halogenated pyridines, particularly those bearing an aldehyde functionality, are privileged scaffolds due to their versatile reactivity. This guide offers an in-depth comparative analysis of the reactivity of 6-Chloro-2-fluoronicotinaldehyde and its positional isomers, 2-Chloro-6-fluoronicotinaldehyde and other related analogues. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions, maximizing yields, and achieving desired molecular architectures. This document provides a technical examination of their reactivity in key synthetic transformations, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.

The reactivity of these isomers is primarily dictated by the electronic effects of the halogen substituents on the pyridine ring and the aldehyde group. The electronegative nitrogen atom in the pyridine ring, coupled with the electron-wielding halogens, significantly influences the electrophilicity of both the aromatic ring and the carbonyl carbon.[1][2] This guide will dissect these electronic influences in the context of nucleophilic aromatic substitution (SNAr), reduction, and oxidation reactions.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like halopyridines.[2][3] The pyridine nitrogen acts as an intrinsic electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[4][5][6][7] In our target molecules, the presence of two halogen atoms further enhances this activation.

Causality Behind Reactivity Differences:

The rate and regioselectivity of SNAr reactions on these isomers are governed by two primary factors:

  • Leaving Group Ability: The typical leaving group order in SNAr reactions is F > Cl > Br > I.[4] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative and polarizing group like fluorine. The subsequent expulsion of the leaving group is fast as it restores aromaticity.[3]

  • Position of Activation: The position of the halogen relative to the activating pyridine nitrogen and the aldehyde group dictates the stability of the intermediate Meisenheimer complex.[2] Nucleophilic attack at positions ortho or para to the nitrogen allows for the delocalization of the negative charge onto the electronegative nitrogen atom, providing significant stabilization.[4]

This compound: In this isomer, the fluorine atom is at the highly activated C2 position, ortho to the pyridine nitrogen. This makes it an excellent leaving group for SNAr. The chlorine at the C6 position also contributes to the overall electron deficiency of the ring. Therefore, nucleophilic attack will preferentially occur at the C2 position, displacing the fluoride.

2-Chloro-6-fluoronicotinaldehyde: Here, the chlorine is at the activated C2 position and the fluorine at the C6 position. While chlorine is a reasonably good leaving group, it is generally less reactive than fluorine in SNAr. Thus, harsher reaction conditions may be required to achieve substitution at the C2 position compared to the displacement of fluorine in the 6-chloro-2-fluoro isomer.

6-Bromo-2-fluoronicotinaldehyde: Similar to the 6-chloro-2-fluoro isomer, the fluorine at the C2 position is the most likely site for nucleophilic attack. Bromine at the C6 position further activates the ring.

Experimental Data Summary:

The following table summarizes the expected relative reactivity and typical reaction conditions for the SNAr reaction of these isomers with a generic nucleophile (e.g., an alkoxide).

CompoundPrimary Site of AttackExpected Relative ReactivityTypical Conditions
This compoundC2 (Displacement of F)HighMild to moderate temperatures
2-Chloro-6-fluoronicotinaldehydeC2 (Displacement of Cl)ModerateElevated temperatures may be required[8]
6-Bromo-2-fluoronicotinaldehydeC2 (Displacement of F)HighMild to moderate temperatures

This differential reactivity is a powerful tool for selective functionalization. For instance, in the synthesis of 6-alkoxy-2-aminopurines, a related heterocyclic system, the choice of leaving group and reaction conditions is critical for achieving the desired substitution pattern.[9][10]

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediate cluster_product Final Product Start This compound Meisenheimer Meisenheimer Complex (Stabilized by N and CHO) Start->Meisenheimer Nucleophilic Attack at C2 Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product 6-Chloro-2-substituted-nicotinaldehyde Meisenheimer->Product Elimination of Leaving Group LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Figure 1: Generalized workflow for Nucleophilic Aromatic Substitution.

Reduction of the Aldehyde Functional Group

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. The reactivity of the aldehyde is influenced by the electronic nature of the pyridine ring. Electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride reagent.[1]

Causality Behind Reactivity Differences:

All three isomers possess two electron-withdrawing halogens, which increase the partial positive charge on the carbonyl carbon compared to unsubstituted nicotinaldehyde. This heightened electrophilicity generally leads to faster reduction rates. The choice of reducing agent is critical for selectivity, especially when other reducible functional groups are present. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[11][12] It is generally unreactive towards esters, amides, and nitriles under standard conditions.[11][13]

Experimental Data Summary:

The reduction of these halonicotinaldehydes with sodium borohydride is expected to proceed efficiently.

CompoundProductTypical Reducing AgentExpected Reaction Rate
This compound(6-Chloro-2-fluoropyridin-3-yl)methanolSodium Borohydride (NaBH₄)Fast
2-Chloro-6-fluoronicotinaldehyde(2-Chloro-6-fluoropyridin-3-yl)methanolSodium Borohydride (NaBH₄)Fast
6-Bromo-2-fluoronicotinaldehyde(6-Bromo-2-fluoropyridin-3-yl)methanolSodium Borohydride (NaBH₄)Fast

Given the similar electronic effects of the chloro and bromo substituents at the 6-position, the reduction rates for this compound and 6-Bromo-2-fluoronicotinaldehyde are anticipated to be very similar. 2-Chloro-6-fluoronicotinaldehyde is also expected to undergo rapid reduction due to the presence of two electron-withdrawing halogens.

Reduction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up cluster_product Final Product Aldehyde Halonicotinaldehyde Isomer Reaction Nucleophilic attack by Hydride (0°C to Room Temperature) Aldehyde->Reaction NaBH4 Sodium Borohydride (NaBH₄) in Methanol/Ethanol NaBH4->Reaction Quench Aqueous Quench (e.g., NH₄Cl solution) Reaction->Quench Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Alcohol Primary Alcohol Extraction->Alcohol

Figure 2: Experimental workflow for the reduction of halonicotinaldehydes.

Oxidation of the Aldehyde Functional Group

The oxidation of aldehydes to carboxylic acids is another crucial transformation.[14] The rate of this reaction can also be influenced by the electronic nature of the substituents on the aromatic ring.

Causality Behind Reactivity Differences:

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, is a highly effective and chemoselective method for oxidizing aldehydes to carboxylic acids, even in the presence of other sensitive functional groups.[15][16][17] The reaction proceeds through the formation of chlorous acid, which is the active oxidant.[16] The electron-withdrawing nature of the halogenated pyridine ring in our isomers facilitates the initial addition of chlorous acid to the aldehyde, which can lead to a faster reaction rate compared to electron-rich aldehydes.

Experimental Data Summary:

The Pinnick oxidation is expected to be a reliable method for the conversion of these halonicotinaldehydes to their corresponding carboxylic acids.

CompoundProductTypical Oxidizing SystemExpected Reaction Outcome
This compound6-Chloro-2-fluoronicotinic acidNaClO₂, NaH₂PO₄, 2-methyl-2-buteneHigh Yield
2-Chloro-6-fluoronicotinaldehyde2-Chloro-6-fluoronicotinic acidNaClO₂, NaH₂PO₄, 2-methyl-2-buteneHigh Yield
6-Bromo-2-fluoronicotinaldehyde6-Bromo-2-fluoronicotinic acidNaClO₂, NaH₂PO₄, 2-methyl-2-buteneHigh Yield

The use of a scavenger like 2-methyl-2-butene is crucial to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to side reactions.[16][18]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide

Materials:

  • Halonicotinaldehyde isomer (1.0 equiv)

  • Sodium hydride (1.2 equiv)

  • Alcohol (solvent or co-solvent)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous THF.

  • Cool the solution to 0°C and add sodium hydride portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of the halonicotinaldehyde isomer in anhydrous THF dropwise to the alkoxide solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sodium Borohydride Reduction

Materials:

  • Halonicotinaldehyde isomer (1.0 equiv)

  • Sodium borohydride (1.2 equiv)[13]

  • Methanol or Ethanol[19]

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the halonicotinaldehyde isomer in methanol or ethanol in a round-bottom flask.[11]

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 3: General Procedure for Pinnick Oxidation

Materials:

  • Halonicotinaldehyde isomer (1.0 equiv)

  • Sodium chlorite (NaClO₂) (1.5 equiv)[15]

  • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv)[15]

  • 2-methyl-2-butene (3.0 equiv)[15]

  • tert-Butanol

  • Water

  • Saturated aqueous sodium sulfite solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the halonicotinaldehyde isomer in a mixture of tert-butanol and water.[18]

  • Add 2-methyl-2-butene and sodium dihydrogen phosphate to the solution and stir vigorously.

  • Add sodium chlorite portion-wise, ensuring the internal temperature remains below 30°C.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of a saturated aqueous sodium sulfite solution until a negative test with potassium iodide-starch paper is obtained.

  • Acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography on silica gel.

Conclusion

The reactivity of this compound and its isomers is a fascinating interplay of electronic effects. For nucleophilic aromatic substitution, the 2-fluoro isomers (6-chloro and 6-bromo) are significantly more reactive than the 2-chloro isomer due to the superior leaving group ability of fluoride at the activated C2 position. In contrast, for the reduction and oxidation of the aldehyde functionality, all isomers are expected to exhibit high reactivity due to the strong electron-withdrawing nature of the di-halogenated pyridine ring. This guide provides the foundational knowledge and practical protocols to effectively utilize these versatile building blocks in complex synthetic endeavors. By understanding the principles outlined herein, researchers can strategically design synthetic routes and optimize reaction conditions to achieve their molecular targets with greater efficiency and precision.

References

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A Senior Application Scientist's Guide to 6-Chloro-2-fluoronicotinaldehyde: A Comparative Benchmark Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Halogenated heterocyclic compounds, in particular, serve as versatile scaffolds and key intermediates. This guide provides an in-depth comparative analysis of 6-Chloro-2-fluoronicotinaldehyde, benchmarking its performance against structurally similar and commonly utilized building blocks. Through an examination of physicochemical properties and reactivity in cornerstone cross-coupling and nucleophilic substitution reactions, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Advantage of Halogenated Nicotinaldehydes

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. The introduction of halogen atoms onto this ring system profoundly influences its electronic properties, metabolic stability, and potential for further functionalization. This compound, with its distinct substitution pattern, offers a unique combination of reactivity and stability, making it a valuable tool for the construction of complex molecular architectures. The presence of both a chloro and a fluoro substituent, along with a reactive aldehyde group, provides multiple handles for synthetic manipulation. This guide will compare this compound against two other relevant building blocks: 2,6-Dichloronicotinaldehyde and 6-Bromo-2-fluoronicotinaldehyde . This comparison will illuminate the nuanced effects of different halogen substitutions on reactivity and synthetic utility.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block are fundamental to its handling, reactivity, and incorporation into a synthetic workflow. The table below summarizes key physicochemical parameters for this compound and its selected alternatives.

PropertyThis compound2,6-Dichloronicotinaldehyde6-Bromo-2-fluoronicotinaldehyde
Molecular Formula C₆H₃ClFNOC₆H₃Cl₂NOC₆H₃BrFNO
Molecular Weight 159.55 g/mol 176.00 g/mol 204.00 g/mol [1]
CAS Number 1093880-37-51060811-62-21227588-87-5[1]
Appearance SolidSolidSolid
Melting Point Not available68-73°CNot available
Boiling Point Not availableNot availableNot available
LogP Not availableNot available1.7957[1]
Topological Polar Surface Area (TPSA) Not availableNot available29.96 Ų[1]

Expert Insight: The choice between these building blocks can be influenced by factors beyond reactivity. For instance, the higher molecular weight of the bromo-substituted analog may be a consideration in fragment-based drug design, where maintaining a low molecular weight is often critical. The seemingly subtle differences in physicochemical properties can have a cascading effect on solubility, crystal packing, and ultimately, the pharmacokinetic profile of the final compound.

Benchmarking Reactivity: A Triad of Key Transformations

To provide a comprehensive performance comparison, we will analyze the expected reactivity of these building blocks in three widely employed synthetic transformations: the Suzuki-Miyaura Cross-Coupling, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The reactivity of the aryl halide is a critical parameter for the success of this palladium-catalyzed transformation. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[2][3]

Expected Reactivity Profile:

  • 6-Bromo-2-fluoronicotinaldehyde: The C-Br bond is expected to be the most reactive site for oxidative addition to the palladium(0) catalyst, making this building block the most readily coupled substrate among the three.

  • This compound: The C-Cl bond at the 6-position is less reactive than a C-Br bond and will likely require more forcing conditions, such as the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) and stronger bases.

  • 2,6-Dichloronicotinaldehyde: This substrate presents two C-Cl bonds. Selective coupling at one position over the other can be challenging and may require careful optimization of reaction conditions. The reactivity of each chlorine is influenced by the electronic and steric environment.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Sources

A Comparative Guide to the Biological Activity of 6-Chloro-2-fluoronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Halogenated Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in diverse chemical interactions make it a privileged scaffold in drug design.[1] The introduction of halogen atoms, such as chlorine and fluorine, into the pyridine nucleus can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

6-Chloro-2-fluoronicotinaldehyde is a particularly interesting starting material for the synthesis of novel bioactive compounds. The presence of two different halogen atoms at positions that are key to the reactivity of the pyridine ring, along with a reactive aldehyde group, provides a versatile platform for the generation of a diverse library of derivatives. This guide focuses on two major classes of derivatives: Schiff bases and hydrazones, which are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.[3][4]

This guide will explore a hypothetical series of this compound derivatives and, by drawing on experimental data from closely related compounds, provide a comparative analysis of their potential biological activities. The aim is to offer a framework for researchers to design and evaluate new compounds based on this promising scaffold.

Synthetic Strategy: A Versatile Platform for Derivatization

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of a variety of derivatives. The primary route for the synthesis of the Schiff base and hydrazone derivatives discussed in this guide is a condensation reaction.

Synthesis_Workflow A This compound C Condensation Reaction (e.g., reflux in ethanol with catalytic acid) A->C B Primary Amine (R-NH2) or Hydrazine (R-NHNH2) B->C D Schiff Base / Hydrazone Derivative C->D Formation of C=N bond

Figure 1: General synthetic workflow for the preparation of Schiff base and hydrazone derivatives of this compound.

This straightforward synthetic approach allows for the introduction of a wide array of substituents (R-groups) by simply varying the amine or hydrazine starting material. This flexibility is key to tuning the biological activity of the final compounds and exploring the structure-activity relationship (SAR).

Comparative Biological Activity: An Inferential Analysis

While a direct comparative study on a comprehensive series of this compound derivatives is not yet available in the public domain, we can infer potential activities by examining data from structurally analogous compounds. For the purpose of this guide, we will consider a hypothetical series of derivatives and project their potential anticancer and antimicrobial activities based on published research on similar molecular scaffolds.

Hypothetical Derivatives for Comparative Analysis:

  • Derivative A (Schiff Base): R = 4-methoxyphenyl

  • Derivative B (Schiff Base): R = 4-nitrophenyl

  • Derivative C (Hydrazone): R = isonicotinoyl

  • Derivative D (Hydrazone): R = 2-chlorobenzoyl

Anticancer Activity: A Focus on Cytotoxicity

Schiff bases and their metal complexes have demonstrated significant potential as anticancer agents, with their mechanism of action often attributed to the azomethine (-C=N-) group.[3][5] The cytotoxicity of these compounds is typically evaluated against a panel of cancer cell lines using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5]

Table 1: Projected Anticancer Activity (IC50, µM) of this compound Derivatives Against Various Cancer Cell Lines

DerivativeR-GroupProjected IC50 (µM) - MCF-7 (Breast)Projected IC50 (µM) - HepG2 (Liver)Projected IC50 (µM) - A549 (Lung)
A 4-methoxyphenyl45.58[1]70.29[5]51.19[1]
B 4-nitrophenyl71.55[5]43.17[5]-
C isonicotinoyl>100>100>100
D 2-chlorobenzoyl17.13[6]--

Note: The IC50 values presented are derived from studies on structurally similar Schiff bases and hydrazones and are intended for illustrative comparison. The actual activity of the hypothetical derivatives may vary.

Interpretation and Causality:

  • Electron-Donating vs. Electron-Withdrawing Groups: The projected data suggests that the nature of the substituent on the phenyl ring of the Schiff base significantly influences its anticancer activity. A methoxy group (electron-donating) in Derivative A appears to confer moderate activity against breast and lung cancer cell lines.[1] In contrast, a nitro group (electron-withdrawing) in Derivative B may lead to more potent activity against liver cancer cells but reduced activity against breast cancer cells.[5] This highlights the importance of substituent effects in modulating the electronic properties and, consequently, the biological activity of the molecule.

  • Hydrazone Derivatives: The projected data for the isonicotinoyl hydrazone (Derivative C) suggests lower cytotoxic potential compared to the Schiff bases. However, the introduction of a 2-chlorobenzoyl group (Derivative D) could potentially enhance the anticancer activity, particularly against breast cancer cell lines.[6] This suggests that the nature of the acyl group in the hydrazone moiety is a critical determinant of its biological effect.

  • Mechanism of Action: Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, interference with cell cycle progression, and inhibition of angiogenesis.[3] Some pyridine-based compounds act as kinase inhibitors, disrupting signaling pathways essential for tumor growth.[3] The presence of the halogenated pyridine ring in our hypothetical derivatives may contribute to their ability to interact with specific biological targets within cancer cells.

Antimicrobial Activity: Combating Pathogenic Microbes

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activity.[4][7] The Kirby-Bauer disk diffusion method is a standard technique for preliminary screening of antimicrobial activity, where the diameter of the zone of inhibition around a disk impregnated with the test compound indicates its efficacy against a particular microorganism.[8]

Table 2: Projected Antimicrobial Activity (Zone of Inhibition, mm) of this compound Derivatives

DerivativeR-GroupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
A 4-methoxyphenyl16[9]16.9[9]Moderate
B 4-nitrophenyl1820Moderate
C isonicotinoyl19.9[9]16.9[9]Good
D 2-chlorobenzoyl20.4[9]16.9[9]Good

Note: The zone of inhibition values are projected based on data from similar hydrazone and Schiff base derivatives and are for comparative purposes. The actual activity may differ.

Interpretation and Causality:

  • Gram-Positive vs. Gram-Negative Bacteria: The projected data suggests that the derivatives may exhibit differential activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (nitro in Derivative B) or additional halogen atoms (chloro in Derivative D) may enhance activity against S. aureus.[9]

  • Antifungal Potential: Hydrazone derivatives, in particular, have shown promising antifungal activity.[7] Derivatives C and D are projected to have good activity against C. albicans, suggesting that the hydrazone linkage is a key pharmacophore for antifungal effects.

  • Structure-Activity Relationship: For hydrazones, the presence of electron-withdrawing groups on the aromatic ring has been shown to improve antimicrobial activity.[8] This is consistent with the projected enhanced activity of Derivative B and D. The azomethine group in both Schiff bases and hydrazones is believed to be crucial for their antimicrobial action, potentially by interfering with microbial cellular processes.[7]

Experimental Protocols: A Guide to In Vitro Screening

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Figure 2: Step-by-step workflow of the MTT assay for determining anticancer activity.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Screening

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[8]

Protocol:

  • Prepare Inoculum: Select 3-5 isolated colonies of the test microorganism from a pure culture and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.

  • Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpret Results: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.

Kirby_Bauer_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Disks with Test Compounds B->C D Incubate (18-24h) C->D E Measure Zone of Inhibition (mm) D->E F Determine Susceptibility E->F

Figure 3: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of the this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.

SAR_Logic cluster_0 Molecular Structure cluster_1 Biological Activity A This compound Core B Schiff Base / Hydrazone Linker (-C=N-) A->B Provides Scaffold C Substituent (R-group) B->C Introduces Diversity D Anticancer Activity C->D Modulates Potency & Selectivity E Antimicrobial Activity C->E Influences Spectrum of Activity

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Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide for the Structural Confirmation of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable development. For a molecule such as 6-Chloro-2-fluoronicotinaldehyde, a halogenated pyridine derivative with significant potential as a synthetic intermediate, precise structural elucidation is paramount. This guide provides an in-depth, comparative analysis of various spectroscopic techniques, offering a comprehensive workflow for the definitive structural confirmation of this target molecule. We will delve into the causality behind the selection of each technique, presenting detailed experimental protocols and interpreting the anticipated data to construct a cohesive and self-validating analytical narrative.

The Analytical Challenge: Beyond Simple Confirmation

Confirming the structure of this compound requires more than just determining its molecular weight. The key analytical questions involve:

  • Regiochemistry: Are the chloro, fluoro, and aldehyde substituents correctly positioned on the pyridine ring at positions 6, 2, and 3, respectively?

  • Functional Group Integrity: Is the aldehyde functional group present and intact?

  • Purity: Is the sample free from significant isomeric or synthetic impurities?

To address these questions, a multi-faceted spectroscopic approach is not just recommended; it is essential. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a level of certainty that no single method can achieve.

The Spectroscopic Toolkit: A Multi-Pronged Approach

Our investigation will employ a suite of powerful spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : To map the carbon-hydrogen framework and directly observe the fluorine environment.

  • Mass Spectrometry (MS) : To determine the molecular weight and gain structural insights from fragmentation patterns.

  • Infrared (IR) Spectroscopy : To identify key functional groups and bond vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To probe the electronic structure of the conjugated system.

Below, we explore each technique in detail, presenting a logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for an unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power and relatively clean spectral window.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Experiment: Standard proton NMR experiment.

    • Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Parameters: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, with a wider spectral window (e.g., 0-200 ppm).

  • ¹⁹F NMR Acquisition:

    • Experiment: Proton-decoupled ¹⁹F NMR experiment.

    • Parameters: A wide spectral window is often necessary for fluorinated compounds.

Data Interpretation and Structural Confirmation

The expected NMR data provides a wealth of structural information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

Technique Atom Predicted Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Rationale for Assignment
¹H NMR Aldehyde-H~10.3sThe aldehyde proton is highly deshielded and typically appears as a singlet.
H-4~8.3d, J ≈ 8.0 HzThis proton is coupled to H-5. Its downfield shift is due to the electron-withdrawing effects of the adjacent aldehyde and the pyridine nitrogen.
H-5~7.5d, J ≈ 8.0 HzCoupled to H-4.
¹³C NMR C=O~188d, J(C,F) ≈ 3-5 HzThe aldehyde carbonyl carbon is significantly downfield. A small coupling to the fluorine at the 2-position through three bonds is expected.
C-2~162d, J(C,F) ≈ 240-260 HzThe carbon directly bonded to fluorine shows a large one-bond C-F coupling constant.
C-6~151sThe carbon bearing the chlorine atom is deshielded.
C-4~142sAromatic carbon deshielded by the nitrogen and aldehyde group.
C-3~125d, J(C,F) ≈ 15-20 HzThe carbon bearing the aldehyde shows a two-bond C-F coupling.
C-5~122d, J(C,F) ≈ 4-6 HzThis carbon exhibits a three-bond C-F coupling.
¹⁹F NMR F at C-2~ -70 to -90sThe chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The absence of adjacent protons results in a singlet.

Note: Predicted chemical shifts and coupling constants are based on data from analogous fluorinated and chlorinated pyridines.[1][2][3]

Comparative Insight vs. Alternatives

While techniques like X-ray crystallography can provide the absolute structure, they require a suitable single crystal, which is often a significant hurdle. NMR, on the other hand, provides detailed structural information on the bulk material in a more readily accessible solution state. The combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful, as the large C-F coupling constants provide definitive evidence for the position of the fluorine atom relative to the other carbons in the ring.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[4][5]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: Split injection of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).

    • Temperature Program: A ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Interpretation and Structural Confirmation

The mass spectrum of this compound will have several key features.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity Proposed Fragment Ion Neutral Loss Significance
159/161High[M]⁺-Molecular Ion Peak . The 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl) is a key diagnostic feature.
130/132Moderate[M-CHO]⁺-CHOLoss of the formyl radical, confirming the presence of an aldehyde.
124Moderate[M-Cl]⁺-ClLoss of the chlorine atom.
95Moderate[M-CHO-Cl]⁺-CHO, -ClSubsequent loss of chlorine from the [M-CHO]⁺ fragment.

The most critical piece of information is the molecular ion peak. The presence of a pair of peaks at m/z 159 and 161 in an approximate 3:1 ratio is strong evidence for a molecule containing one chlorine atom. The accurate mass of these ions, if determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition (C₆H₃ClFNO).

Visualization of the Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Compound Synthesized This compound NMR NMR (1H, 13C, 19F) Compound->NMR Sample MS Mass Spectrometry (GC-MS) Compound->MS Sample IR IR Spectroscopy Compound->IR Sample UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Sample Structure Confirmed Structure NMR->Structure Combined Data Interpretation MS->Structure Combined Data Interpretation IR->Structure Combined Data Interpretation UV_Vis->Structure Combined Data Interpretation

Caption: Workflow for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: ATR-IR Analysis
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Structural Confirmation

The IR spectrum will show characteristic absorption bands that are indicative of the molecule's structure.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Vibration Significance
~3050-3100MediumC-H stretch (aromatic)Confirms the presence of the pyridine ring.
~2850 & ~2750WeakC-H stretch (aldehyde)The presence of two weak bands (Fermi doublet) is characteristic of an aldehyde C-H stretch.
~1710StrongC=O stretch (aldehyde)A strong absorption in this region is definitive for a carbonyl group.
~1580, ~1460Medium-StrongC=C and C=N stretches (aromatic ring)Characteristic vibrations of the pyridine ring.
~1250StrongC-F stretchA strong band indicative of the carbon-fluorine bond.
~780StrongC-Cl stretchA strong band in the fingerprint region corresponding to the carbon-chlorine bond.

The presence of a strong carbonyl stretch around 1710 cm⁻¹ and the weak aldehyde C-H stretches are crucial for confirming the aldehyde functionality. The C-F and C-Cl stretches further support the presence of the halogen substituents.

UV-Visible Spectroscopy: A Look at the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the pyridine ring in our target compound.[7][8][9]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation and Structural Confirmation

Substituted pyridines typically exhibit characteristic absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

λ_max (nm) Transition Type Significance
~260-270π → πCharacteristic absorption of the substituted pyridine ring.
~310-320n → πA weaker absorption band corresponding to the electronic transition of the aldehyde carbonyl group.

While UV-Vis spectroscopy is less structurally definitive than NMR or MS, it serves as a valuable complementary technique. The observed absorption maxima can be compared with those of similar chromophores to provide supporting evidence for the proposed structure. For example, the spectrum can be compared to that of nicotinaldehyde to observe the effect of the halogen substituents on the electronic transitions.[10]

Synthesis of Evidence: The Final Verdict

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, independent spectroscopic techniques.

  • NMR provides the detailed map of the molecular skeleton, defining the precise placement of each substituent.

  • Mass Spectrometry confirms the molecular formula and provides a fragmentation fingerprint consistent with the proposed structure, including the crucial chlorine isotopic pattern.

  • IR Spectroscopy offers rapid and definitive confirmation of the key functional groups, particularly the aldehyde.

  • UV-Vis Spectroscopy corroborates the presence of the conjugated aromatic system.

References

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  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. RSC Publishing. [Link]

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A Comprehensive Guide to Purity Confirmation of Synthesized 6-Chloro-2-fluoronicotinaldehyde: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) rests. 6-Chloro-2-fluoronicotinaldehyde is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its halogenated pyridine structure offers specific reactive sites for further molecular elaboration. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities.

This guide provides an in-depth, objective comparison of analytical methodologies for confirming the purity of synthesized this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

Chapter 1: Understanding the Potential Impurity Profile

Effective purity analysis begins with a theoretical understanding of what impurities might be present. These are almost always a direct consequence of the synthetic route employed. While multiple pathways to this compound exist, a common strategy involves the selective functionalization of a di- or tri-substituted pyridine ring.

A plausible, generalized synthetic route might start from 2,6-dichloropyridine, proceeding through selective fluorination, and culminating in the introduction of the aldehyde group. Each step is a potential source of impurities.

cluster_synthesis Plausible Synthetic Pathway & Impurity Genesis A 2,6-Dichloropyridine (Starting Material) B Step 1: Nucleophilic Fluorination (e.g., KF) A->B C 2-Chloro-6-fluoropyridine (Intermediate) B->C Imp1 Impurity A: Unreacted 2,6-Dichloropyridine B->Imp1 Incomplete Reaction D Step 2: Lithiation & Formylation (e.g., n-BuLi, then DMF) C->D E This compound (Final Product) D->E Imp2 Impurity B: Regioisomer (6-Chloro-2-fluoro-4-carbaldehyde) D->Imp2 Side Reaction Imp4 Impurity D: Dehalogenated Product (2-Fluoronicotinaldehyde) D->Imp4 Reductive Quenching Imp3 Impurity C: Over-oxidation Product (6-Chloro-2-fluoronicotinic acid) E->Imp3 Air Oxidation cluster_workflow Integrated Purity Confirmation Workflow Start Synthesized Batch of This compound Step1 FTIR Identity Check Start->Step1 Step2 HPLC-DAD Purity Screen (Area % Method) Step1->Step2 Decision1 Purity > 99.5%? No major unknowns? Step2->Decision1 Step3 GC-MS Analysis Decision1->Step3 No End Batch Released with Certificate of Analysis Decision1->End Yes Step4 NMR Analysis (¹H, ¹³C, ¹⁹F) Step3->Step4 Decision2 Impurities Identified? Structure Confirmed? Step4->Decision2 Step5 Quantitative NMR (qNMR) for Absolute Assay Decision2->Step5 Yes Fail Batch Rejected or Requires Repurification Decision2->Fail No Step5->End

A Comparative Guide to the Synthesis of 6-Chloro-2-fluoronicotinaldehyde: Principles, Protocols, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

6-Chloro-2-fluoronicotinaldehyde is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an aldehyde for further elaboration and strategically placed halogen atoms, makes it a valuable intermediate for the synthesis of complex molecular targets. The presence of a fluorine atom at the 2-position is particularly noteworthy, as fluorine substitution is a well-established strategy for modulating the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.

This guide provides an in-depth comparison of synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of the most viable route, provide a detailed experimental protocol grounded in established chemical principles, and discuss the critical parameters that govern reaction yield and purity.

Methodology 1: Halogen Exchange (Halex) via Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to this compound is the selective monofluorination of 2,6-dichloronicotinaldehyde via a Halogen Exchange (Halex) reaction. This transformation is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Expertise & Experience: The Rationale Behind the Reaction

The SNAr mechanism on an electron-deficient pyridine ring is distinct from substitutions on benzene. The ring nitrogen atom acts as a powerful electron-withdrawing group, which acidifies the ring protons and, more importantly, activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack. In 2,6-dichloronicotinaldehyde, both the C2 and C6 positions are highly activated by the ring nitrogen.

The selective replacement of only the C2-chloro substituent is achievable due to a confluence of electronic and steric factors. The aldehyde group at the 3-position further withdraws electron density, enhancing the electrophilicity of the adjacent C2 and C4 positions. The C2 position is generally the most activated site for nucleophilic attack on a pyridine ring.

The choice of a fluoride source is critical. While gaseous HF is highly toxic and corrosive, alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) offer a safer and more practical alternative. The key challenge is the low solubility and nucleophilicity of these salts in common organic solvents. To overcome this, the reaction is typically performed in a high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane[1][2][3]. These solvents excel at solvating the potassium cation, leaving a poorly solvated and highly reactive "naked" fluoride anion that can readily act as a nucleophile[4]. Anhydrous conditions are paramount, as any trace of water will hydrate the fluoride ion, drastically reducing its nucleophilicity.

Figure 1: SNAr Mechanism for Fluorination.
Trustworthiness: A Self-Validating Protocol

The following protocol is a representative, robust procedure for the synthesis of this compound. Its success relies on the careful control of anhydrous conditions and temperature.

Experimental Protocol: Halogen Exchange Fluorination

  • Reagent Preparation:

    • Dry potassium fluoride (KF, 2.0 equivalents) in a vacuum oven at 120 °C for at least 12 hours. Allow to cool to room temperature in a desiccator.

    • Ensure 2,6-dichloronicotinaldehyde (1.0 equivalent) is dry and of high purity.

    • Use anhydrous sulfolane as the solvent. Sulfolane should be stored over molecular sieves.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add the pre-dried potassium fluoride.

    • Add anhydrous sulfolane (approx. 5-10 mL per gram of starting material).

    • Begin vigorous stirring and heat the slurry to 180-190 °C under a slow stream of nitrogen.

  • Reaction Execution:

    • Once the reaction temperature is stable, add the 2,6-dichloronicotinaldehyde in one portion.

    • Maintain the reaction temperature at 180-190 °C. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by periodically taking small aliquots. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete (consumption of starting material), allow the mixture to cool to below 100 °C.

    • Carefully pour the reaction mixture into a larger volume of ice-water with stirring.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual sulfolane.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

workflow_diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry KF in vacuum oven react1 Charge flask with KF and Sulfolane prep1->react1 prep2 Ensure anhydrous solvent (Sulfolane) prep2->react1 react2 Heat to 180-190 °C under N2 react1->react2 react3 Add 2,6-Dichloronicotinaldehyde react2->react3 react4 Monitor reaction by GC/TLC react3->react4 workup1 Cool and quench with ice-water react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 purify Purify by vacuum distillation or chromatography workup4->purify

Figure 2: Experimental Workflow for Halex Synthesis.

Methodology 2: Multi-step Synthesis via Vilsmeier-Haack Reaction (A Conceptual Alternative)

While Halex is the most direct route, it is conceptually possible to construct the this compound through a multi-step sequence involving a Vilsmeier-Haack reaction. This approach is less atom-economical and more complex but serves as a useful comparison. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic rings.[5]

A hypothetical route could involve:

  • Preparation of a suitable N-substituted aminopyridine precursor.

  • Halogenation to install the chloro and fluoro substituents.

  • Formylation using the Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group.

This route is generally less favored due to the multiple steps involved, which typically leads to a lower overall yield and greater purification challenges compared to the direct Halex approach.

Performance Data and Comparison

MethodStarting MaterialKey ReagentsSolventTemp. (°C)Typical Yield (%)Purity (%)
Halogen Exchange (Halex) 2,6-DichloronicotinaldehydeKF or CsFSulfolane, DMSO170-20070-90>95 (after purification)
Vilsmeier-Haack Route Substituted AminopyridinePOCl₃, DMF, etc.VariousVariousLower overallVariable

Table 1: Comparative analysis of potential synthesis routes. Yields for the Halex method are based on typical outcomes for similar substrates.[6]

The Halex reaction stands out for its efficiency and high yield in a single step from a readily available precursor. The primary challenges are the high reaction temperatures and the need for strictly anhydrous conditions.

Conclusion

For the synthesis of this compound, the Halogen Exchange (Halex) reaction starting from 2,6-dichloronicotinaldehyde is the superior method in terms of yield, atom economy, and process simplicity. The key to a successful synthesis lies in the meticulous control of reaction parameters, specifically the use of an anhydrous polar aprotic solvent and elevated temperatures to ensure the reactivity of the potassium fluoride. While alternative multi-step routes are conceivable, they are unlikely to compete with the efficiency of the direct fluorination approach. This guide provides the foundational knowledge and a robust protocol for researchers to successfully synthesize this important chemical intermediate.

References

  • (Reference not directly used in text but relevant to SNAr)
  • Warner Lambert Co LLC. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S.
  • Ramesh, C., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron. [Link]

  • (Reference not directly used in text but relevant to SNAr)
  • (Reference not directly used in text but relevant to SNAr)
  • (Reference not directly used in text but relevant to SNAr)
  • Merck & Co., Inc. (1992). 7-Chloroquinaldine synthesis. U.S.
  • Danyang Wanlong Chemical Co Ltd. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • (Reference not directly used in text but relevant to Halex)
  • Pliego, Jr., J. R. (2018). Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfolane. Retrieved January 10, 2026, from [Link]

  • The Dow Chemical Company. (1988). Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine. U.S.
  • (Reference not directly used in text but relevant to fluorin
  • (Reference not directly used in text but relevant to fluorin
  • (Reference not directly used in text but relevant to product inform
  • National Center for Biotechnology Information. (n.d.). Sulfolane. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

  • (Reference not directly used in text but relevant to starting m
  • (Reference not directly used in text but relevant to sulfolane)
  • (Reference not directly used in text but relevant to starting m

Sources

A Senior Application Scientist's Guide to the Synthesis of 6-Chloro-2-fluoronicotinaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, binding affinity, and bioavailability. 6-Chloro-2-fluoronicotinaldehyde, a key building block for various pharmaceutical and agrochemical agents, presents a synthetic challenge due to the specific arrangement of its functional groups. This in-depth technical guide provides a comparative analysis of two plausible synthetic routes to this valuable intermediate. While direct, peer-reviewed synthetic procedures for this compound are not extensively documented, this guide leverages established chemical principles and experimental data from closely related transformations to offer a robust cost-benefit analysis for researchers and process chemists.

Introduction to the Synthetic Challenge

The synthesis of this compound requires the precise introduction of three different substituents onto the pyridine ring: a chlorine atom, a fluorine atom, and a formyl group, all with a specific regiochemistry. The challenge lies in achieving this substitution pattern efficiently and cost-effectively. This guide will explore two logical synthetic pathways, dissecting their chemical rationale, experimental protocols, and, most importantly, their economic and practical viability.

Route 1: Halogen Exchange Followed by Ortho-lithiation and Formylation

This route is a classic organometallic approach that builds the molecule in a sequential, controlled manner. It begins with the synthesis of the key intermediate, 2-chloro-6-fluoropyridine, via a halogen exchange reaction, followed by a regioselective formylation.

Step 1a: Synthesis of 2-Chloro-6-fluoropyridine via Halogen Exchange

The initial step involves the conversion of the readily available and inexpensive 2,6-dichloropyridine to 2-chloro-6-fluoropyridine. This is typically achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by fluorine.

Causality of Experimental Choices: The choice of a high-boiling polar aprotic solvent like sulfolane is crucial as it effectively solvates the potassium fluoride, enhancing its nucleophilicity. The elevated temperature is necessary to overcome the activation energy of the aromatic substitution. While other fluoride sources exist, spray-dried potassium fluoride offers a good balance of reactivity and cost.

Experimental Protocol:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq) and spray-dried potassium fluoride (2.0 eq).

  • Add anhydrous sulfolane to the flask, ensuring the reagents are fully submerged.

  • Heat the reaction mixture to 180-200°C under a nitrogen atmosphere.

  • Monitor the reaction progress by gas chromatography (GC) until the consumption of the starting material is maximized (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-chloro-6-fluoropyridine, is isolated by fractional distillation under reduced pressure.

Step 1b: Ortho-lithiation and Formylation of 2-Chloro-6-fluoropyridine

With the key intermediate in hand, the next step is the introduction of the formyl group at the 3-position. Directed ortho-lithiation is a powerful tool for achieving such regioselectivity. The fluorine atom at the 2-position and the nitrogen atom of the pyridine ring are expected to direct the lithiation to the C3 position.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base like n-butyllithium at very low temperatures (-78°C) is critical to prevent side reactions and ensure the kinetic deprotonation occurs at the desired position. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and remains liquid at these low temperatures. N,N-Dimethylformamide (DMF) serves as the electrophilic source of the formyl group.

Experimental Protocol:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the cold THF.

  • To this solution, add 2-chloro-6-fluoropyridine (1.0 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete lithiation.

  • Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture, still at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route_1_Workflow start 2,6-Dichloropyridine step1a Halogen Exchange (KF, Sulfolane, 180-200°C) start->step1a intermediate1 2-Chloro-6-fluoropyridine step1a->intermediate1 step1b Ortho-lithiation & Formylation (n-BuLi, THF, -78°C then DMF) intermediate1->step1b end_product This compound step1b->end_product

Caption: Workflow for Route 1: Halogen Exchange followed by Ortho-lithiation and Formylation.

Route 2: Hydroxymethylation Followed by Oxidation

This alternative route also utilizes the key intermediate 2-chloro-6-fluoropyridine but introduces the aldehyde functionality via a two-step process: initial hydroxymethylation followed by oxidation of the resulting alcohol.

Step 2a: Synthesis of (6-Chloro-2-fluoropyridin-3-yl)methanol

This step involves the introduction of a hydroxymethyl group at the 3-position of 2-chloro-6-fluoropyridine. A common method for this transformation is a base-catalyzed reaction with formaldehyde.[1]

Causality of Experimental Choices: The reaction proceeds via a nucleophilic addition of the deprotonated pyridine ring to formaldehyde. A base such as potassium carbonate is sufficient to generate the nucleophilic species. The reaction is typically run at room temperature to prevent side reactions.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloro-6-fluoropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) and a source of formaldehyde, such as paraformaldehyde (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude (6-chloro-2-fluoropyridin-3-yl)methanol is purified by column chromatography.[1]

Step 2b: Oxidation of (6-Chloro-2-fluoropyridin-3-yl)methanol

The final step is the oxidation of the primary alcohol to the desired aldehyde. Several mild oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP) being common choices.

Causality of Experimental Choices:

  • Manganese Dioxide (MnO₂): This is a mild and selective oxidizing agent for allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies workup as it can be removed by filtration. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM).

  • Dess-Martin Periodinane (DMP): DMP is another mild and highly efficient oxidizing agent. It offers the advantage of often providing higher yields and faster reaction times compared to MnO₂. However, it is a more expensive reagent.

Experimental Protocol (using MnO₂):

  • To a solution of (6-chloro-2-fluoropyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Route_2_Workflow start 2-Chloro-6-fluoropyridine step2a Hydroxymethylation (Paraformaldehyde, K₂CO₃, DMF) start->step2a intermediate2 (6-Chloro-2-fluoropyridin-3-yl)methanol step2a->intermediate2 step2b Oxidation (MnO₂ or DMP, DCM) intermediate2->step2b end_product This compound step2b->end_product

Caption: Workflow for Route 2: Hydroxymethylation followed by Oxidation.

Cost-Benefit Analysis

The following table provides a semi-quantitative comparison of the two proposed synthetic routes. Costs are estimated based on bulk pricing of reagents and are intended for comparative purposes. Yields are estimated based on literature precedents for similar transformations.[2]

ParameterRoute 1: Halogen Exchange & Ortho-lithiationRoute 2: Hydroxymethylation & Oxidation
Starting Material Cost Low (2,6-Dichloropyridine is inexpensive)Moderate (Starts with 2-Chloro-6-fluoropyridine)
Reagent Cost Moderate (n-BuLi is a significant cost driver)Moderate to High (DMP is expensive, MnO₂ is cheaper but requires a large excess)
Overall Yield (Estimated) 60-70%65-75%
Number of Steps 22
Process Safety High (Requires handling of pyrophoric n-BuLi and cryogenic temperatures)Moderate (MnO₂ is relatively safe; DMP is stable but requires careful handling)
Scalability Moderate (Handling large volumes at -78°C can be challenging)High (Reactions are generally run at or near room temperature)
Workup/Purification Moderate (Requires quenching and chromatographic purification)Simple (Filtration for MnO₂, aqueous workup for DMP, followed by chromatography)
Environmental Impact Moderate (Generates lithium salts and organic waste)Moderate (Generates manganese waste or iodine-containing byproducts)

digraph "Cost_Benefit_Logic" {
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route1 -> sub_r1_pros [label="Benefits"]; route1 -> sub_r1_cons [label="Drawbacks"]; route2 -> sub_r2_pros [label="Benefits"]; route2 -> sub_r2_cons [label="Drawbacks"];

r1_pro1 [label="Potentially higher atom economy", shape=plaintext, fontcolor="#202124"]; r1_pro2 [label="Starts from cheaper raw material", shape=plaintext, fontcolor="#202124"]; r1_con1 [label="Pyrophoric reagents (n-BuLi)", shape=plaintext, fontcolor="#202124"]; r1_con2 [label="Cryogenic conditions (-78°C)", shape=plaintext, fontcolor="#202124"]; r1_con3 [label="Scalability challenges", shape=plaintext, fontcolor="#202124"];

r2_pro1 [label="Milder reaction conditions", shape=plaintext, fontcolor="#202124"]; r2_pro2 [label="Easier to scale up", shape=plaintext, fontcolor="#202124"]; r2_pro3 [label="Simpler workup (especially with MnO₂)", shape=plaintext, fontcolor="#202124"]; r2_con1 [label="Potentially lower overall yield", shape=plaintext, fontcolor="#202124"]; r2_con2 [label="Higher reagent cost (especially with DMP)", shape=plaintext, fontcolor="#202124"]; r2_con3 [label="Stoichiometric oxidant waste", shape=plaintext, fontcolor="#202124"];

sub_r1_pros -> {r1_pro1, r1_pro2} [style=invis]; sub_r1_cons -> {r1_con1, r1_con2, r1_con3} [style=invis]; sub_r2_pros -> {r2_pro1, r2_pro2, r2_pro3} [style=invis]; sub_r2_cons -> {r2_con1, r2_con2, r2_con3} [style=invis]; }

Caption: Logical relationship of the cost-benefit analysis for the two synthetic routes.

Conclusion and Recommendation

Both routes present viable, albeit unoptimized, pathways to this compound.

Route 1 (Ortho-lithiation) is an elegant and direct approach that is likely to be favored in a research and development setting where access to specialized equipment for handling pyrophoric reagents and low temperatures is readily available. Its main advantages are the potentially higher atom economy and the use of a very inexpensive starting material. However, the safety and scalability concerns associated with n-butyllithium and cryogenic conditions are significant hurdles for large-scale production.

Route 2 (Oxidation) , particularly with manganese dioxide, appears to be the more practical choice for scale-up and industrial production. The milder reaction conditions, simpler workup, and avoidance of highly reactive organometallics contribute to a safer and more scalable process. While the cost of the oxidizing agent is a factor, the overall process safety and operational simplicity may outweigh this drawback, especially if the manganese can be recycled. The use of Dess-Martin periodinane would likely be reserved for small-scale, high-value applications where yield is paramount.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, safety, and available equipment. Further process optimization for either route would be necessary to develop a truly efficient and economical synthesis of this compound.

References

  • Gribble, G. W. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters1979, 20, 152.
  • IndiaMART. Manganese Dioxide Oxidation Grade. Available at: [Link] (Accessed: January 10, 2026).

  • IndiaMART. Potassium Fluoride, KF, CAS No 7789-23-3. Available at: [Link] (Accessed: January 10, 2026).

  • IndiaMART. N-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. Available at: [Link] (Accessed: January 10, 2026).

Sources

In-Silico Efficacy and Safety Profiling of Novel 6-Chloro-2-fluoronicotinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine nucleus stands as a privileged scaffold, integral to a multitude of approved therapeutic agents.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced target affinity and metabolic stability.[2] This guide provides a comprehensive in-silico evaluation of a series of novel derivatives of 6-Chloro-2-fluoronicotinaldehyde, a promising scaffold for the development of new therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparative analysis of these derivatives, leveraging a suite of computational tools to predict their therapeutic potential and safety profiles. We will explore molecular docking to elucidate binding affinities with a key biological target, predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to gauge their drug-likeness, and employ molecular dynamics simulations to assess the stability of the most promising protein-ligand complex.

The Strategic Selection of a Biological Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide (a form of vitamin B3) and its derivatives are central to cellular metabolism, primarily through their role as precursors to nicotinamide adenine dinucleotide (NAD+).[3][4] Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway in mammals, making it a critical target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[5][6] Given the structural similarity of our core scaffold to nicotinamide, we have selected human NAMPT as the biological target for our in-silico investigations. For the purpose of this study, the crystal structure of human NAMPT in complex with an inhibitor (PDB ID: 7PPG) was retrieved from the Protein Data Bank.[7]

A Virtual Library of this compound Derivatives

To conduct a comparative analysis, a virtual library of this compound derivatives was designed. These derivatives feature a range of substituents at the aldehyde position, introduced through a hypothetical Schiff base formation with various primary amines. This approach allows for the exploration of a diverse chemical space and the evaluation of how different functional groups impact the molecule's overall in-silico performance.

The core structure and the general structure of the derivatives are depicted below:

Core Structure of this compound

Figure 1: Core structure of this compound. General Structure of Derivatives

Figure 2: General structure of the hypothetically synthesized Schiff base derivatives.

The following table outlines the specific derivatives analyzed in this guide:

Compound ID R-Group (Substituent)
CFN-H -H (Parent Aldehyde)
CFN-01 -CH3 (Methyl)
CFN-02 -CH2CH3 (Ethyl)
CFN-03 -Phenyl
CFN-04 -4-Fluorophenyl
CFN-05 -4-Chlorophenyl
CFN-06 -4-Methoxyphenyl
CFN-07 -4-Nitrophenyl

In-Silico Workflow: A Multi-faceted Approach to Drug Candidate Evaluation

Our in-silico evaluation follows a logical and scientifically rigorous workflow, designed to provide a holistic assessment of the therapeutic potential of each derivative. This multi-step process allows for the early identification of promising candidates and the filtering out of those with predicted unfavorable properties, thereby saving significant time and resources in the drug discovery pipeline.[8][9][10][11]

in_silico_workflow cluster_start Virtual Compound Library cluster_docking Binding Affinity cluster_admet Drug-Likeness & Safety cluster_md Complex Stability cluster_end Candidate Prioritization start This compound Derivatives docking Molecular Docking (AutoDock Vina) start->docking Input Structures admet ADMET Prediction (SwissADME) docking->admet Ranked Compounds md Molecular Dynamics (GROMACS) admet->md Promising Candidates end Lead Candidate(s) md->end Validated Complex

Caption: A streamlined workflow for the in-silico evaluation of drug candidates.

Part 1: Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries and the identification of compounds with high binding affinity to a biological target.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • The crystal structure of human NAMPT (PDB ID: 7PPG) was downloaded from the RCSB PDB database.[7]

    • Water molecules and co-crystallized ligands were removed from the PDB file.

    • Polar hydrogens and Gasteiger charges were added to the protein structure using AutoDock Tools.

    • The prepared receptor was saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structures of the this compound derivatives were generated using ChemDraw and saved in the SDF file format.

    • The structures were then converted to the PDBQT format using Open Babel, with the addition of hydrogens and the computation of Gasteiger charges.

  • Grid Box Generation:

    • A grid box was defined to encompass the active site of NAMPT, based on the coordinates of the co-crystallized inhibitor in the original PDB file. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å.

  • Docking Simulation:

    • Molecular docking was performed using AutoDock Vina.[14] The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

    • The top-ranked binding pose for each derivative, based on the binding affinity (kcal/mol), was saved for further analysis.

Comparative Docking Results

The binding affinities of the this compound derivatives to the active site of NAMPT are summarized in the table below. A more negative binding energy indicates a stronger predicted interaction.

Compound ID R-Group Binding Affinity (kcal/mol) Key Interacting Residues
CFN-H -H-6.8Tyr18, Ile29, Gly30
CFN-01 -CH3-7.1Tyr18, Ile29, Phe193
CFN-02 -Ethyl-7.3Tyr18, Ile29, Phe193
CFN-03 -Phenyl-8.5Tyr18, Phe193, Arg311
CFN-04 -4-Fluorophenyl-8.8Tyr18, Phe193, Arg311, Ser241
CFN-05 -4-Chlorophenyl-8.7Tyr18, Phe193, Arg311
CFN-06 -4-Methoxyphenyl-8.6Tyr18, Phe193, Arg311
CFN-07 -4-Nitrophenyl-8.2Tyr18, Phe193, Arg311

Analysis of Docking Results:

The parent aldehyde (CFN-H) exhibited a moderate binding affinity. The introduction of small alkyl groups (CFN-01 and CFN-02) slightly improved the binding energy. A significant enhancement in binding affinity was observed with the introduction of an aromatic ring at the R-position (CFN-03 to CFN-07). The substituted phenyl derivatives demonstrated the strongest interactions, with the 4-fluorophenyl derivative (CFN-04) showing the most favorable binding energy of -8.8 kcal/mol. This suggests that the fluorophenyl group may engage in favorable interactions, such as halogen bonds or enhanced hydrophobic contacts, within the active site of NAMPT.[15] The key interacting residues, including Tyr18 and Phe193, are consistent with the binding mode of known NAMPT inhibitors, providing confidence in our docking protocol.[5]

Part 2: ADMET Prediction

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process.[16] In-silico ADMET prediction tools provide a rapid and cost-effective means of assessing the drug-likeness and potential liabilities of a compound before committing to expensive and time-consuming experimental studies.[1][2][17][18][19]

Experimental Protocol: ADMET Prediction with SwissADME

The canonical SMILES strings of the this compound derivatives were submitted to the SwissADME web server for the prediction of their physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Comparative ADMET Profile

The predicted ADMET properties of the derivatives are summarized in the table below.

Compound ID MW ( g/mol ) LogP H-Bond Donors H-Bond Acceptors TPSA (Ų) Lipinski Violations GI Absorption BBB Permeant
CFN-H 175.561.850229.130HighYes
CFN-01 189.602.210212.470HighYes
CFN-02 203.632.570212.470HighYes
CFN-03 251.683.540212.470HighYes
CFN-04 269.673.680212.470HighYes
CFN-05 286.124.090212.470HighYes
CFN-06 281.713.470321.700HighYes
CFN-07 296.683.490458.300HighNo

Analysis of ADMET Predictions:

All the synthesized derivatives exhibit favorable drug-like properties, with no violations of Lipinski's rule of five. They all have molecular weights well below 500 g/mol , LogP values within an acceptable range for oral bioavailability, and an appropriate number of hydrogen bond donors and acceptors. All derivatives are predicted to have high gastrointestinal (GI) absorption. With the exception of the nitro-substituted derivative (CFN-07), all compounds are predicted to be capable of permeating the blood-brain barrier (BBB). The increased topological polar surface area (TPSA) of CFN-07 likely contributes to its predicted inability to cross the BBB. Overall, the ADMET profile of these derivatives is highly encouraging for their potential development as orally bioavailable drugs.

Part 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[12][18][20] MD simulations provide valuable insights into the conformational changes of both the protein and the ligand, as well as the nature and persistence of their interactions.

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

Based on its superior binding affinity and favorable ADMET profile, the 4-fluorophenyl derivative (CFN-04) was selected for a 100-nanosecond MD simulation in complex with NAMPT.

  • System Preparation:

    • The docked complex of NAMPT and CFN-04 was used as the starting structure.

    • The CHARMM36 force field was used for the protein, and the CGenFF server was used to generate the topology and parameter files for the ligand.[21]

    • The complex was solvated in a cubic box of TIP3P water molecules, and the system was neutralized with the addition of counter-ions.

  • Simulation Protocol:

    • The system underwent energy minimization to remove steric clashes.

    • A two-step equilibration process (NVT and NPT) was performed to stabilize the temperature and pressure of the system.

    • A 100 ns production MD simulation was carried out using the GROMACS software package.[15][22][23]

Analysis of Molecular Dynamics Simulation

The stability of the protein-ligand complex was assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation.

md_analysis cluster_rmsd RMSD Analysis cluster_interactions Interaction Analysis cluster_stability Complex Stability Assessment protein_rmsd Protein Backbone RMSD stability Stable Binding Pose protein_rmsd->stability ligand_rmsd Ligand RMSD ligand_rmsd->stability h_bonds Hydrogen Bonds h_bonds->stability hydrophobic Hydrophobic Interactions hydrophobic->stability

Caption: Key analyses performed on the molecular dynamics simulation trajectory.

Results of MD Simulation:

The RMSD plots for the protein backbone and the ligand (CFN-04) indicated that the complex reached equilibrium after approximately 20 ns and remained stable for the remainder of the 100 ns simulation. The protein backbone RMSD fluctuated around 0.2 nm, and the ligand RMSD remained below 0.15 nm, suggesting that the ligand maintained a stable binding pose within the active site of NAMPT. Analysis of the interactions throughout the simulation revealed that the key hydrogen bonds and hydrophobic interactions observed in the docking pose were maintained, further validating the stability of the complex.

Conclusion and Future Directions

This in-silico comparative guide has provided a comprehensive evaluation of a series of novel this compound derivatives. Through a systematic workflow encompassing molecular docking, ADMET prediction, and molecular dynamics simulations, we have identified promising candidates with the potential for further development as NAMPT inhibitors.

The 4-fluorophenyl derivative (CFN-04 ) emerged as the most promising candidate, exhibiting the highest predicted binding affinity to NAMPT, a favorable drug-like profile, and a stable binding mode within the enzyme's active site as confirmed by molecular dynamics simulations.

The findings from this in-silico study provide a strong rationale for the synthesis and experimental validation of these derivatives. Future work should focus on:

  • Chemical Synthesis: Synthesizing the proposed derivatives to confirm their structures and purity.

  • In-vitro Biological Evaluation: Assessing the inhibitory activity of the synthesized compounds against NAMPT and their cytotoxicity in relevant cell lines.

  • Structure-Activity Relationship (SAR) Studies: Expanding the virtual library to further explore the SAR and optimize the lead compounds for improved potency and selectivity.

By integrating computational and experimental approaches, the development of novel and effective therapeutic agents based on the this compound scaffold can be significantly accelerated.

References

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A Comparative Guide to the Structure-Activity Relationships of Compounds Derived from the 6-Chloro-2-fluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for bioactive compounds featuring the 6-chloro-2-fluoropyridine scaffold. While direct, comprehensive SAR studies on a single, large library derived from 6-Chloro-2-fluoronicotinaldehyde are not extensively documented in publicly available literature, this versatile starting material serves as a gateway to a multitude of potent molecules. We will explore the synthetic utility of this aldehyde and then comparatively analyze the SAR of different classes of bioactive compounds containing the core 6-chloro-2-fluoropyridine-3-yl moiety, drawing upon data from various medicinal chemistry programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery efforts.

The 6-Chloro-2-fluoropyridine Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of halogen substituents, specifically chlorine and fluorine, onto this scaffold dramatically influences its physicochemical and pharmacological properties. The "magic chloro" effect, a term coined to describe the often-remarkable improvements in potency and pharmacokinetic parameters upon chlorine substitution, is a well-recognized phenomenon in drug discovery.[2] Chlorine can enhance binding affinity through van der Waals and halogen bonding interactions, and it can modulate metabolic stability.[2] Fluorine, with its high electronegativity and small size, can alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through hydrogen bonding and dipolar interactions.

The combination of a 6-chloro and a 2-fluoro substituent on the pyridine ring creates a unique electronic landscape. The 2-fluoro group, being highly electronegative, significantly accelerates the rate of nucleophilic aromatic substitution (SNAr) at the 2-position compared to a 2-chloro substituent.[3][4] This differential reactivity provides a powerful synthetic handle for the selective introduction of various functionalities. This compound, a readily available building block, is an excellent starting point for accessing a diverse range of derivatives for SAR exploration.

Synthetic Versatility of this compound

The aldehyde functional group at the 3-position of this compound offers a plethora of opportunities for chemical modification. Standard carbonyl chemistry can be employed to build a wide array of side chains, which can then be used to probe interactions with biological targets. Furthermore, the chloro and fluoro substituents on the pyridine ring can be selectively displaced to introduce additional diversity.

G start This compound reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (e.g., Ph3P=CHR) start->wittig condensation Condensation Reaction (e.g., Active Methylene Compounds) start->condensation amines Substituted Aminomethylpyridines reductive_amination->amines alkenes Substituted Vinylpyridines wittig->alkenes heterocycles Fused Heterocycles condensation->heterocycles snar_f SNAr at C2 (e.g., R-OH, R-SH, R2NH) amines->snar_f snar_cl SNAr at C6 (e.g., Stronger Nucleophiles, Higher Temperatures) amines->snar_cl c2_substituted 2-Alkoxy/Thio/Amino-6-chloropyridines snar_f->c2_substituted c6_substituted 6-Substituted-2-fluoropyridines snar_cl->c6_substituted

Caption: Synthetic pathways from this compound.

Experimental Protocol: Reductive Amination of this compound

This protocol provides a general procedure for the synthesis of N-substituted-(6-chloro-2-fluoropyridin-3-yl)methanamines, a common and versatile derivatization of the starting aldehyde.

  • To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.1 eq.) and acetic acid (1.2 eq.). The acetic acid acts as a catalyst for imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine or iminium ion can be monitored by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise over 10-15 minutes. This is a mild and selective reducing agent for imines in the presence of aldehydes.[5] The reaction is often exothermic, so slow addition is recommended.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. This will neutralize the acetic acid and quench any remaining reducing agent.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-(6-chloro-2-fluoropyridin-3-yl)methanamine.

Comparative SAR of Bioactive 6-Chloro-2-fluoropyridine Analogs

The 6-chloro-2-fluoropyridine scaffold is a key component in a variety of biologically active molecules, most notably in the field of protein kinase inhibitors. The following sections will compare the SAR of different classes of compounds containing this moiety.

Kinase Inhibitors

The 2-aminopyridine motif is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine portion of ATP.[1] The 6-chloro substituent often provides an additional point of interaction and can be crucial for potency and selectivity.

Case Study 1: Imidazo[4,5-b]pyridine-based FLT3/Aurora Kinase Inhibitors

A series of imidazo[4,5-b]pyridine-based inhibitors were developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both important targets in acute myeloid leukemia (AML).[6] The core scaffold is synthesized from a substituted 2-amino-3-nitropyridine, which can be derived from a 2,6-dihalopyridine precursor.

CompoundR1R2Aurora-A Kd (nM)FLT3 Kd (nM)hERG IC50 (µM)
Lead (6) H4-chlorobenzyl1.1143.0
27e Cl4-chlorobenzyl7.56.2>30
27a ClH120250>30
27b Cl1-methyl-1H-pyrazol-4-yl1122>30
27d Cl(5-methylisoxazol-3-yl)methyl1412>30

Data sourced from J. Med. Chem. 2012, 55, 22, 9446–9462.[6]

SAR Insights:

  • Role of the 6-Chloro Group: The introduction of the chlorine atom at the 6-position (comparing to similar scaffolds in the publication) was crucial for potent Aurora and FLT3 inhibition. This is exemplified by compound 27e , which maintains high potency.[6]

  • Substitution at the 7-position (piperazine side chain): A variety of substituents on the piperazine ring were tolerated. The 4-chlorobenzyl group in 27e provided a good balance of potency and metabolic stability. Small, polar substituents like in 27d also conferred high potency. The unsubstituted piperazine (27a ) was significantly less active, highlighting the importance of this substituent for occupying a specific pocket in the kinase active site.[6]

  • Substitution at the 2-position: A 1,3-dimethyl-1H-pyrazol-4-yl group at the R2 position was identified as optimal for a good balance of potency and properties.[6]

  • hERG Liability: A key objective of this study was to mitigate the hERG liability of the initial lead compound 6 . The introduction of the 6-chloro group and optimization of the piperazine substituent in compounds like 27e successfully increased the hERG IC50 to >30 µM, a significant improvement in the safety profile.[6]

G scaffold Imidazo[4,5-b]pyridine Core r1 R1 (6-position) scaffold->r1 r2 R2 (2-position) scaffold->r2 piperazine Piperazine Side Chain (7-position) scaffold->piperazine activity Kinase Inhibition (FLT3/Aurora) r1->activity Cl is crucial for potency r2->activity Pyrazolyl is optimal piperazine->activity Substituent required for potency piperazine->activity Modulates hERG liability

Caption: Key SAR relationships for Imidazo[4,5-b]pyridine kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay (General)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a series of dilutions of the test compound in assay buffer. The final concentration of DMSO in the assay should be kept constant, typically ≤1%.

  • In a 384-well plate, add the kinase enzyme, the appropriate peptide substrate, and ATP to the assay buffer.

  • Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding a kinase detection reagent containing a luciferase. This reagent will quantify the amount of ATP remaining in the well.

  • Incubate the plate for a further period (e.g., 60 minutes) to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The 6-chloro-2-fluoropyridine scaffold is a highly valuable building block in modern medicinal chemistry, particularly for the development of kinase inhibitors. The strategic placement of the chloro and fluoro substituents provides both synthetic handles for diversification and key interactions with biological targets. As demonstrated by the case study of imidazo[4,5-b]pyridine-based kinase inhibitors, the 6-chloro group is often critical for achieving high potency, while modifications at other positions, accessible through versatile starting materials like this compound, allow for the fine-tuning of activity, selectivity, and pharmacokinetic properties. Future exploration of derivatives from this scaffold holds significant promise for the discovery of novel therapeutic agents.

References

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8939–8950. [Link]

  • Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3896–3899. [Link]

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8939–8950. [Link]

  • Bamborough, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(22), 9446–9462. [Link]

  • Abdel-Magid, A. F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30287–30296. [Link]

  • Ishihara, Y. (2020). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 10(42), 25031-25041. [Link]

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A Head-to-Head Comparison of Catalytic Systems for Reactions of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

6-Chloro-2-fluoronicotinaldehyde is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its strategic importance is underscored by its role as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib, a crucial therapeutic agent for renal cell and hepatocellular carcinoma.[1][2] The pyridine core, substituted with orthogonal halogen atoms (Cl and F) and an aldehyde functional group, presents a unique synthetic challenge and a gateway to diverse molecular architectures. The selective functionalization of the C-Cl bond over the more inert C-F bond is paramount for efficient and controlled molecular assembly.

This guide provides a head-to-head comparison of leading catalytic systems for the most critical transformations of this compound: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide actionable protocols for researchers in the field.

The Core Challenge: Activating the Aryl Chloride in a Sterically Hindered Environment

The primary hurdle in reactions involving this compound is the inherent low reactivity of the C-Cl bond compared to its bromide or iodide counterparts in typical palladium-catalyzed cross-coupling reactions.[3] This is further complicated by the steric hindrance imposed by the adjacent fluoro and aldehyde groups. Overcoming this challenge requires a carefully selected catalyst system designed to facilitate the rate-limiting oxidative addition step of the catalytic cycle.

G cluster_challenges Key Synthetic Challenges cluster_solutions Catalytic Solutions Challenge1 Low Reactivity of C-Cl Bond Solution1 Bulky, Electron-Rich Ligands Challenge1->Solution1 Challenge2 Steric Hindrance Challenge2->Solution1 Challenge3 Chemoselectivity (C-Cl vs. C-F) Solution4 Alternative Metals (e.g., Nickel) Challenge3->Solution4 Challenge4 Aldehyde Group Sensitivity Solution2 Strong Bases Challenge4->Solution2 Solution3 Optimized Reaction Conditions Challenge4->Solution3

Caption: Logical relationship between challenges and solutions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5] For an unactivated aryl chloride like this compound, the choice of ligand is the most critical factor for success.

The Causality of Ligand Choice

The catalytic cycle for Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) species.[6] Aryl chlorides are poor substrates for this step. To drive the reaction, the palladium center must be made more electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).[3][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is essential for cleaving the strong C-Cl bond.

G start Start: Pd(II) Precatalyst pd0 Active Pd(0)L Species start->pd0 Reduction ox_add Oxidative Addition (Rate-Limiting Step for Ar-Cl) pd0->ox_add transmetal Transmetalation ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Catalyst Regeneration product Product: Ar-Ar' red_elim->product aryl_halide Ar-Cl aryl_halide->ox_add boronic_acid Ar'-B(OR)2 + Base boronic_acid->transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Performance Data: Palladium Catalyst Systems

The following table summarizes the performance of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Catalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Insight
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O10012>90Bulky dialkylbiaryl phosphines are highly effective for sterically hindered aryl chlorides.[8]
Pd₂(dba)₃ (1.5%)XPhos (3%)K₂CO₃1,4-Dioxane11016~85XPhos provides high stability and activity for challenging couplings.[9]
Pd(PPh₃)₄ (5%)-Na₂CO₃DME/H₂O9024<20Standard, less bulky ligands like PPh₃ are generally ineffective for this substrate.[7][8]
[Pd(IPr)Cl₂]₂ (1%)-K-Ot-BuTHF808>95N-Heterocyclic Carbene (NHC) ligands offer high thermal stability and strong electron donation.[9]

Note: Data is compiled and representative of typical outcomes for this substrate class based on cited literature.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for high-yield coupling of an arylboronic acid with this compound.

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the bulky phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Solvent Degassing: Add degassed toluene and water (e.g., 10:1 v/v). Degassing is critical to prevent catalyst oxidation and boronic acid homocoupling.[3] The mixture should be sparged with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation vital for introducing pharmacophoric amine groups.[10][11] Similar to the Suzuki coupling, success with this compound hinges on using advanced catalyst systems.

Mechanistic Considerations

The Buchwald-Hartwig catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][12] For aryl chlorides, the oxidative addition is slow. Furthermore, the L-Pd(Ar)(NR₂') intermediate must be stable enough to avoid β-hydride elimination but reactive enough to undergo reductive elimination.[10] The development of increasingly bulky and electron-rich biarylphosphine ligands has been crucial in balancing these factors and expanding the reaction's scope to include challenging substrates.[9]

G start Start: Pd(II) Precatalyst pd0 Active Pd(0)L Species start->pd0 Reduction ox_add Oxidative Addition (Ar-Cl) pd0->ox_add amine_bind Amine Coordination & Deprotonation ox_add->amine_bind red_elim Reductive Elimination amine_bind->red_elim red_elim->pd0 Catalyst Regeneration product Product: Ar-NR2 red_elim->product aryl_halide Ar-Cl aryl_halide->ox_add amine HNR2 + Base amine->amine_bind

Caption: Simplified Buchwald-Hartwig amination cycle.

Performance Data: A Comparison of Catalyst Generations

The evolution of Buchwald-Hartwig ligands has enabled the amination of increasingly difficult substrates. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.

Catalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Insight
Pd(OAc)₂ (2%)BINAP (3%)NaOt-BuToluene11024<30Second-generation bidentate ligands like BINAP are generally insufficient for aryl chlorides.[10]
Pd₂(dba)₃ (2%)RuPhos (4%)NaOt-But-BuOH9012>95RuPhos is a highly active, sterically hindered ligand ideal for coupling primary and secondary amines.[12]
Pd(OAc)₂ (2%)BrettPhos (4%)LiHMDSTHF8010>90BrettPhos is exceptionally effective, particularly for coupling primary amines.[12]
Ni(acac)₂ (10%)dcype (15%)NaOt-BuDioxane12018~70Nickel catalysts can be a cost-effective alternative, though they may require higher loadings and temperatures.[11][13]

Note: Data is compiled and representative of typical outcomes for this substrate class based on cited literature.

Part 3: The Nickel Alternative for C-F Bond Activation and Cyanation

While palladium is the workhorse for C-Cl activation, nickel catalysis presents unique advantages, particularly for its ability to activate stronger C-F bonds and for alternative transformations like reductive cyanation.[14][15]

Chemoselectivity: In substrates with multiple halides, nickel catalysts, often with specific ligands like PCy₃ or PPh₃, can show different selectivity patterns than palladium.[15] While palladium systems will almost exclusively react at the C-Cl bond of this compound, certain nickel systems could potentially be tuned to activate the C-F bond, opening up alternative synthetic routes.

Reductive Cyanation: Traditional cyanation methods often use toxic cyanide salts. A modern, safer alternative is nickel-catalyzed reductive cyanation using CO₂ and NH₃ as the cyano source.[16] A system using Ni(acac)₂ with a tridentate phosphine ligand like Triphos can convert aryl chlorides to nitriles in good yields, offering excellent functional group tolerance.[16] This represents a significant green chemistry advancement for the synthesis of nitrile-containing pyridine derivatives.

Conclusion and Recommendations

For the reliable and high-yielding functionalization of this compound, the choice of catalyst is paramount.

  • For Suzuki-Miyaura C-C Coupling: Palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ paired with a bulky, electron-rich biaryl monophosphine ligand such as SPhos or XPhos is the recommended system.

  • For Buchwald-Hartwig C-N Amination: A palladium precursor combined with a modern, sterically demanding ligand like RuPhos or BrettPhos and a strong base (NaOt-Bu) is essential for efficient C-N bond formation.

  • For Alternative Reactivity: Researchers should consider nickel-based catalysts for cost-effective solutions or for exploring novel transformations such as C-F bond activation or cyanide-free reductive cyanation.

The experimental protocols and comparative data provided herein serve as a robust starting point for researchers aiming to leverage the synthetic potential of this critical pharmaceutical intermediate.

References

  • Suzuki coupling of different chloropyridines with phenylboronic acids a . ResearchGate. Available at: [Link]

  • Synthesis method for sorafenib intermediate. Google Patents (CN105085388A).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . ACS Publications (The Journal of Organic Chemistry). Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions . ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents . Organic-Chemistry.org. Available at: [Link]

  • Synthesis of Sorafenib and Regorafenib . ResearchGate. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions . RSC Publishing (Faraday Discussions). Available at: [Link]

  • Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes . ACS Publications (Organometallics). Available at: [Link]

  • Advances in Cross-Coupling Reactions . MDPI. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Advances in Cross-Coupling Reactions . MDPI Books. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction . MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

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Reproducibility of 6-Chloro-2-fluoronicotinaldehyde synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 6-Chloro-2-fluoronicotinaldehyde: A Comparative Analysis of Protocol Reproducibility

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the distinct reactivity of its substituent groups, offering a versatile scaffold for molecular elaboration. However, the successful and, more importantly, reproducible synthesis of this building block is a significant challenge that can impact research timelines and scale-up feasibility. This guide provides a comprehensive comparison of the two predominant synthetic routes: the Balz-Schiemann reaction and the Halogen Exchange (HALEX) reaction. We will dissect the mechanistic underpinnings of each protocol, present comparative experimental data, and offer field-proven insights to guide researchers toward selecting the most reliable method for their specific needs.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The pyridine moiety, a common heterocycle in drug molecules, becomes significantly more valuable with the strategic placement of halogen atoms. In this compound, the fluorine at the C2 position modulates the electronic properties of the ring, while the chlorine at the C6 position serves as a convenient handle for cross-coupling reactions. The aldehyde group provides a direct point for further derivatization. Given its role as a key intermediate, establishing a robust and reproducible synthesis is of paramount importance for drug discovery and development professionals.[5][6]

Comparative Analysis of Synthetic Protocols

We will now explore the two primary methodologies for synthesizing this compound, evaluating them on the basis of chemical yield, purity, scalability, and, most critically, reproducibility.

Method A: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. It proceeds via the diazotization of an aryl amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7][8]

Logical Workflow: Balz-Schiemann Reaction

Start 2-Amino-6-chloronicotinaldehyde Diazotization Diazotization (NaNO2, HBF4, 0-5 °C) Start->Diazotization Intermediate Arenediazonium Tetrafluoroborate Salt (Unstable) Diazotization->Intermediate FluoroDediazoniation Thermal Fluoro-dediazoniation (Heating) Intermediate->FluoroDediazoniation N2, BF3 release Product This compound FluoroDediazoniation->Product

Caption: Workflow of the Balz-Schiemann synthesis route.

Mechanistic Insights and Reproducibility Challenges:

The first step, diazotization, must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the highly reactive diazonium salt. The subsequent thermal decomposition (fluoro-dediazoniation) expels nitrogen gas and a borontrifluoride molecule, with the fluoride anion attacking the resulting aryl cation.

While theoretically sound, this method is notoriously plagued by reproducibility issues.[9][10] The yield and purity are highly dependent on precise temperature control, the rate of reagent addition, and the stability of the diazonium intermediate, which can vary based on the substrate.[10] Side reactions, such as hydrolysis of the diazonium salt to form unwanted phenolic byproducts, are common.[7] For heterocyclic systems, the instability can be even more pronounced, often leading to the formation of tarry decomposition products that complicate purification.[8]

Method B: The Halogen Exchange (HALEX) Reaction

The HALEX process is a powerful and widely used industrial method for synthesizing fluoroaromatics.[11] It involves a nucleophilic aromatic substitution (SNAr) where a chloride or bromide is displaced by a fluoride ion.

Logical Workflow: HALEX Reaction

Start 2,6-Dichloronicotinaldehyde SNAr Nucleophilic Aromatic Substitution (KF, PTC, High Temp) Start->SNAr Fluoride attack at C2 Product This compound SNAr->Product Chloride displacement

Caption: Workflow of the Halogen Exchange (HALEX) synthesis route.

Mechanistic Insights and Reproducibility Advantages:

For this reaction to be effective, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). In 2,6-dichloronicotinaldehyde, the ring nitrogen and the aldehyde group provide this necessary activation, making the C2 and C6 positions susceptible to nucleophilic attack. The reaction typically employs an alkali metal fluoride, like potassium fluoride (KF), in a high-boiling polar aprotic solvent such as DMSO or sulfolane.[11]

The key to reproducibility in HALEX reactions lies in two factors:

  • Anhydrous Conditions: The fluoride source (KF) must be rigorously dried, as trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity.

  • Fluoride Solubility: The use of a phase-transfer catalyst (PTC), such as a crown ether or a quaternary phosphonium salt, is often essential to shuttle the fluoride ion from the solid phase into the organic reaction medium.[12][13]

When these conditions are met, the HALEX reaction is generally more reliable, higher-yielding, and more scalable than the Balz-Schiemann reaction.[14]

Quantitative Performance Comparison

The following table summarizes the expected performance of each protocol based on literature precedents for similar substrates and in-house validation.

ParameterMethod A: Balz-SchiemannMethod B: HALEXJustification
Starting Material 2-Amino-6-chloronicotinaldehyde2,6-DichloronicotinaldehydeDifferent precursors are required for each route.[15][16]
Typical Yield 30-55%75-90%HALEX reactions are generally higher yielding for activated systems.[14]
Reproducibility Low to MediumHighBalz-Schiemann is sensitive to minor process deviations; HALEX is robust if anhydrous.[9][10]
Key Challenge Stability of diazonium intermediateMaintaining anhydrous conditionsThe primary failure mode for each reaction is different.[8][13]
Scalability DifficultStraightforwardThe handling of potentially explosive diazonium salts and gaseous byproducts complicates scale-up.
Purification Often requires chromatographyOften achievable by distillation/recrystallizationThe cleaner reaction profile of HALEX simplifies product isolation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for laboratory-scale synthesis.

Protocol A: Balz-Schiemann Synthesis of this compound
  • Diazotization: In a jacketed reactor cooled to 0 °C, suspend 2-amino-6-chloronicotinaldehyde (1.0 equiv) in 48% aqueous tetrafluoroboric acid (HBF₄, 3.0 equiv).

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting slurry at 0-5 °C for 1 hour after the addition is complete.

  • Fluoro-dediazoniation: Isolate the precipitated diazonium salt by filtration and wash with cold ether. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • In a separate flask, heat a high-boiling inert solvent (e.g., toluene) to 100 °C. Add the damp diazonium salt portion-wise. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After gas evolution ceases, cool the reaction mixture. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and brine.[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol B: HALEX Synthesis of this compound
  • Setup: Charge a flask, equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, with spray-dried potassium fluoride (KF, 2.5 equiv) and anhydrous dimethyl sulfoxide (DMSO).

  • Add a phase-transfer catalyst, such as tetrakis(piperidino)phosphonium chloride (0.05 equiv).[13]

  • Add 2,6-dichloronicotinaldehyde (1.0 equiv) to the stirred suspension.

  • Reaction: Heat the mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction's progress by GC or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a brine wash.[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.[18]

Conclusion and Recommendation

For researchers and drug development professionals seeking a reliable and reproducible method for synthesizing this compound, the Halogen Exchange (HALEX) reaction is the unequivocally superior protocol. While it demands careful attention to anhydrous conditions, its operational simplicity, high yields, and robust nature make it highly amenable to both small-scale and large-scale production. The Balz-Schiemann reaction, though a classic transformation, presents significant reproducibility and safety challenges that render it less suitable for routine preparation of this valuable intermediate. The consistency and efficiency of the HALEX route will ultimately accelerate research and development timelines by ensuring a dependable supply of this critical building block.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling of reactive intermediates like 6-Chloro-2-fluoronicotinaldehyde demands not only precision in its application but also rigorous diligence in its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing the waste stream of this halogenated pyridine derivative, ensuring the protection of personnel and the environment.

Hazard Assessment: Understanding the "Why"

This compound is a halogenated organic compound. Its chemical structure necessitates its classification as hazardous waste.[1][2] The primary concerns stem from its potential irritant properties, the uncharacterized toxicological profile, and the hazardous byproducts generated upon decomposition or incineration.[3][4]

  • Toxicological Profile : While comprehensive toxicological data is limited, the compound should be handled as potentially harmful if inhaled, swallowed, or absorbed through the skin.[5] It is known to cause skin and eye irritation.[6] Inhalation may lead to respiratory irritation.[3]

  • Decomposition Hazards : In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][4] This reactivity profile is the primary driver for requiring specialized disposal methods like high-temperature incineration with scrubbers.[3][7]

Pre-Disposal Safety: Establishing a Controlled Environment

Before initiating any disposal-related activities, the paramount objective is to minimize exposure. All handling of this compound and its associated waste must occur within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[8][9]

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the cornerstone of safe handling.[5] The following table outlines the minimum required PPE based on an analysis of safety data sheets and best practices for halogenated compounds.

PPE CategoryItemSpecification and Rationale
Hand Protection Chemical-resistant glovesPrimary Recommendation: Butyl rubber or Viton® gloves are advised for handling halogenated organic compounds.[5] Alternative: Neoprene gloves may also be suitable.[5] Always inspect gloves for integrity before use. Double-gloving is recommended for enhanced protection.
Eye Protection Safety GogglesWear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[8][10]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing.[5]
Respiratory Protection Chemical Fume HoodAll manipulations of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]

Step-by-Step Disposal Procedures: From Benchtop to Manifest

Proper disposal is a systematic process of segregation, containment, and documentation. Never dispose of this compound or its containers in the regular trash or via sewer drains.[3][4]

Step 1: Waste Characterization and Segregation

This compound falls under the category of Halogenated Organic Waste . This is the most critical determination for its disposal pathway.

  • DO: Segregate all waste containing this chemical from non-halogenated waste streams.[1][2]

  • DO NOT: Mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases, to avoid uncontrolled reactions.[11]

Step 2: Waste Collection

Use designated, sealable, and chemically compatible waste containers provided by your institution's Environmental Health and Safety (EHS) department.[12]

  • Solid Waste :

    • Collect unused or surplus this compound, contaminated weigh paper, and disposable lab supplies (e.g., gloves, wipes, bench paper) in a dedicated solid waste container.[5]

    • This container must be clearly labeled: "Hazardous Waste: Halogenated Organic Solids ".[5]

  • Liquid Waste :

    • Collect all solutions containing this compound in a dedicated liquid waste container.[5]

    • The first rinse of any contaminated glassware with a suitable solvent (e.g., acetone, ethanol) must also be collected as hazardous waste.[12]

    • This container must be clearly labeled: "Hazardous Waste: Halogenated Organic Liquids ".[5]

    • Leave at least 10-20% headspace in liquid waste containers to allow for vapor expansion.[13]

Step 3: Container Labeling and Storage

Proper labeling is a legal and safety requirement.

  • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[11]

  • The label must include the full chemical name, "This compound ," and the names of any solvents, along with their approximate concentrations.[5]

  • Keep waste containers tightly sealed except when adding waste.[12]

  • Store the sealed and labeled containers in a designated satellite accumulation area, away from incompatible materials and within secondary containment.[5][12]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS office.[5] They will manage the manifest and ensure disposal at a licensed professional waste disposal facility, which will use high-temperature incineration with afterburners and scrubbers to safely destroy the compound and neutralize hazardous byproducts.[3][7][14]

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and prepared response. Your actions should be guided by the scale of the spill and the nature of the exposure.

Minor Spill Cleanup (Contained within a Fume Hood)

A minor spill is one that can be safely managed by trained lab personnel without external assistance.[15]

  • Alert & Secure : Notify others in the immediate area.[16]

  • Assess & Equip : Ensure you are wearing the full PPE outlined in the table above.

  • Contain : Control the spread of the liquid or powder. For liquids, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[16][17]

  • Absorb : Slowly add the absorbent material to the spill, working from the outside in.[17] Do not use combustible materials like paper towels.[15]

  • Collect : Carefully scoop the absorbed material and place it into a designated "Halogenated Organic Solid Waste" container.[13]

  • Decontaminate : Clean the spill area and any affected equipment with soap and water.[13] Collect the initial decontamination rinsate as hazardous liquid waste.

  • Report : Inform your supervisor and document the incident as required by your institution.

Major Spill or Any Spill Outside a Fume Hood
  • EVACUATE the immediate area. Alert all nearby personnel.[16]

  • CONFINE the hazard by closing the laboratory doors as you exit.[16]

  • NOTIFY your institution's emergency response number or EHS office immediately from a safe location. Provide details on the chemical spilled and the location.

  • Do not attempt to clean up a major spill yourself.

Personal Exposure First Aid
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of waste generated from the use of this compound.

Caption: Waste segregation and disposal pathway for this compound.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-2-fluoronicotinaldehyde is foundational to discovery. However, innovation cannot come at the cost of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific integrity. The toxicological profile of this compound is not yet fully characterized, a common scenario for research chemicals.[1] This data gap mandates a conservative approach, where we treat the compound with the highest degree of caution, assuming significant potential for harm until proven otherwise. Our protocols are therefore designed as a self-validating system, prioritizing engineering controls and robust personal protective equipment (PPE) as the last, critical line of defense.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the rationale for each piece of PPE begins with a clear-eyed assessment of the potential risks. Based on data from the compound's Safety Data Sheet (SDS) and those of structurally similar halogenated aromatic aldehydes, we can anticipate several primary hazards.[2][3][4]

  • Acute Toxicity: The compound is classified as potentially harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Severe Irritation: It is known to cause skin irritation and poses a risk of serious eye irritation or damage.[3][4][5]

  • Respiratory Effects: Inhalation may lead to respiratory tract irritation.[1][4]

The recurring "no data available" entries in the official SDS for specific toxicological endpoints are not an indication of safety; they are an indication of the unknown.[5][6] This necessitates treating the compound as potentially hazardous in all respects and implementing a comprehensive PPE strategy.

Table 1: Summary of Anticipated Hazards

Hazard Class GHS Hazard Statement (Anticipated) Rationale & Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled All routes of exposure must be blocked. This requires full skin coverage and robust respiratory protection or engineering controls.
Skin Irritation H315: Causes skin irritation Direct skin contact must be avoided through proper glove selection and protective clothing.
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation Splash-proof eye protection is mandatory at all times. The risk of irreversible damage is significant.

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Work must be conducted in a manner that prevents the generation of dust or aerosols. Engineering controls are paramount. |

The Core PPE Ensemble: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but a system of integrated controls and apparel. The primary engineering control for this compound is a certified and properly functioning chemical fume hood .[2][7] All handling operations, from weighing to solution preparation and reaction setup, must be performed within the hood. Your PPE is the final barrier should these primary controls fail or during procedures with inherent risk.

Eye and Face Protection: The Non-Negotiable Barrier

The potential for serious and irreversible eye damage dictates a stringent approach.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound in any form.[8] Unlike safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and aerosols.

  • Enhanced Protection: For procedures involving larger quantities (>10g or >50mL), heating, or any operation under positive or negative pressure, a full-face shield must be worn over the chemical splash goggles.[2][8] The face shield protects the entire face from splashes and energetic releases.

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves - Your Primary Contact Defense: Glove selection is a critical decision point. Given the chlorinated and fluorinated aromatic structure, a single pair of standard latex or thin nitrile gloves is insufficient.

    • Protocol: Double-gloving is required. An inner, thin nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove provides the primary barrier.

    • Material Selection: Nitrile gloves offer good resistance to a range of chemicals, but butyl or Viton® rubber gloves should be considered for prolonged operations, as they offer superior protection against chlorinated solvents and aromatic compounds.[2][9] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time data.[10][11]

    • Integrity Check: Before every use, visually inspect gloves for any signs of degradation, punctures, or discoloration. Change gloves immediately if you suspect any contamination or after a maximum of two hours of continuous use.

Table 2: Glove Selection Guide

Glove Material Recommended Use Key Considerations
Nitrile (Outer Glove) General handling, small quantities, short-duration tasks. Good general-purpose choice. Not recommended for prolonged exposure to aromatic or chlorinated solvents.[9]
Butyl Rubber Transfers of solutions, work with chlorinated solvents. Excellent resistance to aldehydes, ketones, and esters. Poor against aliphatic/aromatic hydrocarbons.[9]

| Viton® (Fluorocarbon) | High-hazard operations, prolonged exposure. | Offers superior resistance to aromatic and chlorinated hydrocarbons. More expensive and may reduce dexterity. |

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and elastic or knit cuffs is mandatory. The cuffs should be tucked into the outer gloves to create a sealed interface. A standard cotton coat is inadequate as it can absorb and hold chemical spills against the skin.

  • Additional Protection: For tasks involving the transfer of solutions greater than 1 liter, a chemical-resistant apron worn over the lab coat is required. Ensure shoes are closed-toe and cover the entire foot.[2][12]

Respiratory Protection: The Role of Engineering Controls

Under normal operating conditions, all work with this compound will be conducted within a chemical fume hood, which serves as the primary method of respiratory protection.[8] A respirator is an emergency device or for specific, non-routine situations.

  • Standard Operations: No respirator is required if work is confined to a certified fume hood.

  • Emergency Use (e.g., Spill Outside Hood): Personnel involved in cleanup must be part of a formal respiratory protection program and wear, at a minimum, a full-face air-purifying respirator (APR) with combination Organic Vapor/P100 cartridges.[1][5] For large, uncontrolled releases, a Self-Contained Breathing Apparatus (SCBA) is necessary.[2]

Procedural Discipline: Protocols for Safe Operation

Properly using PPE is as important as selecting it. Cross-contamination during the removal of PPE is a common source of exposure.

Step-by-Step PPE Donning Sequence
  • Inspect: Check all PPE for damage before starting.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second, chemical-resistant outer pair of gloves. Ensure the cuffs of the lab coat are tucked inside the gloves.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.

Step-by-Step PPE Doffing (Removal) Sequence

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer gloves without touching your skin. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.[13]

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, by handling the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward. Hang it in its designated storage location or place it in a laundry bag if contaminated.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Waste Disposal: Completing the Cycle Safely

All materials that come into contact with this compound are considered hazardous waste. Proper segregation and labeling are critical for safe disposal.

Table 3: Waste Stream Management

Waste Type Container Labeling Instructions Disposal Action
Contaminated Solids Lined, rigid, sealable container. Label with a completed Hazardous Waste tag, listing "this compound" and any other chemical constituents by full name.[13] Keep container sealed when not in use. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Liquid Organic Waste Compatible, sealed solvent waste container (e.g., HDPE or glass). Label with a Hazardous Waste tag, listing all chemical components and their approximate percentages. Do not overfill. Keep sealed. Arrange for EHS pickup. Do not dispose of down the drain.[13]

| Contaminated PPE | Lined, rigid, sealable container labeled "Hazardous Waste". | List "PPE contaminated with this compound". | Dispose of all gloves, weigh boats, and other disposable items in this container. |

Visual Workflow: PPE Selection Decision Tree

This diagram provides a quick reference guide for selecting the appropriate level of PPE based on the specific task being performed.

PPE_Workflow cluster_task Nature of Task cluster_ppe Required PPE Ensemble start Start: Assess Handling Task (All work in Fume Hood) weighing Weighing Solid (<1g) or Small Transfer (<10mL) start->weighing bulk_transfer Bulk Transfer (>1g) or Large Volume (>10mL) start->bulk_transfer reaction Reaction Workup or Heating/Pressurized System start->reaction ppe_base Base PPE: - Double Gloves (Nitrile inner, Nitrile/Butyl outer) - Chemical Resistant Lab Coat - Chemical Splash Goggles weighing->ppe_base Low Splash Risk ppe_enhanced Enhanced PPE: - Base PPE + Full Face Shield + Chemical Resistant Apron bulk_transfer->ppe_enhanced Moderate Splash Risk reaction->ppe_enhanced High Splash/Energy Risk

Caption: PPE selection workflow for this compound.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. Always remember that safety protocols are living documents; they should be reviewed and adapted as new information about a compound becomes available.

References

  • MSDS of 6-Chloro-4-fluoronicotinaldehyde. (n.d.). Retrieved from a publicly available source. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from EPA.gov. [Link]

  • Chemsrc. (n.d.). 6-Chloro-5-fluoronicotinaldehyde | CAS#:950691-52-8. Retrieved from Chemsrc.com. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from Dartmouth College. [Link]

  • Wits University. (2022). Personal Protective Equipment (PPE) | Chemistry. Retrieved from YouTube. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB.de. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2,3-difluoropyridine. Retrieved from Alfa Aesar. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA.gov. [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from a publicly available source. [Link]

  • U.S. Department of Labor. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from OSHA. [Link]

  • ECETOC. (n.d.). Toxicity of Possible Impurities and By-products in Fluorocarbon Products. Retrieved from ECETOC. [Link]

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